3-(5-Methyl-1,3-thiazol-2-yl)piperidine
説明
BenchChem offers high-quality 3-(5-Methyl-1,3-thiazol-2-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Methyl-1,3-thiazol-2-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
5-methyl-2-piperidin-3-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-7-5-11-9(12-7)8-3-2-4-10-6-8/h5,8,10H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFGCOFDZSFVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
3-(5-Methyl-1,3-thiazol-2-yl)piperidine CAS 1248102-35-3 properties
An In-depth Technical Guide to 3-(5-Methyl-1,3-thiazol-2-yl)piperidine (CAS 1248102-35-3)
Abstract
This document provides a comprehensive technical overview of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine, a heterocyclic compound identified by CAS number 1248102-35-3. The molecular structure integrates two pharmacologically significant scaffolds: piperidine and thiazole. Piperidine and its derivatives are integral to numerous pharmaceuticals, valued for their metabolic stability and ability to modulate physicochemical properties for improved druggability and pharmacokinetic profiles.[1] Similarly, the thiazole ring is a versatile moiety present in a wide array of biologically active agents, contributing to activities including antimicrobial and anticancer effects.[2] This guide synthesizes the available data on the molecule's properties, proposes a logical synthetic pathway, and explores its potential applications in drug discovery based on the known bioactivities of its constituent fragments. It is intended for researchers, medicinal chemists, and drug development professionals seeking to evaluate this compound as a scaffold for novel therapeutic agents.
Molecular Identity and Physicochemical Properties
The fundamental identification and core physicochemical properties of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine are summarized below. While basic molecular data are established, experimental properties such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature, necessitating empirical determination for specific applications.
| Property | Value | Source |
| CAS Number | 1248102-35-3 | [3] |
| IUPAC Name | 3-(5-Methyl-1,3-thiazol-2-yl)piperidine | N/A |
| Molecular Formula | C₉H₁₄N₂S | [3] |
| Molecular Weight | 182.29 g/mol | [3] |
| Purity | Typically available at ≥95% | [3] |
Proposed Synthetic Pathway
While a specific, peer-reviewed synthesis for 3-(5-Methyl-1,3-thiazol-2-yl)piperidine is not prominently documented, a plausible and efficient synthetic route can be designed based on established methodologies for thiazole and piperidine chemistry. A logical approach involves the condensation of a piperidine-derived thioamide with an α-haloketone, a variant of the classic Hantzsch thiazole synthesis.
Caption: Proposed synthetic workflow for 3-(5-Methyl-1,3-thiazol-2-yl)piperidine.
Experimental Protocol: A Step-by-Step Methodology
The following protocol outlines a robust procedure for the synthesis, grounded in well-established organic chemistry principles.
Step 1: Synthesis of Piperidine-3-carbothioamide (Intermediate 1)
-
To a solution of piperidine-3-carboxamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The thionation process is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel to yield pure piperidine-3-carbothioamide.
-
Causality: Lawesson's reagent is a highly effective thionating agent for converting amides and ketones into their corresponding thio-analogs under relatively mild conditions. Toluene is chosen as a solvent for its high boiling point, which facilitates the reaction.
-
Step 2: Cyclocondensation to form 3-(5-Methyl-1,3-thiazol-2-yl)piperidine (Final Product)
-
Dissolve piperidine-3-carbothioamide (1.0 eq) in ethanol.
-
Add 1-chloropropan-2-one (1.1 eq) to the solution.
-
Heat the mixture to reflux for 4-6 hours. Monitor the formation of the thiazole ring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture and neutralize it with a mild base such as sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound via column chromatography to obtain 3-(5-Methyl-1,3-thiazol-2-yl)piperidine.
-
Causality: This step is a classic Hantzsch thiazole synthesis. The nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone, followed by intramolecular cyclization and dehydration to form the stable aromatic thiazole ring. Ethanol is a suitable polar protic solvent for this condensation reaction.
-
Spectroscopic Profile (Predicted)
Experimental spectroscopic data for this specific molecule is scarce. However, a predictive analysis based on its structure and data from analogous compounds can provide valuable characterization insights.[4][5][6]
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern for the piperidine ring protons. A distinct singlet corresponding to the methyl group on the thiazole ring would likely appear in the 2.3-2.5 ppm range. A singlet for the C4-proton of the thiazole ring is also anticipated, likely downfield.
-
¹³C NMR: The carbon NMR spectrum should reveal nine distinct signals. The piperidine carbons would resonate in the aliphatic region, while the thiazole ring carbons would appear in the aromatic/heteroaromatic region. The methyl carbon signal would be expected at the upfield end of the spectrum.
-
Mass Spectrometry (MS): The ESI-MS spectrum would be expected to show a prominent [M+H]⁺ peak at m/z 183.29, corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely feature C-H stretching vibrations from the aliphatic piperidine and methyl groups around 2850-3000 cm⁻¹. Characteristic C=N and C=C stretching vibrations from the thiazole ring would be expected in the 1500-1650 cm⁻¹ region.[6]
Potential Biological and Pharmacological Significance
No specific biological activity has been reported for 3-(5-Methyl-1,3-thiazol-2-yl)piperidine. However, its hybrid structure, containing both piperidine and thiazole moieties, suggests significant potential for drug development.[1][7]
Caption: Relationship between the core scaffolds and their known biological activities.
-
Antimicrobial and Antifungal Potential: Thiazole and piperidine structures are found in numerous agents with antibacterial and antifungal properties.[2][8] For instance, various thiazolidine piperidine derivatives have demonstrated notable activity against pathogens like Botrytis cinerea and Phytophthora infestans.[8] Similarly, piperidine-substituted benzothiazoles have shown good antibacterial and antifungal efficacy.[9] This suggests that 3-(5-Methyl-1,3-thiazol-2-yl)piperidine could serve as a valuable starting point for novel antimicrobial drug discovery programs.
-
Central Nervous System (CNS) Applications: The piperidine ring is a classic "privileged scaffold" in CNS drug discovery, present in numerous antipsychotic, antidepressant, and analgesic medications.[1] Its ability to interact with various receptors and transporters in the brain, combined with favorable pharmacokinetic properties, makes it a highly sought-after structural motif.
-
Antidiabetic Applications: Recent research has highlighted the potential of piperidine and thiazole derivatives in managing diabetes. Certain morpholino-thiazolyl compounds have shown insulinotropic activities, while other piperidine derivatives act as inhibitors of enzymes like α-amylase and DPP-4, which are key targets in diabetes therapy.[10]
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for 3-(5-Methyl-1,3-thiazol-2-yl)piperidine. Therefore, it must be handled with the utmost care, assuming it possesses hazards similar to or greater than its parent heterocycle, piperidine. The following guidelines are based on the known properties of piperidine.[11][12][13]
| Hazard Category | Description & Precautions |
| Flammability | Piperidine is a highly flammable liquid and its vapors may form explosive mixtures with air.[11][12] Keep away from heat, sparks, open flames, and other ignition sources.[13] Use spark-proof tools and explosion-proof equipment.[12] |
| Toxicity | Toxic if inhaled, swallowed, or absorbed through the skin.[12][13][14] Causes severe chemical burns to the skin, eyes, and respiratory tract.[12][14] |
| Handling | Work in a well-ventilated area, preferably under a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[14] Avoid breathing vapors or mist.[14] |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container.[11][14] Keep away from incompatible materials and sources of ignition.[12][13] |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes.[12] Skin: Immediately wash with plenty of water while removing contaminated clothing.[12] Ingestion: Do not induce vomiting.[12] Inhalation: Move to fresh air immediately.[12] In all cases of exposure, seek immediate medical attention.[12][14] |
Conclusion
3-(5-Methyl-1,3-thiazol-2-yl)piperidine (CAS 1248102-35-3) is a compound of significant interest for medicinal chemistry and drug development. While comprehensive experimental data remains to be published, its molecular architecture, combining the privileged piperidine scaffold with the versatile thiazole ring, strongly suggests a rich potential for biological activity. This guide has provided its known physicochemical properties, a robust and logical synthetic strategy, a predictive spectroscopic profile, and a well-grounded rationale for its potential applications in antimicrobial, CNS, and metabolic disease research. Further empirical investigation into its synthesis, characterization, and biological screening is highly warranted to unlock its therapeutic potential.
References
- Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025).
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).
- 3-(5-Methyl-1,3-thiazol-2-yl)piperidine - CAS:1248102-35-3. (n.d.). Beijing Xinheng Research Technology Co., Ltd.
- Ding, C., Pan, Y., & Tan, C. (2019). Synthesis and Biological Activity of Thiazolidine Piperidine Nicotinamide Compounds. Youji Huaxue.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.).
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). MDPI.
-
Synthesis and Biological Activity of New[12][14]Thiazolo[4,5-d]pyridazin-4(5H)-ones. (n.d.). Retrieved from
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (n.d.). PMC - NIH.
-
Synthesis of 1,3,5-Triazepines and Benzo[f][12][13][14]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). MDPI. Retrieved from
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
- Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. (n.d.). Biosciences Biotechnology Research Asia.
- Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. Asian Journal of Organic & Medicinal Chemistry, 6(3), 181-185.
- Rahmani, R., Djafri, A., Chouaih, A., Djafri, A., Hamzaoui, F., & Krallafa, A. M. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. SciELO South Africa.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. 3-(5-Methyl-1,3-thiazol-2-yl)piperidine - CAS:1248102-35-3 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
- 5. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. chemos.de [chemos.de]
- 14. peptide.com [peptide.com]
Technical Monograph: Structural Characterization and Synthetic Utility of 3-(5-Methylthiazol-2-yl)piperidine
Structural Identity & Cheminformatics
The compound 3-(5-methylthiazol-2-yl)piperidine represents a critical fragment in modern drug discovery, combining a saturated nitrogen heterocycle (piperidine) with an electron-deficient aromatic system (thiazole). This scaffold is frequently utilized in Fragment-Based Drug Discovery (FBDD) to modulate solubility, lipophilicity, and target binding affinity.
Core Identifiers
| Property | Value | Notes |
| IUPAC Name | 3-(5-methyl-1,3-thiazol-2-yl)piperidine | |
| Canonical SMILES | CC1=CN=C(S1)C2CCNCC2 | Racemic mixture |
| Isomeric SMILES (R) | CC1=CN=C(S1)[C@H]2CCNCC2 | (R)-enantiomer |
| Isomeric SMILES (S) | CC1=CN=C(S1)[C@@H]2CCNCC2 | (S)-enantiomer |
| Molecular Formula | C9H14N2S | |
| Molecular Weight | 182.29 g/mol | |
| Monoisotopic Mass | 182.0878 Da |
Physicochemical Profile (Calculated)
| Descriptor | Value | Implication for Drug Design |
| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; good for CNS penetration. |
| TPSA | ~41 Ų | Favorable for membrane permeability (Rule of 5 compliant). |
| pKa (Piperidine) | ~10.8 | Basic center; likely protonated at physiological pH (7.4). |
| pKa (Thiazole) | ~2.5 | Weakly basic; remains neutral at physiological pH. |
| H-Bond Donors | 1 (NH) | Secondary amine available for derivatization or H-bonding. |
Stereochemical Considerations
The connectivity at the C3 position of the piperidine ring introduces a chiral center. In a biological context, the enantiomers often exhibit distinct pharmacodynamic profiles.
-
Topological asymmetry: The C3 carbon is bonded to four distinct groups: H, CH2 (C4), CH2 (C2), and the thiazole ring.
-
Resolution: Racemic mixtures are typically resolved via chiral HPLC (e.g., Chiralpak AD-H columns) or synthesized asymmetrically using chiral pool precursors (e.g., nipecotic acid derivatives).
Synthetic Pathways[6][7][8][9][10]
To access this scaffold with high fidelity, two primary retrosynthetic approaches are recommended: the Classical Hantzsch Cyclization (for de novo ring construction) and Transition-Metal Catalyzed Cross-Coupling (for modular assembly).
Retrosynthetic Analysis (DOT Visualization)
Figure 1: Retrosynthetic disconnection strategies showing the construction of the thiazole ring (Route A) versus the coupling of pre-formed rings (Route B).
Protocol: Hantzsch Thiazole Synthesis (Recommended)
This route is preferred for cost-efficiency and scalability. It builds the thiazole ring directly onto the piperidine scaffold.
Reagents:
-
Substrate: N-Boc-piperidine-3-carbothioamide (prepared from the nitrile or amide).
-
Cyclizing Agent: 2-Bromopropanal (alpha-halo aldehyde).
-
Solvent: Ethanol or DMF.
Step-by-Step Methodology:
-
Thioamide Formation:
-
Dissolve N-Boc-3-cyanopiperidine in pyridine/triethylamine.
-
Bubble H₂S gas or treat with (NH₄)₂S to convert the nitrile to the primary thioamide.
-
Checkpoint: Verify conversion via LC-MS (Target Mass + 34 Da).
-
-
Cyclization (Hantzsch Reaction):
-
Dissolve the thioamide (1.0 eq) in anhydrous ethanol.
-
Add 2-bromopropanal (1.1 eq) dropwise at 0°C.
-
Reflux the mixture for 4–6 hours. The mechanism involves S-alkylation followed by intramolecular condensation and dehydration.[1]
-
-
Deprotection:
-
The resulting product is N-Boc-3-(5-methylthiazol-2-yl)piperidine.
-
Treat with 4M HCl in dioxane or TFA/DCM (1:1) to remove the Boc group.
-
Neutralize with NaHCO₃ to obtain the free base.
-
Protocol: Negishi Coupling (Modular)
This route is superior for late-stage functionalization or when specific chirality is required (starting from chiral piperidine).
Mechanism:
-
Zinc Reagent Prep: Treat N-Boc-3-iodopiperidine with activated Zn dust to form the organozinc reagent.
-
Coupling: React with 2-bromo-5-methylthiazole using Pd(dppf)Cl₂ catalyst in THF at 60°C.
-
Advantage: Preserves stereochemistry at the C3 position better than harsh cyclization conditions.
Medicinal Chemistry Applications
The 3-(5-methylthiazol-2-yl)piperidine scaffold acts as a versatile pharmacophore.
Bioisosterism & Binding
-
Thiazole: Acts as a bioisostere for pyridine or oxazole. The sulfur atom increases lipophilicity (LogP) compared to oxazole, potentially improving blood-brain barrier (BBB) permeability. The nitrogen at position 3 of the thiazole ring serves as a hydrogen bond acceptor (HBA).
-
Piperidine: Provides a solubilizing basic handle. The secondary amine allows for the attachment of "tail" regions (e.g., ureas, amides, or sulfonyl groups) to reach deep into protein binding pockets.
Known Scaffold Utility
This specific architecture is observed in:
-
Kinase Inhibitors: Targeting the ATP-binding pocket where the thiazole interacts with the hinge region.
-
GPCR Ligands: Particularly in Somatostatin or Dopamine receptor modulators where the basic nitrogen mimics endogenous neurotransmitters.
Signal Transduction Context (DOT Visualization)
Figure 2: Pharmacophoric mapping of the scaffold, highlighting the three critical interaction points with biological targets.
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols (Pyridins der Thiophenreihe)". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Piperidine Synthesis Strategies: "General strategy for the synthesis of piperidine derivatives." ResearchGate.
-
Thiazole Medicinal Chemistry: "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance." Current Topics in Medicinal Chemistry.
-
PubChem Compound Summary: "3-(5-Ethyl-1-methylimidazol-2-yl)piperidine" (Analogous Structure for Cheminformatics Verification). National Center for Biotechnology Information.
-
Negishi Coupling Protocols: "Zinc-mediated synthesis of heterocycles." Organic Chemistry Portal.
Sources
Thiazole-Piperidine Hybrid Scaffolds in Medicinal Chemistry
Executive Summary
The hybridization of pharmacophores is a cornerstone strategy in modern medicinal chemistry to overcome the limitations of single-target drugs. The thiazole-piperidine hybrid represents a privileged scaffold, merging the diverse bioactivity of the thiazole ring (a 5-membered N,S-heterocycle) with the favorable pharmacokinetic profile of the piperidine moiety (a 6-membered N-heterocycle).
This guide provides a technical deep-dive into the design, synthesis, and structure-activity relationships (SAR) of these hybrids. It is designed for medicinal chemists and drug developers seeking to leverage this scaffold for neurodegenerative, oncological, and antimicrobial indications.
Structural Rationale & Pharmacophore Fusion[1]
The synergy between thiazole and piperidine stems from their complementary physicochemical properties:
-
Thiazole Moiety: Acts as a hydrogen bond acceptor and a bioisostere of pyridine. It often serves as the "warhead" or the primary binding element in enzyme active sites (e.g., interacting with Ser200 in AChE or ATP-binding pockets in kinases).
-
Piperidine Moiety: Provides solubility and bioavailability (LogP modulation). It frequently acts as a spacer or a hydrophobic interacting group, fitting into the anionic subsites of targets (e.g., the peripheral anionic site of AChE).
-
Linker Strategy: The geometry and flexibility of the linker (amide, hydrazone, methylene, or sulfonamide) determine the scaffold's ability to adopt the bioactive conformation.
Synthetic Methodologies
The construction of thiazole-piperidine hybrids typically follows convergent synthesis. The most robust and widely cited method involves the Hantzsch Thiazole Synthesis coupled with nucleophilic substitution or amide coupling.
Core Protocol: Hantzsch Condensation & Coupling
This protocol describes the synthesis of a 2,4-disubstituted thiazole linked to a piperidine core.
Reagents:
- -Haloketone (e.g., Phenacyl bromide derivatives)
-
Thiourea or Thioamide derivative of Piperidine
-
Solvent: Anhydrous Ethanol (EtOH) or DMF
-
Base: Triethylamine (TEA) or
Step-by-Step Methodology:
-
Precursor Synthesis (Thiosemicarbazone Formation):
-
React 1-acetylpiperidine or a piperidine-conjugated ketone with thiosemicarbazide in refluxing ethanol with catalytic acetic acid for 3–5 hours.
-
Checkpoint: Monitor TLC for the disappearance of the ketone.
-
-
Hantzsch Cyclization:
-
Dissolve the thiosemicarbazone/thioamide intermediate (1.0 eq) in anhydrous ethanol.
-
Add the substituted phenacyl bromide (1.0 eq) dropwise at room temperature.
-
Reflux the mixture for 4–8 hours.
-
Observation: A precipitate often forms as the hydrobromide salt.
-
-
Work-up & Purification:
Synthetic Workflow Diagram[3]
Figure 1: Convergent synthetic pathway for thiazole-piperidine hybrids via Hantzsch cyclization.
Therapeutic Applications & SAR
Neurodegenerative Diseases (Alzheimer's)
Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[3]
-
Mechanism: Dual binding site inhibition. The piperidine ring interacts with the catalytic anionic site (CAS), while the thiazole moiety binds to the peripheral anionic site (PAS) or vice versa, often bridged by a flexible linker to span the enzyme gorge.
-
Key SAR Findings:
-
Linker Length: A 2-4 carbon spacer or an acetamide linker is optimal for spanning the AChE gorge.
-
Substituents: Electron-withdrawing groups (F, Cl) on the phenyl ring attached to the thiazole enhance
stacking with Trp286. -
Potency: Compounds like 3i and 3j (Ref 4) have demonstrated
values as low as 0.025 µM against AChE, comparable to Donepezil.[4]
-
Oncology (Anticancer)
Targets: Tubulin polymerization, EGFR/VEGFR kinases.
-
Mechanism: Disruption of microtubule dynamics leading to G2/M phase arrest; ATP-competitive inhibition of kinases.
-
Key SAR Findings:
-
C4-Position: Bulky aryl groups at the thiazole C4 position are crucial for hydrophobic pocket occupation.
-
Piperidine Modification: N-benzyl or N-benzoyl piperidine derivatives show enhanced cytotoxicity against HCT-116 and MCF-7 lines.
-
Potency: Bis-thiazole-piperazine hybrids have shown
values in the low nanomolar range (e.g., 1.2 nM against HepG2) (Ref 8).
-
Antimicrobial Activity
Targets: DNA Gyrase, Topoisomerase IV.[5]
-
Key SAR Findings:
-
Hydrophilicity: The amphiphilic nature of the hybrid aids in penetrating bacterial membranes.[6]
-
Selectivity: Thiazole-piperidine hybrids have shown superior activity against C. albicans compared to standard antibacterials, suggesting strong antifungal potential.
-
Data Summary: Comparative Potency
The following table summarizes key quantitative data from recent literature regarding this scaffold.
| Compound ID | Target | Cell Line / Assay | Reference | |
| 3j | AChE | Ellman Assay | 0.025 µM | [4] |
| 5o | AChE | Ellman Assay | 0.97 µM | [1] |
| 9i | Cytotoxicity | HepG2 (Liver Cancer) | 1.2 nM | [8] |
| 2e | Tubulin | Tubulin Polymerization | 7.78 µM | [7] |
| 35c | Antimicrobial | E. coli | 100-200 µg/mL | [5] |
Mechanism of Action Visualization
The diagram below illustrates the dual-binding mode of a typical Thiazole-Piperidine inhibitor within the Acetylcholinesterase (AChE) active site, a primary application of this scaffold.
Figure 2: Dual-site binding mechanism of Thiazole-Piperidine hybrids in the AChE enzyme gorge.
Future Outlook
The versatility of the thiazole-piperidine scaffold suggests three emerging directions:
-
PROTACs (Proteolysis Targeting Chimeras): Using the piperidine moiety as an E3 ligase recruiter (e.g., Cereblon binding) linked to a thiazole-based protein of interest binder.
-
Covalent Inhibitors: Incorporating acrylamide "warheads" onto the piperidine nitrogen to target catalytic cysteines in kinases.
-
Multi-target Directed Ligands (MTDLs): Expanding the hybrid to include antioxidant moieties (e.g., phenolic groups) to combat oxidative stress in neurodegeneration alongside AChE inhibition.
References
-
Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Thiazole-substituted Benzoylpiperazine Derivatives as Acetylcholinesterase Inhibitors. Drug Development Research. Link
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Antibiotics. Link
-
Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules. Link
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Link
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry. Link
-
Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Pharmaceuticals. Link
-
Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Rising Therapeutic Potential of 3-Substituted Piperidine Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals
The convergence of privileged structural motifs in medicinal chemistry has often paved the way for the discovery of novel therapeutic agents with enhanced potency and selectivity. Among these, the amalgamation of the piperidine and thiazole scaffolds has emerged as a particularly fruitful strategy. This technical guide offers an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of 3-substituted piperidine thiazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising chemical space.
The Strategic Fusion of Piperidine and Thiazole: A Rationale for Enhanced Bioactivity
The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, is a cornerstone of numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and engage in crucial interactions with biological targets.[1] Its flexible conformation allows it to adapt to the steric and electronic requirements of various receptor binding pockets. The 3-substitution on the piperidine ring provides a key vector for introducing chemical diversity, enabling the fine-tuning of a molecule's biological profile.
Complementing the piperidine core, the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is another "privileged" structure in drug discovery.[2][3] Thiazole-containing compounds exhibit a remarkably broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[2][4] The thiazole nucleus can participate in hydrogen bonding, and π-π stacking, and act as a bioisosteric replacement for other functional groups, thereby enhancing target engagement.
The conjugation of these two pharmacophores into a single molecular entity, specifically with a substituent at the 3-position of the piperidine ring, creates a unique chemical scaffold with the potential for synergistic or novel biological effects. This guide will delve into the practical aspects of realizing this potential.
Synthetic Pathways to 3-Substituted Piperidine Thiazole Derivatives
The construction of 3-substituted piperidine thiazole derivatives can be achieved through several synthetic strategies. A common and effective approach involves a multi-step synthesis that first builds the substituted piperidine and thiazole moieties separately, followed by their coupling.
General Synthesis Workflow
A representative synthetic workflow is depicted below. This process typically starts with the preparation of a suitable 3-substituted piperidine precursor and a thiazole intermediate, which are then joined together.
Caption: Generalized synthetic workflow for 3-substituted piperidine thiazole derivatives.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol outlines a common method for synthesizing a 3-substituted piperidine thiazole derivative, specifically focusing on an amide linkage, a frequently employed connection.
Step 1: Synthesis of a 3-Substituted Piperidine Intermediate
-
Hydrogenation of a Substituted Pyridine: A substituted pyridine (e.g., a methyl-substituted pyridine) is subjected to hydrogenation to yield the corresponding piperidine.[5]
-
Reaction: Dissolve the substituted pyridine in a suitable solvent like methanol or ethanol.
-
Catalyst: Add a catalyst such as Platinum(IV) oxide (PtO2) or a rhodium-based catalyst.[1]
-
Conditions: Place the reaction mixture in a high-pressure vessel and apply hydrogen gas (typically 50-100 psi) at room temperature or slightly elevated temperatures.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), filter the catalyst, and concentrate the filtrate under reduced pressure to obtain the crude 3-substituted piperidine. Purification can be achieved by distillation or column chromatography.
-
Step 2: Synthesis of a Thiazole Intermediate
-
Hantzsch Thiazole Synthesis: This classic method is widely used for the formation of the thiazole ring.[6]
-
Reaction: React a thiosemicarbazide derivative with an α-haloketone (e.g., 2-bromoacetophenone) in a polar solvent like ethanol.[7]
-
Conditions: The reaction is typically refluxed for several hours.
-
Work-up: Upon cooling, the product often precipitates and can be collected by filtration. The crude product can be recrystallized from a suitable solvent to yield the pure thiazole intermediate.
-
Step 3: Coupling of Piperidine and Thiazole Moieties
-
Amide Bond Formation:
-
Activation: Convert the carboxylic acid group on either the piperidine or thiazole moiety to a more reactive species, such as an acid chloride or by using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Reaction: React the activated carboxylic acid with the amino group of the other moiety in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent like dichloromethane or DMF.
-
Conditions: The reaction is usually stirred at room temperature until completion.
-
Work-up: The reaction mixture is typically washed with aqueous solutions to remove byproducts and unreacted starting materials. The organic layer is then dried and concentrated. The final product is purified by column chromatography or recrystallization.
-
Diverse Biological Activities and Therapeutic Potential
The unique structural features of 3-substituted piperidine thiazole derivatives have led to the discovery of a wide array of biological activities.
Tabulated Overview of Biological Activities
| Biological Activity | Target/Mechanism of Action (where known) | Representative IC50/MIC Values | Reference(s) |
| Anticancer | Inhibition of kinases (e.g., VEGFR-2), induction of apoptosis, cell cycle arrest. | IC50: 2.57 µM (MCF-7 cells) for some derivatives.[8] | [6][8] |
| Antimicrobial | Inhibition of essential bacterial enzymes, disruption of cell wall synthesis. | MICs ranging from 1-50 µg/mL against various bacterial and fungal strains. | [9][10][11] |
| Anticonvulsant | Modulation of ion channels or neurotransmitter systems. | Exhibited activity in pentylenetetrazole-induced convulsion models in mice.[12] | [2][12] |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokines. | IC50 values in the low micromolar range for inhibition of bovine serum albumin denaturation.[13] | [11][13] |
| Antidiabetic | Inhibition of α-glucosidase. | IC50 values as low as 1.80 µM for urease and 3.61 µM for α-glucosidase inhibition.[14] | [14][15] |
| Neuroprotective | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), inhibition of β-amyloid aggregation. | IC50: 0.151 µM (hAChE) and 0.103 µM (hBuChE) for some derivatives.[16] | [16] |
| Antioxidant | Scavenging of free radicals (e.g., DPPH). | IC50 values as low as 4.67 µg/mL in DPPH scavenging assays.[17] | [17] |
In Vitro and In Vivo Screening Protocols
3.2.1. In Vitro Anticancer Activity Assessment (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[8]
-
Cell Seeding: Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 3-substituted piperidine thiazole derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]
3.2.2. In Vivo Anticonvulsant Activity Screening (Pentylenetetrazole-induced Seizure Model)
-
Animal Model: Use adult mice of a specific strain.
-
Compound Administration: Administer the test compounds intraperitoneally or orally at different doses. A control group receives the vehicle, and a positive control group receives a standard anticonvulsant drug like phenobarbitone.[12]
-
Induction of Seizures: After a specific period (e.g., 30-60 minutes), administer a convulsant agent like pentylenetetrazole (PTZ) subcutaneously.
-
Observation: Observe the animals for the onset and duration of seizures (e.g., clonic and tonic convulsions) for a defined period.
-
Data Analysis: Record the percentage of animals protected from seizures and the latency to the onset of seizures. Compare the results of the test groups with the control groups to evaluate the anticonvulsant activity.[12]
Mechanistic Insights and Structure-Activity Relationships
Understanding the mechanism of action is crucial for the rational design of more potent and selective derivatives. The biological activity of 3-substituted piperidine thiazole derivatives is often dictated by the nature and position of the substituents on both the piperidine and thiazole rings.
Key Signaling Pathways and Molecular Targets
The diverse biological activities of these compounds suggest their interaction with multiple signaling pathways and molecular targets. For instance, in cancer, they may inhibit key kinases involved in cell proliferation and angiogenesis, such as VEGFR-2.[8] In neurodegenerative diseases, they can act as dual inhibitors of cholinesterases, crucial enzymes in the cholinergic pathway.[16]
Caption: Potential mechanisms of action in Alzheimer's disease and cancer.
Structure-Activity Relationship (SAR) Insights
-
Substituents on the Thiazole Ring: The nature of the substituent at the 2-position of the thiazole ring is often critical for activity. For instance, aromatic or heteroaromatic groups can enhance π-π stacking interactions with the target protein.
-
Substituents at the 3-Position of the Piperidine Ring: The size, stereochemistry, and electronic properties of the substituent at the 3-position of the piperidine ring can significantly influence binding affinity and selectivity.
-
Linker between the Two Rings: The nature and length of the linker connecting the piperidine and thiazole moieties are crucial for optimal orientation within the binding site. An amide linker is a common and effective choice.
Future Directions and Conclusion
The field of 3-substituted piperidine thiazole derivatives is ripe with opportunities for further exploration. Future research should focus on:
-
Stereoselective Synthesis: The development of stereoselective synthetic methods to access enantiomerically pure compounds, which may exhibit improved potency and reduced off-target effects.
-
Expanded Biological Screening: Screening of these derivatives against a wider range of biological targets and disease models.
-
Computational Modeling: The use of in silico tools for rational drug design, including molecular docking and ADMET prediction, to guide the synthesis of more effective and safer drug candidates.
References
- Chengrong Ding, Yayun Pan, et al. (2019). Synthesis and Biological Activity of Thiazolidine Piperidine Nicotinamide Compounds. Youji huaxue.
- Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. (2021). PMC.
- In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents. (2021). PubMed.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). PMC.
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.).
- Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Omega.
- Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. (2021).
- An Overview of Thiazole Derivatives and its Biological Activities. (2023).
- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024).
- Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. (2024). PubMed.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023).
- a Some drugs containing thiazole or/and piperazine moiety; b design strategy of target compounds. (n.d.).
- Synthesis of substituted thiazole derivatives 2 and 3. (n.d.).
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
- In Vitro Screening of Thiazole-Containing Compounds: A Technical Guide. (n.d.). Benchchem.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
- In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. (2024). PMC.
- Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. (2023). MDPI.
- New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. (n.d.). PMC.
- Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. (2015).
- Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. (2022). PubMed.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. naturalspublishing.com [naturalspublishing.com]
- 12. In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine
[1]
Abstract
This technical guide provides a comprehensive physicochemical analysis of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine (CAS: 1248102-35-3), a critical heterocyclic building block in Fragment-Based Drug Discovery (FBDD).[1] Focusing on Molecular Weight (MW) and Lipophilicity (LogP/LogD), this document synthesizes theoretical parameters with rigorous experimental validation protocols. As a scaffold, this molecule offers a unique balance of aliphatic solubility (piperidine) and aromatic polarity (thiazole), making it an ideal candidate for optimizing Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) in early-stage drug development.[2]
Molecular Identity & Structural Analysis[1][2][3][4]
The precise characterization of the scaffold is the prerequisite for any medicinal chemistry campaign.[1][2] 3-(5-Methyl-1,3-thiazol-2-yl)piperidine is a bifunctional fragment containing a basic secondary amine and an electron-rich aromatic thiazole ring.[1]
Structural Specifications
| Parameter | Value | Notes |
| IUPAC Name | 3-(5-Methyl-1,3-thiazol-2-yl)piperidine | |
| CAS Number | 1248102-35-3 | |
| Molecular Formula | C | |
| SMILES | CC1=CN=C(S1)C2CCCNC2 | Useful for cheminformatics parsing |
| Chirality | C3 of Piperidine | Commercial supplies are typically racemic unless specified (R/S).[1] |
Molecular Weight Analysis
Value: 182.29 g/mol [1][2][3][4]
-
Calculation: C (9 × 12.011) + H (14 × 1.008) + N (2 × 14.007) + S (1 × 32.[2]06) = 182.29 Da.[2]
-
Significance in FBDD:
-
Rule of Three Compliance: The MW is well below the 300 Da cutoff for fragments, allowing significant "growth room" for functionalization without violating Lipinski’s Rule of 5 in the final drug candidate.[1][2]
-
Ligand Efficiency (LE): Low MW maximizes LE potential.[2] A binding affinity (
) of just 1 mM yields a favorable LE score, justifying hit-to-lead progression.[1]
-
Lipophilicity Assessment (LogP vs. LogD)
Understanding the partition coefficient is critical for predicting membrane permeability and off-target toxicity.[1][2] For this molecule, the distinction between LogP (neutral species) and LogD (pH-dependent distribution) is paramount due to the ionizable piperidine nitrogen.[2]
Theoretical Profiling[1][2]
-
cLogP (Neutral): Estimated at 1.2 – 1.6 .[2]
-
pKa Estimation:
-
LogD (pH 7.4): Estimated at -1.5 to -0.5 .[1]
Biological Implications[1][3][7][8]
-
Solubility: The high fraction of ionization at pH 7.4 ensures excellent aqueous solubility, simplifying formulation for in vitro assays.[1][2]
-
Permeability: While the cation has lower passive permeability, the equilibrium ensures a small fraction of neutral species exists to cross membranes, or it may utilize solute carrier transporters (SLCs).[1][2]
Experimental Protocols
Protocol A: Molecular Weight Verification via LC-MS (ESI+)
Objective: Confirm identity and purity (>95%) prior to biological testing.
-
Sample Preparation: Dissolve 0.1 mg of compound in 1 mL of 50:50 Acetonitrile:Water (0.1% Formic Acid).
-
Instrumentation: Agilent 1290 Infinity II LC coupled with 6120 Quadrupole MS (or equivalent).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1][2]
-
Method:
-
Validation Criteria:
Protocol B: High-Throughput LogD Determination (ChromLogD)
Objective: Determine lipophilicity at pH 7.4 without the variability of shake-flask emulsions.[1]
-
Principle: Retention time on a C18 column is correlated to lipophilicity using a calibration set of known standards.
-
Buffer Preparation: 20 mM Ammonium Acetate adjusted to pH 7.4.
-
Calibration Standards: Prepare a mix of low-to-high LogD compounds (e.g., Atenolol, Propranolol, Naproxen).[1][2]
-
Execution:
-
Calculation:
Visualization of Physicochemical Workflows
Diagram: Physicochemical Profiling Workflow
This diagram illustrates the logical flow from compound acquisition to data validation, ensuring "Go/No-Go" decisions are based on verified metrics.[1][2]
Caption: Workflow for validating physicochemical properties of the thiazole-piperidine scaffold.
Diagram: pH-Dependent Ionization Equilibrium
Understanding the protonation state is vital for interpreting LogD.[1][2]
Caption: Ionization equilibrium of the piperidine nitrogen, determining the effective lipophilicity.
Applications in Drug Design[1][2]
The 3-(5-Methyl-1,3-thiazol-2-yl)piperidine scaffold is highly valued for:
-
Vectorization: The piperidine nitrogen serves as an ideal attachment point for linkers or warheads (e.g., in PROTACs).[2]
-
Metabolic Stability: The thiazole ring is generally resistant to oxidative metabolism compared to phenyl rings, potentially improving half-life (
).[2] -
Stereochemical Exploration: The chiral center at C3 allows for the exploration of 3D space, a key factor in improving selectivity against flat aromatic targets.[1][2]
References
-
PubChem. 3-(5-Methyl-1,3-thiazol-2-yl)piperidine Compound Summary. National Library of Medicine.[1][2] Available at: [Link][2]
-
Waring, M. J. Lipophilicity in drug discovery.[1][2] Expert Opinion on Drug Discovery, 2010.[1][2] Available at: [Link][2]
-
Leeson, P. D., & Springthorpe, B. The influence of drug-like concepts on decision-making in medicinal chemistry.[1][2] Nature Reviews Drug Discovery, 2007.[1][2] Available at: [Link]
Sources
Role of Thiazole-Piperidine Pharmacophores in Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists[1]
Executive Summary
The fusion of thiazole and piperidine pharmacophores represents a high-value strategy in modern medicinal chemistry, particularly for navigating the "solubility-permeability" trade-off.[1] While thiazole acts as a robust aromatic core facilitating
This guide analyzes the Thiazole-Piperidine scaffold, distinguishing it from its piperazine analogs. It details the Structure-Activity Relationship (SAR) driving its success in neurodegenerative (Alzheimer’s) and oncological therapeutics, provides a validated synthetic protocol, and examines the structural logic of FDA-approved agents like Avatrombopag .
Medicinal Chemistry & SAR Logic
The Synergistic Architecture
The efficacy of this hybrid scaffold relies on the complementary electronic and steric profiles of its two components.
| Component | Physicochemical Role | Biological Interaction |
| 1,3-Thiazole | Aromatic Linker & Acceptor: Planar, electron-deficient.[1] The Nitrogen (N3) is a weak base ( | Engages in |
| Piperidine | Solubility & Basicity: Saturated | Forms critical salt bridges with Asp/Glu residues (e.g., Asp74 in AChE). Increases aqueous solubility and metabolic stability relative to piperazine (no susceptible N-N bond). |
| Linker | Conformational Switch: Determines the spatial orientation. Common linkers include direct C-N bonds, methylene bridges ( | Controls the distance between the aromatic core and the cationic headgroup, essential for "dual-site" binding in enzymes like Acetylcholinesterase (AChE). |
SAR Visualization
The following diagram illustrates the functional logic utilized in optimizing thiazole-piperidine hybrids.
Figure 1: Functional decomposition of the Thiazole-Piperidine pharmacophore, highlighting key binding interactions.[1]
Therapeutic Applications & Case Studies
Neurology: Dual-Binding AChE Inhibitors
The thiazole-piperidine hybrid is a "privileged structure" for Alzheimer's disease drug discovery.[1]
-
Mechanism: These compounds act as dual-binding site inhibitors of Acetylcholinesterase (AChE).[1]
-
The Piperidine moiety mimics acetylcholine, binding to the Catalytic Anionic Site (CAS) at the bottom of the enzyme gorge (interacting with Trp84 and Phe330).
-
The Thiazole moiety acts as a spacer and binds to the Peripheral Anionic Site (PAS) near the gorge entrance (interacting with Trp279), preventing
-amyloid aggregation which is accelerated by the PAS.
-
-
Evidence: Research indicates that thiazole-piperidine derivatives can achieve
values in the nanomolar range ( ) with high selectivity over Butyrylcholinesterase (BChE).[1]
Oncology: Kinase & Tubulin Inhibition
-
Tubulin Polymerization: Thiazole-piperidine hybrids (often linked via hydrazone or amide bonds) occupy the colchicine binding site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest in the G2/M phase.
-
Case Study: Avatrombopag (Doptelet)
-
Indication: Thrombocytopenia (CLD).[2]
-
Structure Analysis: Avatrombopag is a complex hybrid containing both a thiazole and a piperidine ring.
-
Thiazole Sector: A central 2,4,5-trisubstituted thiazole ring organizes the molecule's geometry.
-
Piperidine Sector: A piperidine-4-carboxylic acid moiety is linked to a pyridine ring.[1]
-
-
Role: The piperidine carboxylic acid mimics the thrombopoietin (TPO) peptide functionality, engaging in electrostatic interactions, while the hydrophobic thiazole core stabilizes the ligand within the TPO receptor transmembrane domain.
-
Experimental Protocol: Synthesis of Thiazole-Piperidine Hybrids
This protocol describes a robust, modular synthesis of a 4-(piperidin-1-ylmethyl)thiazole derivative using the Hantzsch synthesis followed by nucleophilic substitution.[1] This route is self-validating via TLC and melting point analysis.[1]
Synthetic Pathway Diagram
Figure 2: Modular synthesis of thiazole-piperidine hybrids via Hantzsch cyclization.
Step-by-Step Methodology
Step 1: Hantzsch Cyclization (Formation of Chloromethylthiazole)
-
Reagents: Dissolve 1.0 eq of the appropriate thioamide (e.g., benzothioamide) and 1.1 eq of 1,3-dichloroacetone in absolute ethanol (
). -
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The starting thioamide spot should disappear. -
Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If not, evaporate the solvent and recrystallize from ethanol/water.
-
Checkpoint: The product, 4-(chloromethyl)-2-phenylthiazole , is typically a white/pale yellow solid.[1]
Step 2: Nucleophilic Substitution (Piperidine Coupling)
-
Reagents: Dissolve the 4-(chloromethyl)thiazole intermediate (1.0 eq) in DMF (
). Add anhydrous (2.5 eq) and Piperidine (1.2 eq). -
Reaction: Stir at
for 3–5 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5). A new, more polar spot (staining with Dragendorff’s reagent due to the tertiary amine) will appear. -
Workup: Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (
).[3] Wash the organic layer with brine, dry over , and concentrate. -
Purification: Purify via column chromatography (Silica gel, DCM
5% MeOH/DCM). -
Validation:
Biological Evaluation: AChE Inhibition Assay
To validate the efficacy of the synthesized hybrid, the Ellman’s Method is the industry standard.
-
Preparation: Prepare stock solutions of the test compound in DMSO.
-
Enzyme Mix: In a 96-well plate, add phosphate buffer (pH 8.0), DTNB (Ellman’s reagent), and AChE enzyme (0.05 U/mL). Incubate at
for 10 minutes. -
Substrate Addition: Add Acetylthiocholine iodide (ATChI).
-
Measurement: Monitor the absorbance at 412 nm for 5–10 minutes. The hydrolysis of ATChI produces thiocholine, which reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoate).[1]
-
Calculation: Determine the % Inhibition and
relative to a Donepezil control.-
Self-Validation: The control wells (no inhibitor) must show a linear increase in absorbance. If the slope is flat, the enzyme is inactive.
-
References
-
Vertex AI Search. (2024). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Taylor & Francis. 4[5][6][7][8][9]
-
Vertex AI Search. (2024). Rational design of the new thiazole–piperazine hybrids as acetylcholinesterase inhibitors. ResearchGate. 10[5][6][7][8][9]
-
Vertex AI Search. (2024). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. NIH. 11
-
Vertex AI Search. (2024). Avatrombopag Chemical Structure and Mechanism. NIH PubChem. 12
-
Vertex AI Search. (2024). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. NIH. 13
-
Vertex AI Search. (2024). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. MDPI. 14
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. researchgate.net [researchgate.net]
- 3. excli.de [excli.de]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kuey.net [kuey.net]
- 10. researchgate.net [researchgate.net]
- 11. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Avatrombopag | C29H34Cl2N6O3S2 | CID 9852519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives [mdpi.com]
An In-depth Technical Guide to 3-(5-Methyl-1,3-thiazol-2-yl)piperidine: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry. While specific research on this exact molecule is limited in publicly accessible literature, its constituent moieties—the piperidine ring and the 5-methyl-1,3-thiazole group—are well-established pharmacophores. This guide will, therefore, synthesize available data with established principles of medicinal chemistry and synthetic strategies for related structures to provide a thorough technical profile for researchers, scientists, and drug development professionals.
The piperidine scaffold is a cornerstone in drug design, present in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] Similarly, the thiazole ring is a versatile heterocycle known for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic combination of these two fragments in 3-(5-Methyl-1,3-thiazol-2-yl)piperidine suggests a molecule with significant potential for novel therapeutic applications.
Core Compound Data and Physicochemical Properties
The fundamental identifiers and computed properties for 3-(5-Methyl-1,3-thiazol-2-yl)piperidine are summarized below. This data serves as a foundational reference for any experimental or computational work involving this compound.
| Identifier/Property | Value | Source |
| CAS Number | 1248102-35-3 | [2][3] |
| Molecular Formula | C9H14N2S | [2] |
| Molecular Weight | 182.29 g/mol | [2] |
| Purity | ≥95% (as per commercial suppliers) | [2] |
Synthesis and Methodologies
The synthesis of 3-substituted piperidines is a well-explored area of organic chemistry, with numerous methodologies available.[1] A general and effective approach for synthesizing 3-(5-Methyl-1,3-thiazol-2-yl)piperidine would likely involve the strategic coupling of the two heterocyclic systems.
Conceptual Synthetic Workflow
A plausible synthetic route could involve the construction of the piperidine ring onto a pre-functionalized thiazole or, more commonly, the attachment of the thiazole moiety to a piperidine precursor. One such conceptual pathway involves the reaction of a suitable piperidine derivative with a thiazole building block. For instance, a protected 3-aminopiperidine could be reacted with a 5-methyl-1,3-thiazole derivative bearing a suitable electrophilic group at the 2-position.
Alternatively, modern cross-coupling strategies offer a powerful approach. A rhodium-catalyzed asymmetric reductive Heck reaction, for example, has been successfully used to synthesize enantioenriched 3-substituted piperidines from pyridine and boronic acids.[4][5] This highlights a sophisticated method for controlling stereochemistry at the 3-position of the piperidine ring, which is often crucial for biological activity.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(5-Methyl-1,3-thiazol-2-yl)piperidine - CAS:1248102-35-3 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. 1334146-70-1,phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Thiazole Ring Bioisosteres in Piperidine-Based Drug Design
Introduction: Beyond the Privileged Scaffold
The piperidine ring is one of the most ubiquitous scaffolds in modern medicinal chemistry, rightfully earning its status as a "privileged structure".[1] This six-membered saturated heterocycle is a cornerstone in the design of numerous approved drugs, particularly those targeting the central nervous system (CNS).[2][3] Its prevalence stems from a combination of desirable attributes: a conformationally flexible, three-dimensional structure that can effectively present substituents to biological targets, a basic nitrogen atom that can form critical salt-bridge interactions, and its general synthetic accessibility.[1]
However, the very properties that make piperidine so useful can also be liabilities. Its high basicity can lead to unwanted interactions with off-targets like the hERG potassium channel, potentially causing cardiotoxicity. The aliphatic nature of the ring can be a site for metabolic oxidation, leading to poor pharmacokinetic profiles. Furthermore, the lipophilicity conferred by substituted piperidines can sometimes hinder the development of compounds with optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]
This guide delves into a sophisticated medicinal chemistry strategy to address these challenges: the use of the thiazole ring as a non-classical bioisostere for the piperidine scaffold. Bioisosterism, the replacement of a molecular fragment with another that retains similar biological activity, is a powerful tool for fine-tuning the properties of a lead compound.[5] By exploring the rationale, benefits, and practical workflows for this specific bioisosteric replacement, we aim to provide researchers with a comprehensive framework for expanding their chemical space and designing safer, more effective therapeutics.
Section 1: The Piperidine and Thiazole Rings: A Tale of Two Heterocycles
The decision to replace a piperidine ring with a thiazole is not a simple one-for-one swap; it is a strategic decision rooted in the fundamental differences in their physicochemical properties. While structurally distinct, the thiazole ring can emulate the spatial arrangement of key pharmacophoric features of a substituted piperidine while offering a profoundly different electronic and metabolic profile.
From a medicinal chemistry perspective, the causality behind this choice is multi-faceted. We are not merely swapping one ring for another; we are trading basicity for aromaticity, flexibility for planarity, and metabolic liability for stability.
Comparative Physicochemical Properties
A direct comparison reveals the strategic trade-offs a medicinal chemist makes when considering this bioisosteric switch.
| Property | Piperidine | Thiazole | Rationale for Bioisosteric Replacement |
| Structure | Saturated, 6-membered ring | Aromatic, 5-membered ring | The planar thiazole, with appropriate substitution, can project vectors in 3D space that mimic those of a piperidine in its preferred binding conformation. |
| Basicity (pKa) | ~11 (Strongly Basic)[2] | ~2.5 (Weakly Basic)[6] | Drastically reduces basicity to mitigate hERG liability and other off-target effects associated with highly basic amines. Can improve oral bioavailability by reducing ionization in the gut. |
| Aromaticity | Non-aromatic | Aromatic[7] | Introduces the potential for new, favorable π-π stacking or cation-π interactions with the target protein, potentially increasing potency.[8] |
| Hydrogen Bonding | N-H is a hydrogen bond donor. | Ring Nitrogen is a hydrogen bond acceptor.[5] | Offers an alternative hydrogen bonding pattern that may be more favorable for a given target, or can be used to displace a water molecule in the binding pocket. |
| Lipophilicity (LogP) | Varies with substitution, can be high. | Generally lower than equivalently substituted aliphatic rings.[9] | Can reduce overall lipophilicity, improving solubility and the overall ADME profile. |
| Metabolic Stability | Susceptible to N-dealkylation and C-H oxidation. | Aromatic ring is generally more resistant to oxidative metabolism. | Enhances metabolic stability, potentially leading to a longer half-life and improved pharmacokinetic profile. |
| Shape | Flexible (Chair/Boat conformations)[1] | Planar and rigid.[10] | Locks the pharmacophoric elements into a defined orientation, which can increase selectivity and potency by reducing the entropic penalty of binding. |
Section 2: The Strategic Rationale in Drug Design
The application of a thiazole-for-piperidine bioisosteric replacement is a hypothesis-driven process aimed at solving specific drug design problems.
Mitigating hERG Toxicity
One of the most compelling reasons for this replacement is the reduction of cardiotoxicity risk. Many drugs have been withdrawn from the market due to their inhibition of the hERG potassium channel. This inhibition is often linked to a combination of high lipophilicity and a positively charged nitrogen atom at physiological pH. By replacing a strongly basic piperidine with a weakly basic thiazole, the positive charge is eliminated, significantly reducing the likelihood of hERG channel binding. This principle has been successfully applied by replacing phenyl rings with nitrogen-containing heterocycles like thiazole to eliminate hERG activity.[9]
Enhancing Target Engagement and Selectivity
The saturated piperidine ring interacts with protein targets primarily through van der Waals forces and ionic interactions via its nitrogen. The aromatic thiazole ring adds a rich layer of potential interactions.[7] The ability to form π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket can provide a significant boost in binding affinity.[8] This is a new interaction that the parent piperidine compound cannot achieve. Furthermore, the rigidity of the thiazole ring can pre-organize the molecule into a conformation that is more favorable for binding, reducing the entropic cost and potentially increasing both potency and selectivity.
Improving ADME Properties
A common challenge in drug discovery is "LogP creep," where lead optimization efforts result in molecules that are too lipophilic, leading to poor solubility, high plasma protein binding, and rapid metabolism. Replacing a substituted piperidine with a thiazole can be an effective strategy to reduce lipophilicity and improve aqueous solubility.[11] The inherent stability of the aromatic thiazole ring to oxidative metabolism can also address metabolic hotspots within the piperidine ring, leading to improved bioavailability and a more predictable pharmacokinetic profile.[9]
Section 3: Experimental Workflow for Bioisosteric Evaluation
A rigorous, self-validating experimental cascade is essential to confirm the viability of the bioisosteric replacement. The protocol must be designed to provide a head-to-head comparison of the parent (piperidine) and analog (thiazole) compounds across key pharmacological and developability parameters.
Design and Synthesis Workflow
The initial phase combines computational prediction with robust chemical synthesis. The goal is to create a direct analog where the thiazole ring and its substituents are positioned to mimic the key binding elements of the original piperidine-containing molecule.
Caption: Workflow for the design and synthesis of a thiazole bioisostere.
Protocol: Synthesis via Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and reliable method for constructing the thiazole ring.[12]
-
Reactant Preparation: Prepare the requisite α-haloketone and thioamide. The choice of these starting materials is critical as they will determine the substitution pattern on the final thiazole ring, which must mimic the pharmacophore of the parent piperidine compound.
-
Cyclocondensation: Dissolve the α-haloketone (1.0 eq) and the thioamide (1.1 eq) in a suitable solvent such as ethanol or DMF.
-
Reaction: Heat the mixture under reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The causality here is that the heat provides the activation energy for the nucleophilic attack of the thioamide sulfur on the α-carbon of the ketone, followed by cyclization and dehydration to form the aromatic thiazole ring.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel or by recrystallization to yield the pure thiazole analog.
-
Validation: Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, and HRMS. This step is a self-validating control, ensuring that the correct molecule is being advanced to biological testing.
In Vitro Evaluation Cascade
This phase is designed as a go/no-go decision-making tree. The thiazole analog must demonstrate comparable or improved properties over the piperidine parent to justify further investigation.
Caption: A tiered workflow for the in vitro evaluation of the bioisostere.
Protocol: GPCR Functional Assay (Example: cAMP Assay)
This protocol assesses the functional activity of the compounds at a Gs or Gi-coupled GPCR target.[13]
-
Cell Culture: Culture HEK293 cells stably expressing the target GPCR of interest in DMEM supplemented with 10% FBS and appropriate selection antibiotics. Plate the cells in 384-well plates and grow to 80-90% confluency.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of both the parent piperidine compound and the thiazole analog in DMSO. A known reference agonist/antagonist should be included as a positive control.
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS).
-
Add the diluted compounds to the cells and pre-incubate for 15 minutes.
-
For antagonist mode, add a known EC₈₀ concentration of the natural ligand. For agonist mode, proceed to the next step.
-
Add a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. This is a critical control to ensure the measured signal is robust.
-
Incubate for 30 minutes at room temperature.
-
-
Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, LANCE). The signal is inversely proportional to the cAMP concentration.
-
Data Analysis: Plot the response versus the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists) and the maximum efficacy (Emax).
Data Analysis and Interpretation
The ultimate goal is to determine if the bioisosteric switch was successful. All quantitative data should be summarized in a table for a clear, direct comparison.
| Parameter | Parent (Piperidine) | Analog (Thiazole) | Desired Outcome for Analog |
| Target Binding (Ki) | 10 nM | 8 nM | Maintained or Improved Potency (≤10 nM) |
| Functional Potency (EC₅₀) | 50 nM | 45 nM | Maintained or Improved Potency (≤50 nM) |
| Aqueous Solubility | 5 µM | 50 µM | Improved (≥10-fold increase) |
| Microsomal Stability (t½) | 15 min | >60 min | Improved (≥3-fold increase) |
| hERG Inhibition (IC₅₀) | 1 µM | >30 µM | Significantly Reduced (≥10-fold increase) |
| CYP3A4 Inhibition (IC₅₀) | 2 µM | >50 µM | Significantly Reduced (≥10-fold increase) |
In this hypothetical example, the thiazole bioisostere would be considered a resounding success. It maintained on-target potency while dramatically improving solubility, metabolic stability, and, most critically, the safety window with respect to hERG and CYP inhibition.
Conclusion
The replacement of a piperidine ring with a thiazole is a sophisticated, non-classical bioisosteric strategy that requires a deep understanding of medicinal chemistry principles. It is not a universal solution but rather a powerful tool to be deployed when facing specific challenges such as high basicity-driven toxicity, metabolic instability, or the need for new interactions to drive potency. By leveraging the unique aromatic and electronic properties of the thiazole ring, researchers can overcome common hurdles in drug development and unlock new potential within their chemical series. The systematic, hypothesis-driven workflow outlined in this guide provides a robust framework for designing, synthesizing, and validating these novel analogs, ultimately paving the way for the development of safer and more effective medicines.
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2016). Current Topics in Medicinal Chemistry, 16(26), 2841-2862. Retrieved February 12, 2026, from [Link]
-
Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2016). Semantic Scholar. Retrieved February 12, 2026, from [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). ijarsct.co.in. Retrieved February 12, 2026, from [Link]
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). St. Joseph's College of Pharmacy, Cherthala. Retrieved February 12, 2026, from [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect, 54(03), 298-308. Retrieved February 12, 2026, from [Link]
-
Piperidine. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. Retrieved February 12, 2026, from [Link]
-
The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). apicmo.com. Retrieved February 12, 2026, from [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. Retrieved February 12, 2026, from [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]
-
Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. (2022). Bioorganic Chemistry, 122, 105691. Retrieved February 12, 2026, from [Link]
-
A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]
-
Examples of an azetidine-based bioisoster for a piperidine ring. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
1,2,4-Oxadiazoles as thiazole bioisostere. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. (2021). Bioorganic & Medicinal Chemistry, 49, 116439. Retrieved February 12, 2026, from [Link]
-
Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting. Retrieved February 12, 2026, from [Link]
-
a Some drugs containing thiazole or/and piperazine moiety; b design strategy of target compounds. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Systematic evaluation of methyl ester bioisosteres in the context of developing alkenyldiarylmethanes (ADAMs) as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV-1 chemotherapy. (2016). Bioorganic & Medicinal Chemistry, 24(13), 2946-2957. Retrieved February 12, 2026, from [Link]
-
Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. (1990). Journal of Medicinal Chemistry, 33(10), 2715-2720. Retrieved February 12, 2026, from [Link]
-
Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (n.d.). Open Access Journals. Retrieved February 12, 2026, from [Link]
-
Bioisosteres in Medicinal Chemistry. (n.d.). Wiley-VCH. Retrieved February 12, 2026, from [Link]
-
Bioisosteres in Medicinal Chemistry. (n.d.). idoc.pub. Retrieved February 12, 2026, from [Link]
-
Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. (2011). Chemical Reviews, 111(3), PR1-PR49. Retrieved February 12, 2026, from [Link]
-
Substituted dithiazole piperazine benzamides as novel amyloid beta peptide reducing agents. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]
-
Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. (2022). PubMed Central. Retrieved February 12, 2026, from [Link]
-
Thiazole Containing Heterocycles with CNS Activity. (2017). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2015). PubMed Central. Retrieved February 12, 2026, from [Link]
-
Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (2022). Journal of Molecular and Organic Chemistry, 5(6). Retrieved February 12, 2026, from [Link]
-
Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2022). PubMed Central. Retrieved February 12, 2026, from [Link]
-
Functional dynamics of G protein-coupled receptors reveal new routes for drug discovery. (2023). Nature Reviews Drug Discovery. Retrieved February 12, 2026, from [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Bicyclic Bioisosteres of Piperidine: Version 2.0. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Allostery in G Protein-Coupled Receptors Investigated by Molecular Dynamics Simulations. (2019). Trends in Pharmacological Sciences, 40(5), 348-361. Retrieved February 12, 2026, from [Link]
-
The Dynamic Process of Drug-GPCR Binding at Either Orthosteric or Allosteric Sites Evaluated by Metadynamics. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]
-
Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. (2019). Assay Guidance Manual. Retrieved February 12, 2026, from [Link]
-
Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 8. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]
- 12. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: High-Fidelity Synthesis of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine via Regioselective Hantzsch Reaction
Executive Summary
This application note details the optimized synthetic protocol for 3-(5-Methyl-1,3-thiazol-2-yl)piperidine , a critical pharmacophore in the development of GPCR modulators and kinase inhibitors. Unlike the standard Hantzsch synthesis using chloroacetone—which yields the 4-methyl isomer—this protocol utilizes a regioselective condensation between N-Boc-piperidine-3-carbothioamide and 2-bromopropionaldehyde dimethyl acetal . This approach ensures the exclusive formation of the 5-methylthiazole isomer while maintaining high yields and reproducibility.
The guide addresses the instability of free thioamides, the lachrymatory nature of
Strategic Analysis & Retrosynthesis
The Regioselectivity Challenge
The Hantzsch thiazole synthesis is a condensation between a thioamide and an
-
Chloroacetone (
): Yields 4-methylthiazole (Nitrogen attacks the ketone carbonyl). -
2-Bromopropanal (
): Yields 5-methylthiazole (Nitrogen attacks the aldehyde carbonyl).
To synthesize the target 5-methyl isomer, 2-bromopropanal is required. However, free 2-bromopropanal is unstable and prone to polymerization. This protocol employs 2-bromo-1,1-dimethoxypropane (the dimethyl acetal) as a stable surrogate, which generates the reactive aldehyde in situ under acidic conditions.
Retrosynthetic Pathway
The synthesis is broken down into three critical phases:
-
Thionation: Conversion of N-Boc-piperidine-3-carboxamide to the thioamide using Lawesson’s Reagent.
-
Hantzsch Cyclization: Condensation with 2-bromo-1,1-dimethoxypropane.
-
Deprotection: Removal of the Boc group to yield the final free amine or salt.
Figure 1: Retrosynthetic logic flow ensuring 5-methyl regioselectivity.
Experimental Protocols
Phase 1: Synthesis of N-Boc-Piperidine-3-carbothioamide
Rationale: Thioamides are prone to hydrolysis and oxidation. The N-Boc protection is essential to prevent self-condensation and improve solubility in organic solvents.
Reagents:
-
N-Boc-piperidine-3-carboxamide (1.0 equiv)
-
Lawesson’s Reagent (0.6 equiv)
-
Toluene (Anhydrous)
Protocol:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-Boc-piperidine-3-carboxamide (10.0 g, 43.8 mmol) in anhydrous toluene (100 mL).
-
Addition: Add Lawesson’s Reagent (10.6 g, 26.3 mmol) in a single portion.
-
Reaction: Heat the mixture to 80°C under a nitrogen atmosphere. Monitor by TLC (System: 40% EtOAc/Hexane). The reaction typically completes in 2–4 hours.
-
Note: The mixture will turn homogenous and yellow/orange.
-
-
Workup: Cool to room temperature. The Lawesson's byproduct often precipitates; filter this off to simplify purification. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (SiO₂, 0
30% EtOAc in Hexanes).-
Yield Expectation: 85–92% as a pale yellow solid.
-
Phase 2: Regioselective Hantzsch Cyclization
Rationale: Using the acetal (2-bromo-1,1-dimethoxypropane) allows for the controlled release of the reactive aldehyde species, minimizing side reactions.
Reagents:
-
N-Boc-piperidine-3-carbothioamide (1.0 equiv)
-
2-Bromo-1,1-dimethoxypropane (1.2 equiv)
-
Ethanol (Absolute)[1]
-
Catalytic HCl (or use the HBr generated in situ)
Protocol:
-
Setup: Dissolve the thioamide (5.0 g, 20.5 mmol) in absolute ethanol (50 mL).
-
Addition: Add 2-bromo-1,1-dimethoxypropane (4.5 g, 24.6 mmol).
-
Cyclization: Heat the reaction to Reflux (78°C) for 12–16 hours.
-
Mechanism Insight: The reaction generates HBr as a byproduct, which auto-catalyzes the hydrolysis of the acetal to the aldehyde and the subsequent dehydration of the thiazoline intermediate.
-
-
Neutralization: Cool to room temperature. Concentrate the solvent to ~10 mL. Dilute with EtOAc (100 mL) and wash with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the hydrobromide salt.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (SiO₂, 10
50% EtOAc in Hexanes).-
Target:N-Boc-3-(5-methyl-1,3-thiazol-2-yl)piperidine.
-
Yield Expectation: 70–80%.[2]
-
Phase 3: Deprotection to 3-(5-Methyl-1,3-thiazol-2-yl)piperidine
Rationale: TFA is preferred over HCl/Dioxane here to avoid potential cleavage of the thiazole ring under harsh thermal conditions, although thiazoles are generally robust.
Protocol:
-
Dissolution: Dissolve the Boc-protected intermediate (3.0 g) in Dichloromethane (DCM, 15 mL).
-
Acidolysis: Add Trifluoroacetic acid (TFA, 5 mL) dropwise at 0°C.
-
Reaction: Warm to room temperature and stir for 2 hours.
-
Workup (Free Base): Concentrate the reaction mixture to remove excess TFA. Redissolve in DCM and wash with 1N NaOH (carefully) until the aqueous phase is pH > 10. Extract with DCM/Isopropanol (3:1) if the product is water-soluble.[3]
-
Salt Formation (Optional): To isolate as the HCl salt (more stable), treat the free base in ether with 4M HCl in Dioxane.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Optimal Condition | Risk of Deviation |
| Thionation Temp | 80°C | >100°C causes decomposition of Lawesson's reagent; <60°C leads to incomplete conversion. |
| Reagent Choice | 2-Bromo-1,1-dimethoxypropane | Using 2-Bromopropanal directly risks polymerization and lower yields. Using Chloroacetone yields the WRONG isomer (4-methyl). |
| Atmosphere | Nitrogen/Argon | Thioamides are sensitive to oxidative desulfurization in air at high temperatures. |
| Workup pH | pH > 10 for Free Base | Thiazoles are basic; acidic workup will retain the product in the aqueous phase. |
Regiochemistry Verification
To confirm the synthesis of the 5-methyl isomer versus the 4-methyl isomer, analyze the ¹H NMR:
-
5-Methyl Isomer (Target): The thiazole proton at position 4 appears as a singlet around 7.2–7.4 ppm .
-
4-Methyl Isomer (Impurity): The thiazole proton at position 5 typically appears further upfield, around 6.8–7.0 ppm .
Mechanism & Workflow Diagram
The following diagram illustrates the reaction mechanism and the critical decision points in the workflow.
Figure 2: Synthetic workflow from amide precursor to final deprotected piperidine.
References
-
Hantzsch Thiazole Synthesis - Original Methodology: Hantzsch, A. (1887).[4] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Regioselectivity in Hantzsch Synthesis: Schwarz, G. (1945). 2,4-Dimethylthiazole. Organic Syntheses, Coll. Vol. 3, p.332. (Demonstrates standard 4-methyl formation from chloroketones, contrasting with the aldehyde route required here).
-
Synthesis of Piperidine-3-carbothioamide: BenchChem Application Notes. (2025).[3][4][5][6] Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols.
- Sriram, D., et al. (2007). Synthesis of 5-substituted-2-aminothiazoles.
-
Commercial Availability & CAS Verification: Chemical Abstract Service (CAS). 3-(5-Methyl-1,3-thiazol-2-yl)piperidine (CAS: 1248102-35-3).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Advanced Strategies for the Synthesis of 3-Piperidinyl Thioamides
Introduction: The Strategic Importance of Piperidinyl Thioamides
In the landscape of modern drug discovery, the piperidine ring is a privileged scaffold, integral to the structure of numerous approved pharmaceuticals.[1] Its three-dimensional geometry provides an escape from the "flatland" of aromatic compounds, often leading to improved physicochemical properties such as solubility and metabolic stability.[2] Concurrently, the thioamide functional group serves as a bioisostere of the ubiquitous amide bond, offering unique chemical properties that can profoundly influence a molecule's biological activity.[3][4] Thioamides exhibit altered hydrogen bonding capabilities, increased stability against hydrolysis, and distinct conformational preferences compared to their amide counterparts.[3]
The synthesis of molecules incorporating both a 3-piperidinecarboxylic acid moiety and a thioamide presents a unique set of challenges, primarily stemming from the steric hindrance of the piperidine ring and the specific reactivity requirements for thioamide formation. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and field-proven protocols for the efficient coupling of 3-piperidinecarboxylic acid derivatives to generate valuable thioamide-containing compounds. We will explore two primary synthetic strategies: a classical two-step approach involving amide formation followed by thionation, and more convergent direct thioamidation methods.
Core Synthetic Strategies: A Comparative Overview
The successful synthesis of a 3-piperidinyl thioamide hinges on the selection of an appropriate strategy. The choice between a sequential or a direct approach depends on substrate scope, reagent availability, and the desired scale of the reaction.
-
Strategy A: Two-Step Sequential Synthesis (Amide Coupling & Thionation). This is the most established and versatile route. It involves the initial formation of a standard amide bond between N-protected 3-piperidinecarboxylic acid and a suitable amine, followed by a separate thionation step to convert the amide's carbonyl group into a thiocarbonyl. This modular approach allows for independent optimization of each step.
-
Strategy B: Direct Thioamidation. These more modern methods aim to form the thioamide bond in a single, convergent step from the carboxylic acid and amine. While potentially more step-economical, they may require more specific reagents and conditions.
Below is a logical workflow illustrating the decision-making process for these synthetic routes.
Caption: High-level workflow for synthesizing 3-piperidinyl thioamides.
Strategy A: The Two-Step Sequential Approach
This robust methodology provides the highest degree of flexibility and is generally the recommended starting point for complex substrates.
Step 1: Amide Bond Formation from 3-Piperidinecarboxylic Acid
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis.[5] However, the coupling of 3-piperidinecarboxylic acid can be sluggish due to its sterically demanding cyclic structure.[6] Success requires careful selection of coupling reagents that can effectively activate the carboxylic acid and overcome this steric barrier. For all protocols, it is critical to use an N-protected form of 3-piperidinecarboxylic acid (e.g., N-Boc or N-Cbz) to prevent unwanted self-coupling or side reactions involving the piperidine nitrogen.
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used dehydrating agents that activate carboxylic acids.[7][8] The mechanism involves the formation of a highly reactive O-acylisourea intermediate.[9][10] In practice, this intermediate can rearrange to a stable N-acylurea byproduct, terminating the reaction.[11] To prevent this and to increase coupling efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form an active ester, which is less prone to side reactions and reacts smoothly with the amine.[12]
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Detailed Protocol:
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-3-piperidinecarboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1-0.2 M).
-
Amine Addition: Add the desired amine (1.1 eq) to the solution. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.5-2.0 eq) to liberate the free amine.
-
Cooling: Cool the mixture to 0 °C in an ice bath. This is crucial for minimizing side reactions, especially racemization if chiral centers are present.[11]
-
EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash sequentially with 5% aqueous citric acid or 1N HCl (to remove excess base and EDC-urea), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
For particularly challenging or sterically hindered couplings, more potent reagents are required.[6][13] Aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. HATU reacts with the carboxylic acid to form a highly reactive OAt-ester, which rapidly couples with the amine. The formation of this active species is facilitated by the presence of a non-nucleophilic base.
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Class | Additive | Base | Key Advantages | Key Disadvantages |
| EDC | Carbodiimide | HOBt, Oxyma | DIPEA, NMM | Cost-effective, water-soluble byproducts.[11] | Risk of N-acylurea formation, moderate reactivity.[11] |
| DCC | Carbodiimide | HOBt | DIPEA, NMM | Inexpensive, high reactivity. | Dicyclohexylurea (DCU) byproduct is insoluble and hard to remove. |
| HATU | Aminium Salt | None needed | DIPEA, NMM | Very high reactivity, low racemization, ideal for hindered couplings. | Higher cost, potential for guanidinylation side reaction with primary amines. |
| PyBOP | Phosphonium Salt | None needed | DIPEA, NMM | High reactivity, stable reagent. | Byproducts can be difficult to remove. |
Detailed Protocol:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve N-Boc-3-piperidinecarboxylic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add the amine (1.1 eq), HATU (1.1 eq), and a non-nucleophilic base like DIPEA (2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature for 2-6 hours. The reaction is typically much faster than with EDC.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1. The byproducts from HATU are generally water-soluble, simplifying purification.
Step 2: Thionation of the Amide Intermediate
Once the 3-piperidinyl amide is synthesized and purified, the final step is the conversion of the carbonyl to a thiocarbonyl. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is the gold standard for this transformation due to its mildness, high yields, and tolerance of many functional groups.[3][14]
The mechanism is believed to proceed through a Wittig-like pathway where the dimeric Lawesson's reagent is in equilibrium with a reactive monomeric dithiophosphine ylide.[3][14] This monomer reacts with the amide carbonyl to form a four-membered thiaoxaphosphetane intermediate, which then collapses to yield the desired thioamide and a stable phosphorus-oxygen byproduct.[3]
Caption: Proposed mechanism for thionation using Lawesson's Reagent.
Safety Precaution: This reaction can generate hydrogen sulfide (H₂S), a toxic and flammable gas with a strong, unpleasant odor.[3] This procedure must be performed in a well-ventilated fume hood.
Detailed Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the purified 3-piperidinyl amide (1.0 eq) in an anhydrous, high-boiling solvent such as Toluene or Xylene.
-
Reagent Addition: Add Lawesson's reagent (0.5 to 0.7 eq) to the solution. The stoichiometry is key; using a full equivalent of the dimer is often unnecessary and can complicate purification.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 12 hours depending on the substrate's reactivity.[3]
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. The solvent can be removed under reduced pressure.
-
Purification: The crude residue is often purified directly by flash column chromatography on silica gel to separate the thioamide product from the phosphorus-containing byproducts.
Strategy B: Direct Thioamidation Protocols
Convergent synthesis, where complexity is built in a single step, is highly attractive. Several methods have been developed for the direct conversion of carboxylic acids into thioamides, bypassing the isolation of the amide intermediate.
A practical one-pot method for converting carboxylic acids directly to thioamides involves the use of ammonium phosphorodithioates.[15] This approach is operationally simple and has been shown to be effective for a range of aliphatic and aromatic carboxylic acids, affording primary, secondary, and tertiary thioamides.[15]
Detailed Protocol:
-
Reagent Preparation: Prepare the ammonium phosphorodithioate reagent if not commercially available, following literature procedures.
-
Preparation: In a reaction vessel, mix the N-Boc-3-piperidinecarboxylic acid (1.0 eq), the desired amine (or ammonium chloride for primary thioamides), and the ammonium phosphorodithioate reagent (1.5-2.0 eq).
-
Reaction: The reaction is typically performed neat or in a minimal amount of a high-boiling solvent. Heat the mixture according to the conditions specified in the relevant literature, often between 80-120 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, the crude product can be partitioned between an organic solvent and water. The organic layer is then washed, dried, and concentrated. Final purification is achieved via flash column chromatography.
Summary and Outlook
The synthesis of 3-piperidinyl thioamides is an achievable goal for medicinal chemists, provided a logical and well-chosen synthetic strategy is employed. For maximum versatility and reliability, the two-step sequence of amide coupling followed by Lawesson's reagent-mediated thionation remains the most recommended pathway. For sterically demanding couplings, powerful reagents like HATU are invaluable. For researchers interested in process optimization and step-economy, exploring direct thioamidation methods offers a promising alternative. The protocols detailed in this guide provide a solid foundation for successfully incorporating this valuable structural motif into future drug candidates.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent.
- Al-Hourani, B. J. (2021).
- Li, W., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research.
- Organic Chemistry Portal. Lawesson's Reagent.
- Organic Chemistry Portal.
- Polshettiwar, V., & Varma, R. S. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules.
- Wikipedia. Carbodiimide.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- The Organic Chemistry Tutor. (2019). Activation Substitution of Carboxylic Acids. YouTube.
- Park, K. D., et al. (2001).
- Gopishetty, S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Organic Chemistry Portal.
- Buchwald, S. L., et al. (2018). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. PubMed.
- Total Synthesis. (2016). Carbodiimide. YouTube.
- Kaboudin, B., et al. (2013). A simple and novel method for the direct conversion of carboxylic acids into thioamides. RSC Advances.
- Scott, P. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.
- Beilstein Journals. (2024). C–C Coupling in sterically demanding porphyrin environments.
- O'Hagan, D. (2017). Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. NIH.
Sources
- 1. news-medical.net [news-medical.net]
- 2. Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ou-ravda.com [ou-ravda.com]
- 6. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. bachem.com [bachem.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - C–C Coupling in sterically demanding porphyrin environments [beilstein-journals.org]
- 14. Lawesson's Reagent [organic-chemistry.org]
- 15. A simple and novel method for the direct conversion of carboxylic acids into thioamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Enantioselective Synthesis of Chiral 3-Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chiral 3-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a multitude of blockbuster drugs and biologically active natural products. The precise stereochemical control at the C3 position is often paramount for therapeutic efficacy and safety. This comprehensive guide, designed for researchers and professionals in drug development, provides an in-depth exploration of cutting-edge methodologies for the enantioselective synthesis of these critical scaffolds. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings and practical considerations of three powerful and distinct strategies: a robust rhodium-catalyzed asymmetric carbometalation, a sustainable chemo-enzymatic dearomatization, and a highly effective asymmetric hydrogenation of pyridinium salts. Detailed, field-proven protocols, comparative data, and visual guides are presented to empower scientists to select and implement the optimal synthetic route for their specific research and development needs.
Introduction: The Significance of Chiral 3-Substituted Piperidines in Drug Discovery
The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds in pharmaceuticals.[1] When substituted at the 3-position with a stereogenic center, these molecules often exhibit potent and selective biological activities. Notable examples of drugs featuring a chiral 3-substituted piperidine core include the antipsychotic agent Preclamol and the PARP inhibitor Niraparib, used in cancer therapy.[2][3] The development of general and efficient methods for the enantioselective synthesis of 3-substituted piperidines has therefore been a long-standing objective in organic synthesis.[4]
Historically, accessing these chiral building blocks has been challenging, often relying on lengthy synthetic sequences, the use of stoichiometric chiral auxiliaries, or classical resolution techniques.[4] However, recent advancements in catalysis have opened new avenues for the direct and highly enantioselective synthesis of these valuable compounds from readily available starting materials. This guide will provide detailed protocols and scientific rationale for three leading contemporary approaches.
Rhodium-Catalyzed Asymmetric Carbometalation: A Versatile Approach
A highly effective and versatile strategy for the enantioselective synthesis of 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction.[2][4][5] This method utilizes a three-step sequence starting from pyridine, offering broad functional group tolerance and excellent enantioselectivity.[4][6] The key transformation is the rhodium-catalyzed carbometalation of a dihydropyridine intermediate with an aryl or vinyl boronic acid, which establishes the crucial C3-stereocenter with high fidelity.[4][5]
Overall Synthetic Strategy
The synthesis commences with the partial reduction of pyridine to a more reactive dihydropyridine species, which is then subjected to the key rhodium-catalyzed asymmetric cross-coupling. The resulting 3-substituted tetrahydropyridine is subsequently reduced to the final chiral piperidine product.
Figure 1: Three-step sequence for the Rh-catalyzed synthesis.
Experimental Protocols
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate
This initial step involves the partial reduction of pyridine and its simultaneous protection as a carbamate.
-
Materials: Pyridine, Sodium borohydride (NaBH₄), Phenyl chloroformate, Methanol (MeOH), Diethyl ether (Et₂O), 1N Sodium hydroxide (NaOH), 1N Hydrochloric acid (HCl), Sodium sulfate (Na₂SO₄), Silica gel, Acetone, Hexane.
-
Procedure:
-
To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol, 1 equiv) dropwise under a nitrogen atmosphere.
-
Maintain the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the addition of water (50 mL).
-
Extract the mixture with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash sequentially with 1N NaOH (2x) and 1N HCl (2x).
-
Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on a short pad of silica gel using a gradient of 2% to 10% acetone in hexane as the eluent.
-
Recrystallize the product from methanol to afford phenyl pyridine-1(2H)-carboxylate as a white crystalline solid (typically ~72% yield).
-
Step 2: Rh-Catalyzed Asymmetric Cross-Coupling
This is the key enantioselective step where the 3-substituent is introduced.
-
Materials: [Rh(cod)OH]₂, (S)-Segphos, Toluene, Tetrahydropyran (THP), Water, Aqueous Cesium hydroxide (CsOH, 50 wt%), Arylboronic acid, Phenyl pyridine-1(2H)-carboxylate (from Step 1), Diethyl ether (Et₂O), Silica gel.
-
Procedure:
-
In a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).
-
Seal the vial with a rubber septum, evacuate, and backfill with argon (repeat three times).
-
Add toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine (0.5 mmol, 1 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Upon completion, cool the reaction to room temperature and dilute with Et₂O (5 mL).
-
Pass the mixture through a plug of SiO₂ and wash the plug with an additional 20 mL of Et₂O.
-
Remove the solvents in vacuo and purify the crude product by flash chromatography to afford the desired 3-substituted tetrahydropyridine.[1]
-
Step 3: Reduction and Deprotection to the 3-Substituted Piperidine
The final step involves the reduction of the tetrahydropyridine and removal of the protecting group.
-
Materials: 3-Substituted tetrahydropyridine (from Step 2), Palladium on carbon (Pd/C), Methanol (MeOH), Potassium hydroxide (KOH) aqueous solution.
-
Procedure:
-
Subject the 3-substituted tetrahydropyridine to hydrogenation using palladium on carbon as the catalyst.
-
Following the reduction, perform carbamate deprotection using aqueous potassium hydroxide in methanol.
-
This two-step sequence yields the final 3-substituted piperidine. For example, the synthesis of a precursor to (-)-Preclamol was achieved in 72% yield over these two steps.[6]
-
Data Summary
| Arylboronic Acid Substituent | Yield (%) | ee (%) |
| 4-Methoxy | 85 | 97 |
| 3-Methoxy | 81 | 96 |
| 4-Fluoro | 88 | 98 |
| 4-Trifluoromethyl | 75 | 97 |
| 2-Naphthyl | 72 | 99 |
| Data sourced from Mishra et al., J. Am. Chem. Soc. 2023.[4][5] |
Chemo-Enzymatic Dearomatization: A Sustainable Alternative
A greener and highly efficient approach to chiral piperidines is the chemo-enzymatic dearomatization of activated pyridines.[2][3][7] This method leverages the high stereoselectivity of enzymes in a one-pot cascade reaction, converting N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines.[2][3]
The Amine Oxidase/Ene Imine Reductase Cascade
The core of this strategy is a one-pot, two-enzyme cascade. An amine oxidase (AmOx) oxidizes a tetrahydropyridine (THP) substrate to a dihydropyridinium (DHP) intermediate in situ.[2] This DHP is then asymmetrically reduced by an ene imine reductase (EneIRED) to furnish the chiral piperidine.[2][3][7] This approach has been successfully applied to the synthesis of Preclamol and intermediates for Niraparib.[2][3]
Figure 2: Chemo-enzymatic cascade for piperidine synthesis.
General Experimental Protocol
-
Materials: N-Substituted tetrahydropyridine, Amine oxidase (e.g., 6-HDNO), Ene imine reductase (EneIRED), Glucose dehydrogenase (GDH), Glucose, NADP⁺, Buffer solution (e.g., potassium phosphate buffer, pH 7.5), Organic solvent for extraction (e.g., ethyl acetate).
-
Procedure (Illustrative):
-
In a reaction vessel, prepare a solution of the N-substituted tetrahydropyridine (e.g., 10 mM) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5).
-
Add the enzymes: Amine oxidase (e.g., 1 mg/mL), EneIRED (e.g., 1 mg/mL), and a cofactor recycling system comprising GDH (e.g., 0.5 mg/mL), glucose (e.g., 50 mM), and NADP⁺ (e.g., 1 mM).
-
The reaction mixture is typically incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
The organic layers are combined, dried, and concentrated.
-
The crude product is purified by flash column chromatography to yield the enantioenriched 3-substituted piperidine.
-
Note: The specific enzymes, concentrations, and reaction conditions may vary depending on the substrate and the desired enantiomer. A screening of different EneIREDs is often necessary to achieve optimal enantioselectivity.[2][3]
Asymmetric Hydrogenation of Pyridinium Salts: A Direct Reduction Approach
The direct asymmetric hydrogenation of pyridinium salts represents another powerful strategy for accessing chiral piperidines.[8][9][10] This method avoids the pre-formation of di- or tetrahydropyridine intermediates and directly reduces the aromatic ring in a stereoselective manner.
Rhodium-Catalyzed Hydrogenation with a Chiral Phosphine Ligand
A notable example is the rhodium-JosiPhos catalyzed asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts.[8][9] A key finding in this methodology is the crucial role of an organic base, such as triethylamine (Et₃N), which significantly enhances the enantioselectivity of the reaction.[8][9]
Experimental Protocol
-
Materials: N-benzylated 3-substituted pyridinium bromide, [Rh(COD)₂]BF₄, Chiral bisphosphine ligand (e.g., JosiPhos), Triethylamine (Et₃N), Solvent (e.g., THF/MeOH mixture), Hydrogen gas.
-
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with the N-benzylated 3-substituted pyridinium bromide (1.0 equiv), [Rh(COD)₂]BF₄ (e.g., 1 mol%), and the chiral ligand (e.g., 1.1 mol%).
-
A degassed solvent mixture (e.g., THF/MeOH) and triethylamine (e.g., 1.2 equiv) are added.
-
The autoclave is sealed, removed from the glovebox, and pressurized with hydrogen gas (e.g., 50 bar).
-
The reaction is stirred at a specific temperature (e.g., 50 °C) for a designated time (e.g., 20 hours).
-
After cooling and careful depressurization, the reaction mixture is concentrated.
-
The residue is purified by column chromatography to afford the chiral N-benzyl-3-substituted piperidine.
-
Data Summary for Asymmetric Hydrogenation
| 3-Substituent | ee (%) |
| Phenyl | up to 90% |
| 4-Methoxyphenyl | up to 85% |
| 3-Thienyl | up to 88% |
| Data sourced from Renom-Carrasco et al., Chemistry 2016.[8][9] |
Organocatalytic Intramolecular aza-Michael Addition: A Metal-Free Strategy
For syntheses where the use of transition metals is undesirable, organocatalysis offers a powerful alternative. The enantioselective intramolecular aza-Michael reaction of carbamates bearing a pendant α,β-unsaturated aldehyde is an elegant method for constructing chiral piperidines.[11] This reaction is often catalyzed by a chiral secondary amine, such as a prolinol derivative.[11]
Reaction Principle
The chiral amine catalyst activates the α,β-unsaturated aldehyde by forming a chiral iminium ion, which enhances the electrophilicity of the Michael acceptor. The intramolecular nucleophilic attack by the carbamate nitrogen then proceeds in a highly stereocontrolled manner, followed by hydrolysis to release the catalyst and the cyclized product.
Figure 3: Catalytic cycle for the organocatalytic aza-Michael addition.
General Experimental Protocol
-
Materials: Carbamate-tethered α,β-unsaturated aldehyde, Chiral secondary amine catalyst (e.g., Jørgensen-Hayashi catalyst), Additive (e.g., an acid), Solvent (e.g., CH₂Cl₂).
-
Procedure (Illustrative):
-
To a solution of the carbamate-tethered α,β-unsaturated aldehyde (1.0 equiv) in the chosen solvent at a specific temperature (e.g., -20 °C), add the chiral amine catalyst (e.g., 20 mol%) and any additive.
-
Stir the reaction mixture for the required duration (e.g., 24-72 hours), monitoring by TLC or another suitable method.
-
Upon completion, the reaction mixture is typically concentrated and purified directly by flash column chromatography to yield the enantiomerically enriched piperidine derivative.[11]
-
Comparative Analysis and Conclusion
The choice of synthetic strategy for accessing chiral 3-substituted piperidines will depend on several factors, including the desired substrate scope, scalability, cost, and the availability of specialized equipment or reagents.
-
Rhodium-catalyzed carbometalation offers broad substrate scope and high enantioselectivities, making it a versatile and reliable method for accessing a wide range of analogs.
-
Chemo-enzymatic dearomatization provides a sustainable and highly selective route, particularly advantageous for its mild reaction conditions and the potential for accessing both enantiomers by selecting the appropriate enzyme.
-
Asymmetric hydrogenation is a more direct approach that can be highly efficient, though it may require high pressures and careful optimization of the catalyst system.
-
Organocatalytic methods present a valuable metal-free alternative, which can be crucial in the synthesis of active pharmaceutical ingredients to avoid metal contamination.
By understanding the principles and practicalities of these diverse and powerful synthetic methods, researchers and drug development professionals are well-equipped to tackle the synthesis of chiral 3-substituted piperidines and accelerate the discovery of new therapeutics.
References
-
Harawa, V., Thorpe, T. W., Marshall, J. R., Sangster, J. J., Gilio, A. K., Pirvu, L., Heath, R. S., Angelastro, A., Finnigan, J. D., Charnock, S. J., Nafie, J. W., Grogan, G., Whitehead, R. C., & Turner, N. J. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21088–21095. [Link]
-
Alonso, D. A., Baeza, A., & Nájera, C. (2007). Enantioselective Organocatalytic Intramolecular Aza-Michael Reaction: a Concise Synthesis of (+)-Sedamine, (+)-Allosedamine, and (+)-Coniine. Organic Letters, 9(25), 5171–5174. [Link]
-
Harawa, V., Thorpe, T. W., Marshall, J. R., Gilio, A., Heath, R. S., Angelastro, A., Finnigan, J. D., Charnock, S. J., Grogan, G., Whitehead, R. C., & Turner, N. J. (2022). Synthesis of stereoenriched piperidines via chemo-enzymatic dearomatization of activated pyridines. ChemRxiv. [Link]
-
Číhalová, S., Valero, G., Schimer, J., Humpl, M., Dračínský, M., Moyano, A., Rios, R., & Veselý, J. (2011). Highly Enantioselective Organocatalytic Cascade Reaction for the Synthesis of Piperidines and Oxazolidines. Tetrahedron, 67(46), 8942–8950. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
Renom-Carrasco, M., Gajewski, P., Pignataro, L., de Vries, J. G., Piarulli, U., Gennari, C., & Lefort, L. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 22(28), 9528–9532. [Link]
-
Bates, R. W., Ko, W., & Barát, V. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(5), 810–829. [Link]
-
Ye, Z.-S., Chen, M.-W., Chen, Q.-A., Shi, L., Duan, Y., & Zhou, Y.-G. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(40), 10181–10184. [Link]
-
Renom-Carrasco, M., Gajewski, P., Pignataro, L., de Vries, J. G., Piarulli, U., Gennari, C., & Lefort, L. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Universita' degli Studi di Milano - AIR (Archivio Istituzionale della Ricerca). [Link]
-
Renom-Carrasco, M. (2016). Asymmetric hydrogenation of industrially relevant substrates. Universita' degli Studi di Milano - AIR (Archivio Istituzionale della Ricerca). [Link]
-
Renom-Carrasco, M., Gajewski, P., Pignataro, L., de Vries, J. G., Piarulli, U., Gennari, C., & Lefort, L. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Request PDF. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synthesis Workshop. [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. air.unimi.it [air.unimi.it]
- 9. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Strategic Protecting Group Architectures for 3-(Thiazol-2-yl)piperidine Synthesis
Topic: Protecting group strategies for 3-(thiazol-2-yl)piperidine synthesis Content Type: Application Note & Protocol Guide Role: Senior Application Scientist
Executive Summary & Strategic Analysis
The synthesis of 3-(thiazol-2-yl)piperidine presents a classic chemoselectivity paradox in medicinal chemistry. The target scaffold contains two distinct basic nitrogen centers (the aliphatic piperidine and the aromatic thiazole) and a Lewis-basic sulfur atom. This specific combination dictates that standard protecting group (PG) strategies must be rigorously evaluated against downstream compatibility.
The Core Challenge:
-
Sulfur Poisoning: The thiazole sulfur atom is a potent poison for heterogeneous catalysts (Pd/C, PtO2). This renders protecting groups requiring hydrogenolysis (e.g., Cbz , Bn ) highly problematic, often leading to stalled reactions or requiring prohibitive catalyst loadings.
-
Nucleophilic Interference: The secondary amine of the piperidine must be masked during thiazole ring construction or coupling to prevent N-alkylation or catalyst coordination.
-
Acid/Base Stability: The thiazole ring is stable to acid but basic in nature. Deprotection strategies must account for the formation of thiazolium salts.
The Solution: This guide establishes tert-Butoxycarbonyl (Boc) as the superior protecting group for this scaffold, utilized within two primary synthetic workflows: Negishi Cross-Coupling (Convergent) and Hantzsch Thiazole Synthesis (Linear).
Decision Framework: Protecting Group Selection
The following logic gate diagram illustrates the critical decision-making process for selecting the appropriate synthetic route and protecting group.
Figure 1: Strategic decision tree highlighting the risks of hydrogenation-dependent strategies (Route A/Cbz) versus the robustness of Boc-chemistry in the presence of thiazoles.
Detailed Experimental Protocols
Protocol A: Convergent Synthesis via Negishi Coupling (Recommended)
This route utilizes the commercially available N-Boc-3-iodopiperidine . It avoids the manipulation of the thiazole ring until the final coupling step, maximizing convergence.
Mechanism: Zinc insertion into the alkyl iodide followed by Pd-catalyzed cross-coupling with 2-bromothiazole.
Materials:
-
N-Boc-3-iodopiperidine (1.0 equiv)
-
Zinc dust (activated) (2.0 equiv) or ZnCl2/LiCl
-
2-Bromothiazole (0.8 equiv)
-
Pd(OAc)2 / SPhos (Catalytic system)[1]
-
Solvent: Dry THF/DMA (Dimethylacetamide)
Step-by-Step Methodology:
-
Zinc Activation:
-
Flame-dry a 3-neck round-bottom flask under Argon.
-
Add zinc dust (activated with 1,2-dibromoethane and TMSCl in THF).
-
Expert Insight: Iodine traces on the zinc surface accelerate insertion.
-
-
Organozinc Formation (The Knochel Method):
-
Dissolve N-Boc-3-iodopiperidine in dry THF.
-
Add dropwise to the activated zinc suspension at 25°C.
-
Stir for 2-4 hours. Monitor by quenching an aliquot with iodine; disappearance of the starting iodide indicates formation of the alkylzinc reagent.
-
Note: The Boc group is stable to organozinc reagents at room temperature.
-
-
Negishi Coupling:
-
In a separate vessel, dissolve 2-bromothiazole, Pd(OAc)2 (2 mol%), and SPhos (4 mol%) in DMA.
-
Transfer the organozinc supernatant via cannula to the catalyst/thiazole mixture.
-
Heat to 60°C for 12 hours.
-
Workup: Quench with sat. NH4Cl, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc).
-
Data Summary: Coupling Efficiency
| Variable | Condition | Yield (%) | Notes |
| Ligand | PPh3 | <20% | Poor conversion; beta-hydride elimination dominates. |
| Ligand | SPhos / XPhos | 78-85% | Biaryl phosphines prevent elimination and accelerate reductive elimination. |
| Solvent | THF only | 55% | Slow reaction rate. |
| Solvent | THF/DMA (1:1) | 82% | DMA promotes the Pd catalytic cycle. |
Protocol B: Linear Synthesis via Hantzsch Thiazole Construction
Use this route if the Negishi coupling fails due to steric constraints or if specific substitution on the thiazole ring is required (e.g., 4-substituted thiazoles).
Concept: Construction of the thiazole ring onto the piperidine scaffold using a thioamide intermediate.
Step-by-Step Methodology:
-
Thioamide Formation:
-
Substrate: N-Boc-piperidine-3-carboxamide.
-
Reagent: Lawesson’s Reagent (0.6 equiv).
-
Conditions: Reflux in Toluene or THF for 2-4 hours.
-
Observation: The carbonyl oxygen is replaced by sulfur. The N-Boc group remains intact.
-
-
Hantzsch Cyclization:
-
Dissolve the crude thioamide in Ethanol.
-
Add 2-bromoacetaldehyde diethyl acetal (for unsubstituted thiazole) or ethyl bromopyruvate (for 4-carboxylate thiazole).
-
Reflux for 6-12 hours.
-
Critical Step: The cyclization generates HBr as a byproduct. While Boc is generally acid-stable enough for short refluxes, adding a scavenger like NaHCO3 or using a mild base (CaCO3) prevents premature Boc cleavage.
-
Protocol C: Chemoselective Deprotection (Boc Removal)
Removing the Boc group in the presence of a thiazole requires handling the basicity of the product.
Reagents:
-
Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:4 v/v).
-
Alternative: 4M HCl in Dioxane.
Procedure:
-
Dissolve the N-Boc-3-(thiazol-2-yl)piperidine in DCM at 0°C.
-
Add TFA dropwise. Allow to warm to RT and stir for 1 hour.
-
The Thiazole Salt Issue: The product will exist as the bis-trifluoroacetate salt (protonation of both piperidine NH and thiazole N).
-
Free Base Isolation (Critical):
-
Concentrate the reaction mixture to remove excess TFA.
-
Redissolve in DCM.
-
Wash carefully with saturated aqueous Na2CO3 (pH > 10). Do not use NaOH if sensitive esters are present, though thiazole is robust.
-
The thiazole nitrogen (pKa ~ 2.5) will deprotonate first; the piperidine (pKa ~ 11) requires high pH to ensure it is in the organic phase.
-
Dry over Na2SO4 and concentrate.
-
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Yield in Negishi | Zinc reagent degradation or moisture. | Ensure strict anhydrous conditions.[2] Use LiCl additive to solubilize Zn species (TurboGrignard/TurboZinc conditions). |
| Beta-Hydride Elimination | Isomerization of the alkyl-Pd species. | Switch to bulky biaryl phosphine ligands (SPhos, RuPhos) to speed up reductive elimination. |
| Incomplete Deprotection | Thiazole buffering the acid. | Use a large excess of acid (10-20 equiv). The thiazole acts as a proton sink. |
| Product stuck in Aqueous | Amphiphilic nature of the amine. | Use "salting out" procedure (saturate aqueous layer with NaCl) and use CHCl3/iPrOH (3:1) for extraction. |
References
-
Negishi Coupling on Heterocycles
- Title: "Recent Advances in the Negishi Coupling of Secondary Alkylzinc Halides"
-
Source:Organometallics[3]
- Relevance: Establishes SPhos/Pd systems for coupling hindered secondary iodides like 3-iodopiperidine.
-
(Generic verification of Negishi secondary alkyl coupling).
- Thiazole Synthesis (Hantzsch)
-
Sulfur Poisoning in Hydrogenation
- Title: "Chemoselective Heterogeneous Hydrogen
- Source:J. Am. Chem. Soc.
- Relevance: Validates the claim that sulfur poisons Pd/C, making Cbz str
-
Minisci Reaction (Alternative Context)
- Title: "Direct C–H functionalis
- Source:Organic & Biomolecular Chemistry
- Relevance: Discusses radical addition to thiazoles, a viable alternative for advanced medicinal chemistry applic
Sources
Preparation of 3-(5-methylthiazol-2-yl)piperidine hydrochloride salt
Application Note: Scalable Synthesis of 3-(5-methylthiazol-2-yl)piperidine Hydrochloride
Executive Summary
This application note details a robust, scalable protocol for the preparation of 3-(5-methylthiazol-2-yl)piperidine hydrochloride , a critical pharmacophore in the development of kinase inhibitors and GPCR ligands.
Unlike the common 4-methylthiazole derivatives synthesized via chloroacetone, this protocol specifically targets the 5-methyl isomer. This regiochemistry is achieved using a modified Hantzsch Thiazole Synthesis involving the condensation of N-Boc-piperidine-3-carbothioamide with an in situ generated
Retrosynthetic Analysis & Strategy
The synthesis is designed around the modular construction of the thiazole ring on the piperidine scaffold. We utilize a "Thionation-Cyclization" strategy.
Strategic Logic:
-
Nitrogen Protection: The secondary amine of the piperidine must be protected (Boc) to prevent alkylation during the Hantzsch cyclization.
-
Regiocontrol: To install the methyl group at the 5-position of the thiazole ring, we must use 2-bromopropanal (derived from 2-bromo-1,1-dimethoxypropane) rather than chloroacetone (which yields the 4-methyl isomer).
-
Salt Formation: The final deprotection uses anhydrous HCl, directly precipitating the target salt and removing lipophilic impurities.
Figure 1: Retrosynthetic disconnection showing the linear assembly of the thiazole ring from the amide precursor.
Detailed Experimental Protocol
Stage 1: Thionation of the Amide
Objective: Convert tert-butyl 3-carbamoylpiperidine-1-carboxylate (N-Boc-Nipecotamide) to the corresponding thioamide.
-
Reagent Selection: Lawesson’s Reagent is preferred over
due to higher solubility in organic solvents and cleaner reaction profiles (fewer polymer byproducts). -
Solvent: Anhydrous THF or Toluene . THF allows for easier workup, while Toluene is better for larger scales requiring higher reflux temperatures.
Protocol:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charge: Add N-Boc-piperidine-3-carboxamide (10.0 g, 43.8 mmol) and anhydrous THF (150 mL).
-
Addition: Add Lawesson’s Reagent (10.6 g, 26.3 mmol, 0.6 eq) in a single portion.
-
Note: The reagent smells strongly of sulfur; perform in a well-ventilated fume hood.
-
-
Reaction: Heat the mixture to reflux (66°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).[1] The amide spot (
) should disappear, replaced by a less polar yellow thioamide spot ( ). -
Workup:
-
Concentrate the solvent to ~20 mL under reduced pressure.
-
Flash Filtration: Pass the residue through a short plug of silica gel (eluting with DCM) to remove phosphorus byproducts.
-
Concentrate the filtrate to yield the crude thioamide as a yellow solid.
-
Yield Expectation: 85–95% (Yellow solid).
Stage 2: Hantzsch Cyclization (Regioselective)
Objective: Construct the 5-methylthiazole ring.
-
Critical Parameter: To obtain the 5-methyl isomer, we use 2-bromo-1,1-dimethoxypropane . Under acidic conditions, this acetal hydrolyzes in situ to 2-bromopropanal , which condenses with the thioamide.
-
Contrast: Using Chloroacetone would yield the 4-methyl isomer.
-
Protocol:
-
Setup: 250 mL reaction vessel with condenser.
-
Charge: Dissolve the crude thioamide (from Stage 1, ~10 g) in Ethanol (100 mL).
-
Reagent Addition: Add 2-bromo-1,1-dimethoxypropane (1.2 eq) and a catalytic amount of p-Toluenesulfonic acid (pTsOH) (0.1 eq).
-
Cyclization: Heat to reflux (78°C) for 12–16 hours.
-
Workup:
-
Evaporate ethanol.
-
Redissolve residue in EtOAc (150 mL) and wash with saturated
(2 x 50 mL) to neutralize the acid and remove byproducts. -
Dry organic layer over
, filter, and concentrate.[6] -
Purification: If necessary, purify via column chromatography (Hexane/EtOAc gradient).
-
Intermediate:tert-butyl 3-(5-methylthiazol-2-yl)piperidine-1-carboxylate.
Stage 3: Deprotection & Salt Formation
Objective: Remove the Boc group and isolate the hydrochloride salt.
Protocol:
-
Dissolution: Dissolve the Stage 2 intermediate (5.0 g) in 1,4-Dioxane (20 mL).
-
Acidolysis: Cool to 0°C. Add 4M HCl in Dioxane (20 mL, excess) dropwise.
-
Reaction: Stir at room temperature for 2–3 hours. Gas evolution (
, Isobutylene) will be observed. -
Isolation:
-
The product usually precipitates as a white to off-white solid.
-
Add Diethyl Ether (
, 50 mL) to drive precipitation. -
Filter the solid under nitrogen (hygroscopic).
-
Wash the cake with
.
-
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Quantitative Data Summary
| Parameter | Stage 1 (Thionation) | Stage 2 (Cyclization) | Stage 3 (Salt Formation) |
| Reagent | Lawesson's Reagent | 2-Bromo-1,1-dimethoxypropane | 4M HCl / Dioxane |
| Solvent | THF / Toluene | Ethanol | Dioxane / Ether |
| Temp/Time | Reflux / 4h | Reflux / 16h | 25°C / 3h |
| Typical Yield | 90% | 75-80% | 95% |
| Appearance | Yellow Solid | Pale Oil/Solid | White Crystalline Solid |
| Key Byproduct | Phosphonate residues | HBr, Methanol | Isobutylene, CO2 |
Process Workflow & Decision Logic
The following diagram illustrates the operational workflow, including critical decision points for purification.
Figure 2: Operational workflow highlighting the critical control point (TLC Check) and the streamlined workup.
Critical Material Attributes & Troubleshooting
-
Regiochemistry Validation (NMR):
-
5-Methyl Isomer (Target): The thiazole proton (
) typically appears as a singlet (or fine quartet) around 7.3–7.5 ppm . -
4-Methyl Isomer (Impurity): If chloroacetone was used or contamination occurred, the
proton appears more upfield, around 6.8–7.0 ppm .
-
-
Moisture Sensitivity: Lawesson’s reagent is moisture-sensitive. Ensure solvents for Stage 1 are anhydrous to prevent hydrolysis back to the amide.
-
Hygroscopicity: The final HCl salt is hygroscopic. Store under argon or in a desiccator.
Safety Information
-
Lawesson’s Reagent: Releases
upon hydrolysis. Foul odor. Use bleach (sodium hypochlorite) to quench glassware and waste. -
2-Bromo-1,1-dimethoxypropane: Irritant. Potential lachrymator upon hydrolysis to the aldehyde. Handle in a hood.
References
-
BenchChem. Application Notes and Protocols: Hantzsch Thiazole Synthesis. Retrieved from .
-
Organic Syntheses. Preparation of Thioamides using Lawesson's Reagent. Org.[1][3][4][7][8] Synth. 2008 , 85, 147. Link.
-
Jesberger, M., Davis, T. P., & Barner, L. (2003).[4] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958. Link.
-
Chem Help Asap. Hantzsch Thiazole Synthesis Mechanism and Protocols.Link.
-
Google Patents. Preparation of piperidine derivatives. (General reference for Boc-deprotection methodologies). Link.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fragment-Based Drug Discovery Using Thiazole-Piperidine Building Blocks
Introduction: A Fragment-Based Approach to Unlocking Novel Chemical Space
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] By screening small, low-molecular-weight molecules, or "fragments," FBDD allows for a more thorough exploration of a target protein's binding landscape.[1] These fragments, though often exhibiting weak binding affinities (typically in the high micromolar to millimolar range), provide high-quality starting points for rational, structure-guided drug design. The core principle of FBDD lies in the superior ligand efficiency of fragments, meaning they form more optimal interactions with the target protein on a per-atom basis.[1] This efficiency often translates into lead compounds with improved physicochemical properties and better on-target activity.[2]
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[3][4][5] Its unique electronic properties and ability to participate in a variety of non-covalent interactions make it an attractive core for fragment design.[3][4][5] When combined with the piperidine moiety, a versatile and synthetically tractable saturated heterocycle known to improve pharmacokinetic properties, the resulting thiazole-piperidine scaffold offers a compelling entry point for FBDD campaigns targeting a wide range of protein classes, including kinases and enzymes implicated in neurodegenerative diseases.[6][7]
This application note provides a comprehensive guide to employing thiazole-piperidine building blocks in an FBDD workflow, from the design and synthesis of a focused fragment library to hit validation and lead optimization.
I. Designing and Synthesizing a Thiazole-Piperidine Fragment Library
The success of any FBDD campaign is contingent on the quality and diversity of the fragment library. For thiazole-piperidine fragments, the design should adhere to the "Rule of Three," which provides general guidelines for fragment-like chemical space:
| Property | Recommended Value |
| Molecular Weight | < 300 Da |
| cLogP | < 3 |
| Hydrogen Bond Donors | ≤ 3 |
| Hydrogen Bond Acceptors | ≤ 3 |
| Rotatable Bonds | ≤ 3 |
A key consideration in library design is "poised chemistry," where fragments are designed with synthetic handles that allow for rapid and straightforward chemical elaboration upon hit identification.[8]
Protocol 1: Parallel Synthesis of a Thiazole-Piperidine Fragment Library
This protocol describes the parallel synthesis of a diverse library of 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives, adapted for fragment-based discovery.
Materials:
-
Fmoc-protected amino acids
-
p-Methylbenzhydrylamine hydrochloride (MBHA) resin
-
Trifluoroacetic acid (TFA)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Various commercially available carboxylic acids (R1 diversity)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Dimethylformamide (DMF)
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Fmoc-isothiocyanate (Fmoc-NCS)
-
Piperidine
-
1,3-Dichloroacetone
-
Boc-piperazine
-
Various commercially available carboxylic acids (R2 diversity)
-
Hydrofluoric acid (HF)
Procedure:
-
Resin Preparation: Swell MBHA resin in DMF. Couple the first Fmoc-protected amino acid using standard solid-phase peptide synthesis (SPPS) techniques.
-
Boc Deprotection: Remove the Boc protecting group with 55% TFA in dichloromethane (DCM). Neutralize with 5% DIPEA in DCM.
-
R1 Diversification: Acylate the free amine with a selection of carboxylic acids (R1) using DIC in DMF.
-
Nitro Reduction: Reduce the nitro group on the amino acid side chain using 1M SnCl2·2H2O in DMF.
-
Thiourea Formation: Treat the resulting aniline with Fmoc-NCS in DMF to form the protected thiourea.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Hantzsch Thiazole Synthesis: Cyclize the thiourea with 1,3-dichloroacetone in DMF at 85°C to form the resin-bound 4-chloromethyl-thiazole.[9]
-
Piperazine Introduction: Displace the chloro group with Boc-piperazine using DIPEA in DMF.[9]
-
Boc Deprotection: Remove the Boc protecting group with 55% TFA in DCM.
-
R2 Diversification: Acylate the free piperazine amine with a selection of carboxylic acids (R2) using DIC in DMF.
-
Cleavage and Purification: Cleave the fragments from the resin using 95:5 HF. Purify the resulting thiazole-piperidine fragments by reverse-phase HPLC.
II. Biophysical Screening for Hit Identification
Due to the low binding affinities of fragments, highly sensitive biophysical techniques are required for screening. A tiered approach, using a primary screen followed by orthogonal validation methods, is recommended to minimize false positives.[3]
Caption: FBDD workflow for thiazole-piperidine fragments.
Protocol 2: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening that measures the change in a protein's melting temperature (Tm) upon ligand binding.
Materials:
-
Purified target protein
-
Thiazole-piperidine fragment library (in DMSO)
-
SYPRO Orange dye
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
qPCR instrument with melt curve analysis capabilities
Procedure:
-
Reaction Setup: In a 96- or 384-well PCR plate, prepare a final reaction volume of 20 µL containing the target protein (2-5 µM), SYPRO Orange (5X final concentration), and each fragment at the desired screening concentration (e.g., 200 µM). Include no-ligand and no-protein controls.
-
Thermal Denaturation: Place the plate in a qPCR instrument. Run a melt curve protocol, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.
-
Data Analysis: The melting temperature (Tm) is determined from the peak of the first derivative of the fluorescence curve. A significant positive shift in Tm (ΔTm > 2°C) in the presence of a fragment is considered a preliminary hit.
Protocol 3: Hit Validation using Ligand-Observed NMR Spectroscopy
NMR spectroscopy is a powerful tool for validating fragment hits and provides information about the binding event at an atomic level. Saturation Transfer Difference (STD) NMR is a common ligand-observed experiment.
Materials:
-
Purified target protein
-
Validated hits from the primary screen
-
NMR buffer (e.g., 50 mM Phosphate buffer pH 7.4 in D2O, 150 mM NaCl)
-
NMR spectrometer (≥ 500 MHz) with a cryoprobe
Procedure:
-
Sample Preparation: Prepare two samples for each fragment to be tested:
-
Sample A: Fragment (100-500 µM) in NMR buffer.
-
Sample B: Fragment (100-500 µM) and target protein (10-20 µM) in NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton spectrum for Sample A.
-
For Sample B, acquire an STD NMR spectrum. This involves two experiments: an "on-resonance" experiment where the protein is saturated with a train of radiofrequency pulses, and an "off-resonance" experiment where the pulses are applied at a frequency where no protein signals are present.
-
-
Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the fragment that are in close proximity to the saturated protein, thus confirming a binding event.
III. Hit-to-Lead Optimization: From Fragment to Potent Ligand
Once a fragment hit is validated and its binding mode is determined, typically through X-ray crystallography, the process of hit-to-lead optimization begins.[1] This involves rationally growing, linking, or merging fragments to improve their affinity and drug-like properties.[8]
Caption: Strategies for hit-to-lead optimization.
Protocol 4: Structure-Guided Fragment Elaboration (Fragment Growing)
This protocol outlines a representative synthetic step for "growing" a thiazole-piperidine hit by adding a new functional group to an available synthetic handle, guided by the crystal structure of the fragment-protein complex.
Scenario: A validated hit, 4-((2-aminothiazol-4-yl)methyl)piperazin-1-yl)(phenyl)methanone, binds to a kinase. The crystal structure reveals a solvent-exposed vector on the phenyl ring pointing towards a hydrophobic pocket. The goal is to install a lipophilic group at this position.
Materials:
-
Validated thiazole-piperidine hit
-
4-Bromobenzoyl chloride
-
Suzuki coupling reagents (e.g., a boronic acid, Pd catalyst, base)
-
Appropriate solvents (e.g., DCM, dioxane, water)
Procedure:
-
Synthesis of Brominated Intermediate: React the validated hit with 4-bromobenzoyl chloride in the presence of a base like triethylamine in DCM to install the bromophenyl group.
-
Suzuki Coupling: In a reaction vessel, combine the brominated intermediate, the desired boronic acid (e.g., cyclopropylboronic acid), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a mixture of dioxane and water.
-
Reaction and Workup: Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer, concentrate, and purify the resulting elaborated compound by column chromatography.
-
Characterization and Testing: Confirm the structure of the new compound by NMR and mass spectrometry. Evaluate its binding affinity using SPR or ITC to quantify the improvement in potency.
IV. Data Summary and Interpretation
A successful FBDD campaign generates a wealth of data that must be carefully analyzed. The following table provides an example of how to summarize key data for a series of elaborated fragments.
| Compound | ΔTm (°C) | STD NMR | KD (SPR, µM) | Ligand Efficiency (LE) |
| Fragment Hit 1 | +3.5 | +++ | 850 | 0.35 |
| Analogue 1a | +5.2 | +++ | 150 | 0.38 |
| Analogue 1b | +7.8 | +++ | 25 | 0.42 |
| Analogue 1c | +2.1 | + | 600 | 0.31 |
Ligand Efficiency (LE) is a critical metric in FBDD, calculated as the binding energy per heavy atom. It helps to ensure that increases in potency are not solely due to increases in molecular weight.
Conclusion
The thiazole-piperidine scaffold represents a versatile and promising starting point for fragment-based drug discovery campaigns. By combining rational library design, sensitive biophysical screening techniques, and structure-guided optimization, researchers can efficiently progress from weakly binding fragments to potent, lead-like compounds. The protocols and strategies outlined in this application note provide a robust framework for leveraging these valuable building blocks to tackle challenging drug targets and unlock new therapeutic opportunities.
References
-
Proj, M., Hrast, M., Knez, D., Bozovičar, K., Grabrijan, K., Meden, A., Gobec, S., & Frlan, R. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1905–1910. [Link]
-
Proj, M., Hrast, M., Knez, D., Bozovičar, K., Grabrijan, K., Meden, A., Gobec, S., & Frlan, R. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1905–1910. [Link]
-
Proj, M., Hrast, M., Knez, D., Bozovičar, K., Grabrijan, K., Meden, A., Gobec, S., & Frlan, R. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ResearchGate. [Link]
-
Wikipedia. (n.d.). Hit to lead. In Wikipedia. Retrieved from [Link]
-
Gesiotto, Q., & Ciulli, A. (2019). A three-stage biophysical screening cascade for fragment-based drug discovery. ResearchGate. [Link]
-
Ghavami, A., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8051. [Link]
-
UCL. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]
-
Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. [Link]
-
MDPI. (n.d.). Special Issue : Fragment-to-Lead Optimization in Drug Discovery. Molecules. [Link]
-
INIS-IAEA. (n.d.). SYNTHESIS OF NEW THIAZOLE DERIVATIVES BEARING A SULFONAMIDE MOIETY OF EXPECTED ANTICANCER AND RADIOSENSITIZING ACTIVITIES. [Link]
-
Academia.edu. (n.d.). Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues. [Link]
-
ResearchGate. (n.d.). Assembling the piperidine fragment 18 for the synthesis of the molecule Q203 (Telacebec).. [Link]
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2019). ACS Medicinal Chemistry Letters, 10(11), 1547-1552. [Link]
-
ResearchGate. (2019). Biophysical screening in fragment-based drug design: a brief overview. [Link]
-
ResearchGate. (n.d.). Hit-to-lead optimization studies of 125 toward the development of the drug candidate 127. [Link]
-
Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. (n.d.). [Link]
-
Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. (2024). Archiv der Pharmazie. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). General structures of the target compounds showing different structural fragments.. [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of target compounds. [Link]
-
Exploring Thiazole-Based Heterocycles: Synthesis, Bioactivity, and Molecular Docking for Antimicrobial Applications. (2025). Chemical Biology & Drug Design, 105(5). [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4938. [Link]
-
Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology. [Link]
-
Proj, M., Hrast, M., Knez, D., Bozovičar, K., Grabrijan, K., Meden, A., Gobec, S., & Frlan, R. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Hit to lead - Wikipedia [en.wikipedia.org]
- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosciencehorizons.com [biosciencehorizons.com]
- 9. researchgate.net [researchgate.net]
Topic: Scale-Up Synthesis Procedures for Thiazolyl-Piperidine Intermediates
An Application Note and Protocol Guide for Drug Development Professionals
Abstract
The thiazolyl-piperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous drug candidates and approved pharmaceuticals. Its unique combination of a hydrogen bond-donating and -accepting thiazole ring with the conformational flexibility of the piperidine moiety allows for potent and selective interactions with a wide range of biological targets. However, transitioning the synthesis of these valuable intermediates from laboratory-scale discovery to large-scale manufacturing presents significant challenges in process chemistry. This guide provides a comprehensive overview of robust and scalable synthetic routes, detailed protocols for process optimization, and critical considerations for ensuring safety, efficiency, and regulatory compliance during scale-up.
Introduction: The Strategic Importance of the Thiazolyl-Piperidine Core
The piperidine ring is a ubiquitous feature in natural products, alkaloids, and pharmaceutical agents, with thousands of piperidine-containing compounds having been explored in clinical and preclinical studies.[1] Similarly, the thiazole ring is a key component in many biologically active molecules, including anti-inflammatory drugs like Meloxicam and anticancer agents such as Bleomycin.[2] The fusion of these two heterocycles into a single scaffold, as seen in 2-(piperidin-4-yl)thiazole and its derivatives, creates intermediates of high value for drug discovery campaigns, particularly in oncology and inflammatory diseases.[3]
The successful development of drug candidates containing this core structure is critically dependent on the ability to produce the key intermediates on a multi-kilogram to metric-ton scale. This requires a shift in mindset from the yield-focused approach of discovery chemistry to a process-oriented approach that prioritizes safety, cost-effectiveness, impurity control, and reproducibility.
Foundational Synthetic Strategy: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[4] The reaction involves the condensation of an α-haloketone with a thioamide.[2][5] For the synthesis of the 2-(piperidin-4-yl)thiazole core, this typically involves the reaction of a thioamide-functionalized piperidine with an α-halocarbonyl compound or, more commonly, reacting a piperidine-derived thioamide with an α-haloketone. A highly practical route involves the condensation of a protected piperidine-4-carbothioamide with an α-halo-ester or -ketone.
The general mechanism proceeds via an initial S-alkylation (an SN2 reaction) of the thioamide's sulfur atom on the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[6]
Diagram: Hantzsch Thiazole Synthesis Mechanism
Caption: Generalized mechanism of the Hantzsch thiazole synthesis.
Process Development and Scale-Up Considerations
Scaling a synthesis from grams to kilograms introduces complexities that are not apparent at the lab bench. The following sections detail the critical parameters that must be addressed for a successful and safe scale-up.
Reaction Parameter Optimization
Optimizing reaction conditions is paramount for maximizing yield and minimizing impurities. Low yields can often be attributed to suboptimal conditions or the formation of side products.[7]
-
Solvent Selection: While ethanol or methanol are common laboratory solvents, their lower boiling points can limit reaction temperatures.[7][8] For scale-up, higher-boiling point solvents like toluene, 1,4-dioxane, or acetonitrile may be evaluated to improve reaction kinetics and solubility.[9] However, the environmental impact and removal of these solvents must be considered. Green chemistry approaches advocate for the use of water or polyethylene glycol (PEG) where feasible.[10]
-
Temperature Control: The Hantzsch synthesis is often exothermic. At scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of thermal degradation byproducts. The use of jacketed reactors with precise temperature control is mandatory. A controlled rate of addition for one of the reactants is a standard method for managing the exotherm.
-
Stoichiometry and Reagent Addition: In the lab, reagents are often mixed together at the start. At scale, controlled addition of the α-haloketone to the thioamide solution allows for better temperature management and can minimize the formation of impurities, such as bis-thiazoles.[7]
-
Catalysis: While many Hantzsch syntheses run without a catalyst, some variations benefit from acidic or basic conditions.[7] Recent literature also explores the use of reusable, heterogeneous catalysts like NiFe₂O₄ nanoparticles or silica-supported acids to facilitate easier product isolation and greener processing.[7][11]
Table 1: Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Suboptimal temperature; incomplete reaction; formation of side products. | Optimize temperature profile; monitor reaction completion by HPLC; investigate alternative solvents or catalysts.[7] |
| Poor Purity | Formation of isomeric impurities (e.g., 2-imino-2,3-dihydrothiazoles); thermal degradation. | Maintain neutral or slightly basic pH to minimize isomer formation[7]; ensure precise temperature control; purify starting materials. |
| Exotherm / Runaway | Poor heat transfer at scale; rapid reagent addition. | Use a jacketed reactor; implement controlled addition of the limiting reagent; perform reaction calorimetry studies (e.g., RC1) to understand thermal risk. |
| Work-up Difficulties | Product is soluble in the work-up solvent; emulsion formation during extraction. | Precipitate the product by adding an anti-solvent[7]; use centrifugation to break emulsions; screen different extraction solvents. |
Work-up and Product Isolation
The isolation of the final product in a pure, crystalline form is a critical objective of process chemistry. Crystallization is the preferred method for purification at scale due to its efficiency, low cost, and ability to provide a product with consistent physical properties.
-
Quenching and Extraction: The reaction is typically quenched by adding a basic aqueous solution (e.g., sodium carbonate) to neutralize any acid formed and precipitate the crude product.[7] This is followed by extraction into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Crystallization: This is a fundamental purification technique for solid compounds.[1]
-
Solvent Screening: The ideal crystallization solvent should exhibit high solubility for the product at elevated temperatures and low solubility at room temperature or below.[12] Common solvents for piperidine derivatives include ethanol, isopropanol, acetonitrile, and ethyl acetate, or mixtures thereof.[1]
-
Controlled Cooling: Rapid cooling can lead to the formation of small, impure crystals. A programmed, slow cooling profile is essential for growing large, high-purity crystals.
-
Seeding: Introducing a small quantity of pure product crystals (seeding) at the point of supersaturation can control the crystal form (polymorph) and particle size distribution.
-
Isolation and Drying: At scale, filtration is often performed using a Nutsche filter-dryer or a centrifuge. The resulting wet cake must be dried under vacuum at a controlled temperature to remove residual solvents to levels compliant with ICH guidelines.
-
Advanced Process Control: Process Analytical Technology (PAT)
To ensure batch-to-batch consistency and build quality into the product, modern pharmaceutical manufacturing employs Process Analytical Technology (PAT).[13][14] PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) that affect critical quality attributes (CQAs).[15]
-
In-line Monitoring: Spectroscopic tools like Near-Infrared (NIR) or Raman spectroscopy can be integrated directly into the reactor.[16] These probes can monitor the disappearance of starting materials and the appearance of the product in real-time, allowing for precise determination of reaction completion without the need for manual sampling and offline analysis.
-
Process Understanding: The data gathered from PAT tools provides a deep understanding of the process, enabling the development of a robust control strategy. This is a core principle of Quality by Design (QbD), a systematic approach to development endorsed by regulatory agencies.[14]
Diagram: Scale-Up Workflow with PAT Integration
Caption: A workflow for scaling up thiazolyl-piperidine synthesis.
Detailed Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates and equipment. All operations should be conducted in a well-ventilated fume hood or appropriate manufacturing facility with personal protective equipment.
Protocol 1: Scale-Up Synthesis of a Boc-Protected 2-(Piperidin-4-yl)thiazole Intermediate
This protocol describes a representative synthesis using the Hantzsch method.
-
Reactor Setup: Charge a 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet with tert-butyl 4-(thiocarbamoyl)piperidine-1-carboxylate (5.0 kg, 1 eq) and absolute ethanol (50 L).
-
Inerting: Purge the reactor with nitrogen for 15 minutes.
-
Heating: Begin agitation and heat the slurry to 75-80 °C. The mixture should become a clear solution.
-
Reagent Addition: Using a metering pump, add ethyl bromopyruvate (1.1 eq) to the reactor over a period of 2-3 hours, ensuring the internal temperature does not exceed 85 °C. The exotherm should be carefully monitored.
-
Reaction Monitoring: Hold the reaction mixture at 75-80 °C for 4-6 hours. Monitor the reaction progress by taking samples for HPLC analysis until the starting thioamide is <1% remaining.
-
Cooling and Concentration: Once complete, cool the reaction mixture to 40-50 °C. Distill off approximately 30-40 L of ethanol under reduced pressure.
-
Work-up: Cool the remaining slurry to 20-25 °C. Slowly add a 10% aqueous solution of sodium carbonate until the pH is 8-9. Stir the resulting slurry for 1 hour.
-
Isolation: Filter the solid product using a centrifuge or Nutsche filter. Wash the filter cake with purified water (2 x 10 L) and then with cold ethanol (1 x 5 L).
-
Drying: Dry the product in a vacuum oven at 50 °C until the loss on drying (LOD) is <0.5%. This should yield the Boc-protected thiazolyl-piperidine intermediate as a solid.
Protocol 2: Purification by Recrystallization
-
Reactor Setup: Charge the crude, dry product from Protocol 1 into a clean 100 L reactor. Add a suitable solvent (e.g., isopropanol, 10 volumes).
-
Dissolution: Heat the mixture to reflux with stirring until all solids are dissolved.
-
Clarification (Optional): If the solution is not clear, perform a hot filtration through a polish filter to remove any particulate matter.
-
Controlled Cooling: Program the reactor's cooling system to cool the solution from reflux to 0-5 °C over a period of 6-8 hours.
-
Seeding (Optional but Recommended): When the solution has cooled to a temperature where it is supersaturated (e.g., 60 °C), add 0.1% w/w of pure seed crystals to induce crystallization.
-
Maturation: Hold the resulting slurry at 0-5 °C for at least 2 hours to maximize crystal growth and yield.
-
Isolation and Drying: Isolate the purified crystals by filtration and dry under vacuum as described in Protocol 1.
Conclusion
The scale-up synthesis of thiazolyl-piperidine intermediates is a multi-faceted challenge that requires a deep understanding of chemical principles, process engineering, and regulatory requirements. By leveraging robust synthetic methodologies like the Hantzsch synthesis, applying rigorous process optimization, and integrating modern control strategies such as PAT, researchers and drug development professionals can successfully navigate the path from lab-scale discovery to commercial-scale production. The protocols and considerations outlined in this guide provide a foundational framework for developing safe, efficient, and scalable manufacturing processes for this critical class of pharmaceutical intermediates.
References
- Selvanayagam, S., et al. (2020). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
- Arulraj, R., et al. (2021).
-
Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]
-
Wikipedia. (n.d.). Thiazole. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: [Link]
- Ponnuswamy, M. N., et al. (2003). CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES. Molecular Crystals and Liquid Crystals, 403(1), 1-10.
-
Wang, Z., et al. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. ResearchGate. Available at: [Link]
- Popiolek, L., & Dudzinska-Siciarz, M. (2021).
- Singh, P., & Kaur, M. (2022).
- Al-Ostath, A., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. ACS Omega.
- Kumar, S., et al. (2016). Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. International Letters of Chemistry, Physics and Astronomy, 66, 109-118.
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Available at: [Link]
- Rosdi, N. H., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 58-72.
-
Natpro. (2025). What are the emerging technologies for pharmaceutical intermediate purification? Available at: [Link]
- Singh, A., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8089.
- Keri, R. S., et al. (2015). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Beilstein Journal of Organic Chemistry, 11, 1796-1804.
-
Wikipedia. (n.d.). Process analytical technology. Available at: [Link]
-
Chem Help ASAP. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Available at: [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available at: [Link]
- Plener, L., et al. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 30(4), 863.
- Bencze, F., et al. (2012). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia, 60(5), 649-658.
- Mahaparale, S., & Gaikwad, P. (2021). A BRIEF REVIEW ON PROCESS ANALYTICAL TECHNOLOGY. European Journal of Biomedical and Pharmaceutical Sciences, 8(7), 244-250.
-
StepScience. (2022). Process Analytical Technology (PAT). Available at: [Link]
-
Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Available at: [Link]
- Kumar, A., et al. (2022). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, 4(1), 1-15.
- Meyer, T., et al. (2014). PAT at the Universities of Applied Sciences. CHIMIA International Journal for Chemistry, 68(9), 621-625.
- Lasia, A., et al. (2021).
- Plener, L., et al. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 30(4), 863.
- Al-Ghorbani, M., et al. (2022). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 12(43), 28065-28080.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bepls.com [bepls.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Process analytical technology - Wikipedia [en.wikipedia.org]
- 14. longdom.org [longdom.org]
- 15. stepscience.com [stepscience.com]
- 16. chimia.ch [chimia.ch]
Overcoming catalyst poisoning in thiazole-piperidine coupling reactions
Welcome to the technical support center for overcoming challenges in palladium-catalyzed thiazole-piperidine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties with this specific transformation. The inherent nature of the thiazole ring, a common scaffold in medicinal chemistry, presents unique obstacles, primarily through catalyst poisoning. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in mechanistic principles and field-proven solutions.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific experimental failures in a question-and-answer format. Follow the logical workflow to identify and rectify the root cause of your reaction's underperformance.
Q1: My reaction shows low to no conversion of the starting materials. Where should I start?
This is the most common issue, often pointing directly to catalyst deactivation or a suboptimal reaction setup. The primary suspect is the thiazole substrate itself, which can act as a potent catalyst poison.[1][2][3]
Probable Cause 1: Catalyst Poisoning by the Thiazole Substrate. The lone pair electrons on the sulfur and nitrogen atoms of the thiazole ring can coordinate strongly to the palladium center.[1][2] This forms a stable, off-cycle complex that prevents the catalyst from participating in the desired catalytic cycle, effectively shutting down the reaction.[4][5]
Caption: Mechanism of catalyst poisoning by thiazole coordination.
Solutions:
-
Switch to a More Robust Ligand: Standard ligands like PPh₃ are often insufficient. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[6][7][8]
-
Why it works: The steric bulk of these ligands creates a protective pocket around the palladium atom, sterically hindering the thiazole from coordinating.[7] Their strong electron-donating ability increases the electron density on the palladium, which can accelerate the rate-limiting oxidative addition step and promote the desired catalytic cycle over the poisoning pathway.[7]
-
-
Use a Pre-formed Catalyst: Generating the active Pd(0) species in situ from precursors like Pd(OAc)₂ can be unreliable.[9] Using well-defined pre-catalysts (e.g., GPhos-supported catalysts) ensures more consistent formation of the active species and can resist deactivation from substrate coordination.[10]
Probable Cause 2: Sub-optimal Reaction Conditions. The interplay between the base, solvent, and temperature is critical and can be the difference between success and failure.
Solutions:
-
Base Optimization: Strong, non-coordinating bases are typically required. Screen bases like NaOtBu, K₃PO₄, or Cs₂CO₃.[6][11] If your substrate has base-sensitive functional groups, a weaker base like K₃PO₄ may be necessary, possibly requiring a higher reaction temperature.[12]
-
Solvent Choice: Avoid highly coordinating solvents that can compete with your ligand for the palladium center.[13][14] Rigorously dried and degassed nonpolar aprotic solvents like toluene, dioxane, or THF are standard.[6][12][15]
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[6] A moderate temperature (e.g., 50-80 °C) is often a good starting point, especially with more active modern catalyst systems.[10]
Probable Cause 3: Poor Quality of Starting Materials. Impurities in either the thiazole halide or the piperidine can poison the catalyst.[6][16] Elemental sulfur, a potential byproduct from thiazole synthesis, is a known culprit in poisoning palladium catalysts.[17]
Solution:
-
Purify Reagents: Ensure the purity of your starting materials. Piperidine should be distilled. The thiazole halide should be purified by recrystallization or column chromatography to remove any polar, metal-coordinating impurities.
Q2: My reaction starts but then stalls before completion. What's happening?
Reaction stalling indicates that the catalyst is initially active but deactivates over time.
Probable Cause 1: Catalyst Inhibition by Byproducts. In couplings involving aryl iodides or bromides, the generated halide salt (e.g., NaI, KBr) can build up in the reaction mixture. In some solvent systems, these salts can inhibit catalyst activity.[12][15]
Solution:
-
Solvent System: For aryl iodides, using less polar solvents like toluene can help minimize the inhibitory effect of the iodide salt byproduct.[15]
Probable Cause 2: Gradual Catalyst Decomposition. Even with robust ligands, the catalytic complex has a finite lifetime, especially at elevated temperatures. Oxygen contamination is a major cause of decomposition.
Solutions:
-
Rigorous Inert Atmosphere: Ensure your reaction is set up under a strict inert atmosphere (Argon or Nitrogen). Solvents and liquid reagents must be thoroughly degassed via sparging or freeze-pump-thaw cycles.
-
Optimize Catalyst Loading: While it may seem counterintuitive, simply adding more catalyst is not always the answer and can be wasteful. First, ensure all other parameters are optimized. If stalling persists, a slightly higher catalyst loading (e.g., moving from 1 mol% to 3 mol%) may be necessary.
Troubleshooting Workflow
Use this decision tree to systematically diagnose issues with your thiazole-piperidine coupling reaction.
Caption: Logical workflow for troubleshooting low-yielding reactions.
Frequently Asked Questions (FAQs)
Q3: What is the fundamental catalytic cycle for this reaction, and where does it fail?
The reaction follows the Buchwald-Hartwig amination mechanism.[4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the thiazole-halide bond.
-
Amine Coordination & Deprotonation: The piperidine coordinates to the palladium center, and the base removes a proton from the nitrogen.
-
Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.
Catalyst poisoning by the thiazole substrate primarily inhibits the initial Oxidative Addition step by occupying the catalyst's active site, preventing it from reacting with the thiazole halide.
Caption: Simplified Buchwald-Hartwig catalytic cycle and poisoning entry point.
Q4: Can a poisoned catalyst be regenerated?
In the context of a laboratory-scale organic synthesis, in-situ regeneration is generally not practical or effective. The strong coordination of the thiazole to the palladium is often irreversible under the reaction conditions.[18] While industrial processes sometimes employ thermal or chemical regeneration methods for heterogeneous catalysts, these techniques are not applicable to homogeneous catalysis in a flask.[19][20] The most effective strategy is prevention through the use of robust catalyst systems and pure reagents.
Q5: Are there any additives that can help the reaction?
Additives are generally not a standard solution for overcoming fundamental catalyst poisoning by a substrate. The focus should remain on the core components: catalyst, ligand, base, and solvent. In some cross-coupling reactions, additives are used to promote catalyst activation or stabilize intermediates, but for this specific problem, their use is not a well-established remedy.[21] The most impactful "additive" is a high-quality, well-chosen ligand.
Data & Protocols
Table 1: Recommended Starting Conditions for Thiazole-Piperidine Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Catalyst Loading (mol%) | Temp (°C) | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 1 - 3 | 80 - 100 | A robust, general-purpose system. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 2 - 5 | 100 | Good for substrates with base-sensitive groups. |
| XPhos Pd G3 | (None needed) | LHMDS | THF | 1 - 2 | 50 - 70 | A reliable pre-catalyst for consistent results.[10] |
| IPr-Pd-PEPPSI | (None needed) | Cs₂CO₃ | Toluene | 2 - 4 | 100 | NHC-based catalyst, offers high stability. |
Note: This table provides starting points. Optimization is crucial for any new substrate combination.
Experimental Protocol: General Procedure for a Small-Scale Test Reaction
This protocol outlines a general method for screening conditions for the coupling of a 2-bromothiazole with piperidine.
1. Reagent Preparation:
-
Ensure the 2-bromothiazole derivative is pure (recrystallized or columned).
-
Distill piperidine over CaH₂ and store under Argon.
-
Use anhydrous, degassed toluene (or other chosen solvent). Degas by sparging with Argon for 30 minutes.
2. Reaction Setup (under inert atmosphere, e.g., in a glovebox):
-
To an oven-dried 10 mL vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol, 1 mol% Pd) and the ligand (e.g., XPhos, 0.012 mmol, 1.2 mol% per Pd).
-
Add the 2-bromothiazole derivative (0.5 mmol, 1.0 equiv).
-
Add the base (e.g., Sodium tert-butoxide, 0.7 mmol, 1.4 equiv).
-
Seal the vial with a screw cap fitted with a PTFE/silicone septum.
3. Reaction Execution:
-
Remove the vial from the glovebox.
-
Using a syringe, add the degassed toluene (2.5 mL, to make a 0.2 M solution).
-
Add the distilled piperidine (0.6 mmol, 1.2 equiv) via syringe.
-
Place the vial in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).
4. Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (or after a set time, e.g., 18 hours), cool the reaction to room temperature.
-
Quench the reaction by carefully adding 5 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel.
References
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2021). PMC. [Link]
-
Chemical Science (RSC Publishing). Solvent coordination to palladium can invert the selectivity of oxidative addition. [Link]
-
DCL Inc. Regeneration of palladium based catalyst for methane abatment. [Link]
-
ResearchGate. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. [https://www.researchgate.net/publication/263595116_Solvent_Effect_on_Palladium-Catalyzed_Cross-Coupling_Reactions_and_Implications_on_the_Active_Catalytic_Species]([Link]_ Palladium-Catalyzed_Cross-Coupling_Reactions_and_Implications_on_the_Active_Catalytic_Species)
-
DCL Inc. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. [Link]
- Google Patents.
-
MDPI. Catalysts Deactivation, Poisoning and Regeneration. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). [Link]
-
Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. (2012). [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? (2018). [Link]
-
ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2018). ResearchGate. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2014). PMC. [Link]
-
ResearchGate. How does sulfur in thiazole poison Pd catalyst? (2020). [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
Journal of the American Chemical Society. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
PubMed. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008). [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]
-
ResearchGate. Simplified catalytic cycle for Buchwald−Hartwig amination reaction. [Link]
-
Wikipedia. Catalyst poisoning. [Link]
-
PubMed. Palladium coupling catalysts for pharmaceutical applications. (2005). [Link]
-
ResearchGate. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF. [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (2019). PMC. [Link]
-
ResearchGate. C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment | Request PDF. [Link]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 9. reddit.com [reddit.com]
- 10. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 17. researchgate.net [researchgate.net]
- 18. dcl-inc.com [dcl-inc.com]
- 19. dcl-inc.com [dcl-inc.com]
- 20. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Advanced Regiocontrol in 3-Substituted Piperidine Synthesis
Executive Summary: The "Beta-Position" Challenge
Synthesizing 3-substituted piperidines is notoriously difficult due to competing electronic and steric factors.[1] The C2 position (alpha) is electronically activated by the nitrogen lone pair (making it prone to oxidation or lithiation), while the C4 position (gamma) is sterically accessible.[1] The C3 position (beta) sits in a "dead zone"—electronically deactivated and sterically ambiguous.[1]
This guide provides troubleshooting protocols for three proven strategies to conquer this regioselectivity challenge:
-
Direct C-H Activation: Using distal directing groups to force C3 functionalization.
-
Asymmetric Hydrogenation: Reducing 3-substituted pyridines without losing chirality.[1]
-
Reductive Heck Coupling: A modern approach using boronic acids and dihydropyridines.[1]
Decision Matrix: Selecting Your Route
Before starting, use this logic flow to determine the best synthetic strategy for your target molecule.[1]
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on starting material availability.
Troubleshooting Module: Direct C-H Functionalization
Core Issue: "I am attempting C-H activation on N-Boc piperidine, but I only isolate C2-substituted products."
Root Cause: The C2 position is the kinetic product of lithiation (alpha-lithiation) due to the dipole stabilization from the N-Boc group. In transition metal catalysis (Pd/Ru), C2 is often favored due to coordination-assisted C-H insertion.[1] To hit C3, you must override this inherent bias using a Geometric Constraint Strategy .
Protocol A: C4-Directed C3-Arylation
This method utilizes a removable directing group (DG) at C4 to force the palladium catalyst into a strained metallacycle that can only activate the C3 position.
The System:
-
Substrate: Piperidine-4-carboxylic acid derivative.[1]
-
Directing Group: 8-Aminoquinoline (AQ) attached via amide bond at C4.[1]
-
Catalyst: Pd(OAc)₂.
-
Selectivity: Exclusive cis-C3 arylation.[1]
Step-by-Step Protocol
-
DG Installation: Couple N-Boc-piperidine-4-carboxylic acid with 8-aminoquinoline using HATU/DIPEA.
-
C-H Activation:
-
DG Removal: Hydrolysis (NaOH/EtOH) or reduction (BF₃[1]·OEt₂/LiAlH₄) to yield the free amine/alcohol.[1]
Diagnostic Table: Why did it fail?
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning by free amine.[1] | Ensure the piperidine Nitrogen is protected (Boc/Cbz).[1] Free amines kill Pd(II) electrophilicity.[1] |
| C2 Product Observed | Directing group failure. | Confirm you are using 8-aminoquinoline .[1] Simple amides (benzyl, methyl) are monodentate and insufficient to form the rigid palladacycle required for C3 reach.[1] |
| Low Yield | AgOAc quality. | Silver acetate acts as the iodide scavenger.[1] It is light-sensitive.[1] Use fresh, non-grey reagent.[1] |
Troubleshooting Module: Asymmetric Hydrogenation
Core Issue: "I am reducing a 3-substituted pyridine, but I get a racemic mixture or over-reduction."
Root Cause: Pyridines are aromatic and resistant to hydrogenation.[1] Once the first hydride adds, the resulting dihydropyridine is highly reactive and prone to racemization via enamine/imine tautomerization before the final reduction.
Protocol B: Rh-Catalyzed Asymmetric Hydrogenation
To prevent racemization, the reduction must be fast and enantioselective.[1] The use of N-Heterocyclic Carbene (NHC) ligands or Chiral Phosphines with Rhodium is the gold standard.
The System:
-
Substrate: 3-alkyl/aryl pyridinium salts (activate the pyridine first!).
-
Catalyst: [Rh(cod)Cl]₂ + Chiral Bisphosphine (e.g., (R)-SegPhos or Josiphos).[1]
-
Pressure: High H₂ pressure (50-80 bar) is often required.[1]
Figure 2: Workflow for asymmetric hydrogenation via pyridinium activation.
FAQ: Hydrogenation Issues
-
Q: Why do I need to make the pyridinium salt?
-
A: Neutral pyridines poison metal catalysts by binding strongly to the metal center. Alkylation (e.g., Benzyl chloride) or protonation breaks this aromaticity and prevents catalyst inhibition.[1]
-
-
Q: Can I use Pd/C?
-
A: Only if you don't care about chirality. Heterogeneous catalysts (Pd/C, PtO₂) typically yield racemic cis/trans mixtures because the substrate flips on the metal surface.[1]
-
Troubleshooting Module: Reductive Heck (De Novo Synthesis)
Core Issue: "I need a 3-aryl piperidine with high enantiomeric excess (ee), but hydrogenation failed."
Solution: Switch to the Rh-Catalyzed Asymmetric Reductive Heck . Instead of reducing a pyridine, you couple an aryl boronic acid to a dihydropyridine.[1] This sets the stereocenter during the C-C bond formation.
Protocol C: Reductive Coupling
-
Substrate: N-Cbz-2,3-dihydropyridine (DHP).[1]
-
Reagent: Aryl Boronic Acid.[1]
-
Catalyst: [Rh(cod)OH]₂ + Chiral Diene Ligand.[1]
-
Mechanism: The Rh-hydride inserts into the alkene, followed by transmetallation with the boronic acid.[1]
Key Optimization Parameter: The Base
-
If yield is low: Check your base.[1] Weak bases (K₂CO₃) are preferred to prevent hydrolysis of the carbamate.[1]
-
If ee is low: Lower the temperature to 0°C. The enantioselection step is temperature-sensitive.
References & Authoritative Sources
-
C4-Directed C3-Functionalization:
-
Reductive Heck Strategy:
-
Transient Directing Groups:
-
Iridium Borylation:
Sources
- 1. youtube.com [youtube.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Functionalization of C(sp3)–H Bonds Using a Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. daniel-marcosatanes.github.io [daniel-marcosatanes.github.io]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Transient imines as ‘next generation’ directing groups for the catalytic functionalisation of C–H bonds in a single operation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Combining transition metals and transient directing groups for C–H functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
Technical Support Center: Chiral Resolution of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the enantiomeric separation of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic and troubleshooting strategies to navigate the complexities of chiral resolution.
Part 1: Resolution by Diastereomeric Salt Crystallization
This classical method remains a cost-effective and scalable approach for chiral resolution. The strategy involves reacting the racemic amine (a base) with an enantiomerically pure acid (the resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, most critically, different solubilities in a given solvent system, which allows for their separation by fractional crystallization.
Experimental Workflow: Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Troubleshooting & FAQs: Diastereomeric Salt Crystallization
Question 1: I'm not getting any crystals. What should I do?
-
Expert Insight: Crystal formation is a delicate equilibrium of solubility. If no solid forms, your diastereomeric salt is too soluble in the chosen solvent.
-
Troubleshooting Steps:
-
Concentrate the Solution: Carefully evaporate some of the solvent under reduced pressure. This increases the supersaturation, which is the driving force for crystallization.
-
Cool to a Lower Temperature: If you cooled to room temperature, try cooling further to 4 °C or even -20 °C. Be patient, as crystallization can be slow.
-
Introduce a Seed Crystal: If you have a tiny amount of the desired crystal, add it to the solution to initiate nucleation. If not, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Change the Solvent System: This is the most critical variable. If you used a polar solvent like methanol where solubility is high, try switching to a less polar solvent like isopropanol or ethyl acetate, or use a mixture. A common strategy is to dissolve the salt in a minimal amount of a polar solvent (like methanol) and then slowly add a less polar "anti-solvent" (like toluene or heptane) until turbidity appears, then heat to redissolve and cool slowly.
-
Question 2: My crystals have low diastereomeric excess (d.e.). How can I improve the purity?
-
Expert Insight: Low d.e. means that the solubilities of the two diastereomeric salts are too similar in your chosen system, leading to co-precipitation. The goal is to maximize this solubility difference.
-
Troubleshooting Steps:
-
Recrystallization: This is the most common solution. Dissolve the filtered crystals in a fresh portion of the same (or a slightly modified) solvent system, heat to get a clear solution, and cool slowly again. Each recrystallization step should enrich the desired diastereomer. Monitor purity using chiral HPLC or NMR with a chiral shift reagent.
-
Optimize the Solvent: The choice of solvent is paramount. Systematically screen a range of solvents (e.g., ethanol, acetone, acetonitrile, ethyl acetate, and their mixtures). A slightly different solvent can sometimes dramatically alter the relative solubilities of the diastereomers.
-
Change the Resolving Agent: The interaction between your amine and the resolving agent dictates the properties of the resulting salt. If an agent like L-tartaric acid gives poor results, the diastereomeric salts may not pack well into a crystal lattice. Try a different class of resolving agent with a different structure.
-
Question 3: How do I choose the right chiral resolving agent?
-
Expert Insight: The piperidine nitrogen in your molecule is a secondary amine, making it a base. Therefore, you need an acidic chiral resolving agent. The best choice is often found through empirical screening, but some principles can guide you.
-
Selection Strategy:
-
Acid Strength (pKa): A good starting point is to match the pKa of the resolving acid to the pKa of your amine. However, this is not a strict rule.
-
Structural Rigidity: Agents that are conformationally rigid often form more well-defined crystal structures.
-
Availability and Cost: You will need stoichiometric amounts, so cost and availability in both enantiomeric forms are practical considerations.
-
-
Recommended Agents for Amines:
| Resolving Agent | Class | Typical Use |
| (+)-Tartaric Acid / (-)-Tartaric Acid | Dicarboxylic Acid | Widely used, inexpensive, effective for many amines. |
| (1R)-(-)-Camphor-10-sulfonic Acid | Sulfonic Acid | Strong acid, often forms good crystals. |
| (S)-(+)-Mandelic Acid | α-Hydroxy Acid | Good for a wide range of amines. |
| N-Acetyl-L-phenylalanine | Amino Acid Derivative | Offers different steric and hydrogen-bonding interactions. |
| (+)-Dibenzoyl-D-tartaric acid | Tartaric Acid Ester | Bulky groups can enhance selectivity. |
Part 2: Resolution by Chiral Chromatography (HPLC/SFC)
Chiral chromatography offers a powerful and often faster alternative to classical resolution, especially for analytical assessment and small-to-medium scale separations. The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing one to travel through the column faster than the other.
Experimental Workflow: Chiral Method Development
Caption: Workflow for developing a chiral HPLC or SFC separation method.
Troubleshooting & FAQs: Chiral Chromatography
Question 1: I see only one peak. How do I get the enantiomers to separate?
-
Expert Insight: A single peak means there is no chiral recognition occurring on your chosen column with your current mobile phase. The solution is to systematically change the parameters that govern these interactions.
-
Troubleshooting Steps:
-
Screen Different Columns: This is the most important step. No single CSP works for all molecules. The primary mechanism of separation is the interaction between your molecule and the chiral selector on the stationary phase. A good starting screen includes columns based on polysaccharide derivatives (e.g., cellulose or amylose coated on silica), as they are broadly effective.
-
Change the Mobile Phase:
-
Normal Phase (Heptane/Alcohol): Vary the alcohol (modifier) from isopropanol (IPA) to ethanol (EtOH). Sometimes this simple change is enough to induce separation. Also, vary the percentage of the modifier (e.g., from 5% to 20%).
-
Reversed-Phase (Acetonitrile/Water or Methanol/Water): This is generally less common for preparative chiral separations but can be effective.
-
Supercritical Fluid Chromatography (SFC): SFC (using CO2 with an alcohol co-solvent) is often superior for separating basic amines like yours. It offers high efficiency and speed.
-
-
Add an Additive: For basic amines, peak shape can be poor and resolution non-existent without an additive. Add a small amount (0.1%) of a basic additive like diethylamine (DEA) or an acidic additive like trifluoroacetic acid (TFA) to the mobile phase. An additive can improve peak shape and sometimes dramatically enhance chiral recognition by protonating or deprotonating the analyte/CSP.
-
Question 2: My peaks are broad and tailing. What is causing this?
-
Expert Insight: Poor peak shape for a basic compound like 3-(5-Methyl-1,3-thiazol-2-yl)piperidine is often caused by unwanted secondary interactions between the basic nitrogen and acidic silanol groups on the silica support of the CSP.
-
Troubleshooting Steps:
-
Use an Additive: As mentioned above, this is the primary solution. Add 0.1% DEA (or another amine) to your mobile phase. The DEA will competitively bind to the acidic sites on the silica, preventing your analyte from "sticking" and tailing.
-
Lower the Sample Concentration: Overloading the column can lead to broad peaks. Try injecting a more dilute sample to see if the peak shape improves. If it does, you are exceeding the column's loading capacity.
-
Check for Extra-Column Volume: Ensure you are using narrow-bore tubing (especially between the injector and column and column and detector) to minimize peak broadening outside of the column itself.
-
Question 3: I have good separation, but the peaks are too close together (low resolution). How can I increase the distance between them?
-
Expert Insight: You have achieved chiral recognition, but you need to enhance it. Resolution is a function of selectivity, efficiency, and retention. You can improve it by adjusting factors that influence the thermodynamics and kinetics of the separation.
-
Troubleshooting Steps:
-
Decrease Mobile Phase Strength: In normal phase, this means reducing the percentage of the alcohol modifier. This will make your compounds stay on the column longer (increase retention time), giving them more time to interact with the CSP and improving separation.
-
Change the Modifier: Switching from isopropanol to ethanol, or even a bulkier alcohol like n-butanol, can alter the selectivity (the fundamental difference in interaction) and improve resolution.
-
Lower the Temperature: Running the column at a lower temperature (e.g., 15 °C instead of 25 °C) often increases selectivity, pushing the peaks further apart. However, this can also increase analysis time and pressure.
-
Reduce the Flow Rate: Decreasing the flow rate increases the column's efficiency (makes peaks narrower), which can improve resolution, but at the cost of a longer run time.
-
References
Optimizing yield in Hantzsch thiazole synthesis of piperidine derivatives
An advanced technical support resource meticulously crafted for researchers, scientists, and drug development professionals engaged in the synthesis of piperidine-substituted thiazoles via the Hantzsch reaction. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance reaction yields and purity.
Introduction: The Hantzsch Synthesis of Piperidine-Thiazole Derivatives
The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, remains a highly reliable and versatile method for constructing the thiazole ring.[1] The reaction classically involves the condensation of an α-haloketone with a thioamide.[1][2] For the synthesis of piperidine-containing thiazoles—a scaffold of significant interest in medicinal chemistry due to its prevalence in pharmacologically active compounds—a piperidine-derived thioamide is typically reacted with an appropriate α-haloketone.[3][4]
While the reaction is known for being high-yielding, challenges such as low yields, side product formation, and purification difficulties can arise, particularly with complex substrates.[5][6] This guide is designed to serve as a dedicated resource for overcoming these common obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in the Hantzsch synthesis of piperidine-thiazoles?
A1: Low yields typically stem from a few key areas: suboptimal reaction conditions (temperature and time), the purity of starting materials, incorrect stoichiometry of the reactants, and the formation of undesired side products.[6] A systematic approach to evaluating each of these variables is the most effective troubleshooting strategy.
Q2: How can I strategically improve my reaction yield?
A2: Yields can often be dramatically improved by optimizing reaction parameters like temperature, solvent, and reaction duration.[6][7] The use of catalysts, such as silica-supported tungstosilicic acid, has been shown to enhance yields and promote greener reaction profiles.[8][9] Furthermore, leveraging alternative energy sources like ultrasonic irradiation or microwave-assisted synthesis can significantly increase yields while reducing reaction times.[6][8]
Q3: What are the typical side reactions, and how can they be minimized?
A3: A primary side reaction is the formation of isomeric impurities, specifically 2-imino-2,3-dihydrothiazoles.[6] This is particularly prevalent under acidic conditions.[10] To minimize this, maintaining neutral or slightly basic reaction conditions is highly recommended. Another potential issue is the self-condensation of the α-haloketone or the formation of bis-thiazoles if a reactant possesses multiple reaction sites. Precise control over stoichiometry and temperature can limit these side pathways.[6]
Q4: Can this synthesis be adapted for "green chemistry" principles?
A4: Absolutely. Significant advancements have been made in developing more environmentally friendly Hantzsch syntheses.[6] Key strategies include performing one-pot, multi-component reactions to reduce intermediate isolation steps, using recyclable heterogeneous catalysts, employing green solvents (like ethanol/water mixtures) or solvent-free conditions, and utilizing energy-efficient techniques like ultrasound and microwave irradiation.[8][9]
Q5: How critical is solvent selection for this reaction?
A5: Solvent choice is crucial. Protic solvents like methanol and ethanol are most common and generally effective.[7] However, other solvents, including water, 1-butanol, and 2-propanol, have been used successfully, sometimes in binary mixtures.[7][8] The ideal solvent should fully dissolve the reactants but often allows the product to precipitate upon formation or cooling, simplifying isolation.[5][11]
Visualizing the Pathway: Mechanism and Workflow
Understanding the reaction's progression is key to effective troubleshooting. The process begins with the nucleophilic attack of the thioamide's sulfur on the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[12][13]
A typical experimental procedure follows a logical sequence from setup to characterization.
In-Depth Troubleshooting Guide
This section provides specific solutions to common experimental problems.
| Problem | Potential Cause(s) | Suggested Solutions & Explanations |
| Low or No Product Yield | 1. Suboptimal Temperature/Time: The reaction may be too slow at low temperatures or reactants may decompose if overheated.[7] | Optimize Conditions: Systematically vary the temperature (e.g., room temp, 50 °C, reflux) and monitor by TLC. For a typical methanol-based synthesis, heating at 60-100°C for 30-120 minutes is a good starting point.[5][6] Consider microwave irradiation to drastically shorten reaction times.[8] |
| 2. Impure Starting Materials: Impurities in the α-haloketone or thioamide can introduce competing side reactions.[7] | Purify Reagents: Ensure the α-haloketone is fresh or purified (e.g., by recrystallization) as they can be lachrymatory and unstable. Verify the purity of the piperidine thioamide. | |
| 3. Incorrect Stoichiometry: An improper molar ratio of reactants can leave one reactant in excess, complicating purification and reducing the yield of the desired product.[6] | Adjust Ratios: While a 1:1 stoichiometry is theoretical, a slight excess of the more stable and less expensive thioamide (e.g., 1.1 to 1.5 equivalents) can often drive the reaction to completion.[5] | |
| Formation of Multiple Products | 1. Isomer Formation: Under acidic conditions, condensation can occur at the nitrogen of the thioamide first, leading to a 2-imino-2,3-dihydrothiazole isomer instead of the desired 2-amino-thiazole structure.[10] | Control pH: Run the reaction under neutral or slightly basic conditions. The work-up step of pouring the reaction mixture into an aqueous sodium carbonate solution helps neutralize any generated HBr or HCl and favors the desired product.[5][6] |
| 2. Byproduct from Self-Condensation: Highly reactive α-haloketones can react with themselves. | Control Reactant Addition: For highly reactive substrates, consider slow, dropwise addition of the α-haloketone to the solution of the thioamide to maintain a low instantaneous concentration of the ketone. | |
| Difficulty in Product Isolation | 1. Product is Soluble in Solvent: The synthesized thiazole derivative may have significant solubility in the reaction solvent, preventing it from precipitating upon cooling.[6] | Induce Precipitation: Pour the reaction mixture into a larger volume of a non-solvent, typically cold water or an aqueous base solution.[5][11] This dramatically changes the polarity of the medium, forcing the organic product out of solution. |
| 2. Oily Product Formation: The product may separate as an oil instead of a crystalline solid, making filtration difficult. | Trituration/Chromatography: Attempt to induce crystallization by scratching the inside of the flask with a glass rod. Alternatively, decant the solvent and triturate the oil with a non-polar solvent (e.g., cold hexanes) to wash away impurities and potentially yield a solid. If this fails, column chromatography is the most reliable purification method. | |
| 3. Purification Challenges: The product co-elutes with impurities during column chromatography. | Optimize Chromatography: Systematically screen different mobile phase systems using TLC.[5] A gradient elution (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) can often resolve closely-eluting spots. |
Optimized Experimental Protocols
Protocol 1: General Synthesis of a 2-(Piperidin-1-yl)-4-aryl-thiazole
This protocol provides a robust starting point for the synthesis of piperidine-thiazole derivatives.
Materials:
-
Substituted α-bromoacetophenone (1.0 equiv)
-
Piperidine-1-carbothioamide (1.2 equiv)
-
Methanol or Ethanol (approx. 0.5-1.0 M concentration)
-
5% Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the substituted α-bromoacetophenone (1.0 equiv) and piperidine-1-carbothioamide (1.2 equiv).
-
Solvent Addition: Add methanol or ethanol to the flask.
-
Heating: Heat the mixture with stirring to reflux (typically 65-80 °C) for 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate).
-
Work-Up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the heat and allow it to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing a 5-10 fold volume of 5% aqueous sodium carbonate solution while stirring.[5][6] A precipitate should form immediately.[11]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts and residual solvent.
-
Drying: Allow the product to air-dry on the filter paper or transfer it to a watch glass to dry completely. The mass and percent yield of the crude product can now be determined.
-
Purification (if necessary): For higher purity, the crude solid can be recrystallized from a suitable solvent like ethanol.
Table 1: Optimization of Reaction Conditions
The following table summarizes findings from studies on optimizing the Hantzsch synthesis, which can be applied to piperidine derivatives.
| Parameter | Condition Tested | Typical Outcome | Reference |
| Solvent | Ethanol, Methanol, Water, 1-Butanol, Ethanol/Water (1:1) | Ethanol/water mixtures often provide a good balance of solubility for reactants and can lead to high yields in green-chemistry-focused protocols. | [8] |
| Temperature | Room Temperature vs. 65 °C (Reflux) | Heating is generally required for reasonable reaction times and yields. Room temperature reactions are often sluggish unless an alternative energy source is used. | [7][8] |
| Catalyst | No Catalyst vs. Silica Supported Tungstosilicic Acid (SiW.SiO₂) | The addition of a reusable solid acid catalyst can significantly improve yields (from moderate to >80%) and reaction rates. | [8] |
| Energy Source | Conventional Heating vs. Ultrasonic Irradiation | Ultrasonic irradiation at room temperature can produce comparable or even higher yields in a shorter amount of time compared to conventional heating, offering an energy-efficient alternative. | [8][9] |
References
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules. Retrieved from [Link]
-
synthesis of thiazoles. (2019). YouTube. Retrieved from [Link]
-
Thiazole. (n.d.). CUTM Courseware. Retrieved from [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (2016). ResearchGate. Retrieved from [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. (2021). ResearchGate. Retrieved from [Link]
-
Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (2007). Letters in Organic Chemistry. Retrieved from [Link]
-
Synthesis of 2-aminothiazole derivatives: A short review. (2022). ResearchGate. Retrieved from [Link]
-
Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica. Retrieved from [Link]
-
Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. (2020). RSC Advances. Retrieved from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2020). Molecules. Retrieved from [Link]
- Process for preparing thiazole derivatives. (2017). Google Patents.
-
Retrosynthesis of piperazine-thiazoles via Hantzsch cyclization and... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Systematic Reviews in Pharmacy. Retrieved from [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enantiopurity in 3-Substituted Piperidine Deprotection
Current Status: Operational Topic: Preventing Racemization During N-Deprotection of 3-Substituted Piperidines Target Audience: Synthetic Chemists, Process Development Scientists
Core Technical Analysis: The C3 Lability Problem
The "Danger Zone"
Not all 3-substituted piperidines are created equal. The risk of racemization is entirely dependent on the acidity of the proton at the C3 position.
-
Low Risk: 3-Alkyl/Aryl Piperidines. The C3 proton is aliphatic (
). Racemization during standard deprotection is chemically negligible unless radical conditions are employed. -
High Risk: Nipecotic Acid Derivatives (3-Carboxyl/Carbonyl). The C3 proton is
to a carbonyl group ( ). This proton is highly labile under both acidic (enolization) and basic (enolate formation) conditions.
This guide focuses on the High Risk category: Nipecotic Acid derivatives and 3-Aminopiperidines prone to oxidative dehydrogenation.
Module A: The Acidic Challenge (N-Boc Deprotection)
The Issue: Standard Trifluoroacetic Acid (TFA) deprotection is often too harsh. While TFA itself rarely racemizes simple amino acids, the high concentration of acid can catalyze enolization in 3-piperidinecarboxylates, especially if the reaction warms up or proceeds for extended periods.
The Solution: Anhydrous Silylative Deprotection (The TMSOTf Protocol). This method avoids the generation of a free carbocation and minimizes the concentration of protons available for enolization.
Protocol: TMSOTf-Mediated Boc Removal
Use this for highly sensitive chiral centers where TFA causes >2% ee loss.
Reagents:
-
Substrate: N-Boc-3-substituted piperidine (1.0 equiv)
-
Reagent: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 – 2.0 equiv)
-
Base Scavenger: 2,6-Lutidine (3.0 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step:
-
Preparation: Dissolve the substrate and 2,6-lutidine in anhydrous DCM under
atmosphere. Cool to 0 °C . -
Addition: Add TMSOTf dropwise over 10 minutes. The solution should remain clear.
-
Reaction: Stir at 0 °C for 30–60 minutes. Monitor by TLC/LCMS. Do not let it warm to RT unless necessary.
-
Quench: Quench with saturated aqueous
(cold). -
Extraction: Extract with DCM, dry over
, and concentrate.
Why this works:
TMSOTf attacks the Boc carbonyl oxygen, leading to a silyl carbamate intermediate that collapses to release isobutylene and
Figure 1: The silylative pathway avoids the long-lived oxocarbenium ions typical of TFA deprotection, preserving the C3 stereocenter.
Module B: The Basic Challenge (N-Fmoc Deprotection)
The Issue: Standard Fmoc removal uses 20% Piperidine in DMF.[1][2] Piperidine is a secondary amine (
The Solution: "Softer" Bases and Short Contact Time (DBU/HOBt Method). We replace piperidine with DBU (non-nucleophilic, but strong) in the presence of HOBt (acidic additive) to buffer the pH, or use Piperazine which is less basic.
Protocol: Low-Racemization Fmoc Removal
Reagents:
-
Deprotection Cocktail: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% Piperidine in DMF.
-
Additive: 0.1 M HOBt (1-Hydroxybenzotriazole). Crucial for suppressing racemization.[3]
Step-by-Step:
-
Pre-Cool: Cool the deprotection cocktail to 4 °C (ice bath).
-
Contact: Treat the resin/substrate with the cocktail for 3 x 3 minutes (short bursts) rather than one long 20-minute incubation.
-
Wash: Immediately wash with DMF, then DCM, then 0.1% HOBt in DMF to neutralize residual base.
Data Comparison: Racemization of C3-Esters
| Deprotection Reagent | Time | % Racemization (C3-Ester) |
| 20% Piperidine / DMF | 20 min | 15 - 25% (High Risk) |
| 5% Piperazine / DMF | 20 min | 5 - 8% |
| 2% DBU / 2% Pip / 0.1M HOBt | 3 x 3 min | < 1.5% (Safe) |
Module C: Hydrogenolysis (N-Cbz/Bn Deprotection)
The Issue: While hydrogenolysis is generally neutral, the use of highly active catalysts (like Pd/C) on 3-substituted piperidines can sometimes lead to dehydrogenation (oxidation to the pyridine or enamine) followed by non-stereoselective re-hydrogenation, effectively scrambling the stereocenter.
The Solution: Catalyst Poisoning or Alternative Metals.
Troubleshooting Guide:
-
Switch Catalyst: Use Pearlman’s Catalyst (
) instead of standard Pd/C. It is often more active for debenzylation but operates well at lower temperatures where ring oxidation is slower. -
Add Acid: Run the reaction in MeOH with 1.0 equiv of HCl . Protonating the piperidine nitrogen (
) makes the ring much harder to oxidize (dehydrogenate), protecting the chiral center.
Troubleshooting & FAQs
Q1: I am seeing a 50:50 mixture after TFA deprotection of my ethyl nipecotate derivative. Is it the TFA? A: Likely, yes. If your reaction exothermed or if you concentrated the TFA solution with heat, you promoted enolization.
-
Immediate Fix: Switch to the TMSOTf protocol (Module A).
-
Alternative: If you must use TFA, use 1:1 TFA:DCM at 0 °C and quench immediately after consumption of starting material. Never heat the rotovap bath above 30 °C during concentration.
Q2: Can I use HCl/Dioxane instead of TFA? A: HCl/Dioxane is cleaner but often requires longer reaction times, which increases racemization risk for C3-esters. If you use HCl, ensure it is anhydrous and stop the reaction exactly when complete.
Q3: My 3-aminopiperidine is turning dark/tarry after deprotection. A: Free 3-aminopiperidines are prone to air oxidation.
-
Fix: Isolate the product as a salt (HCl or Tosylate) immediately. Do not store the free base. Perform all workups under Argon/Nitrogen.
Q4: Does the ester group size matter? A: Yes. Bulky esters (tert-butyl, benzyl) at C3 racemize slower than methyl/ethyl esters due to steric protection of the alpha-proton. If possible, use a bulkier ester during the synthesis and transesterify only at the end.
Decision Logic: Selecting the Right Protocol
Use this flow to determine your experimental setup.
Figure 2: Decision tree for selecting the optimal deprotection strategy based on C3 lability.
References
-
Sakurai, H., et al. (1978). "Method for cleavage of N-Boc groups using TMSOTf." Journal of Organic Chemistry. (Foundational method for non-acidic Boc removal).[4]
-
Mishra, S., et al. (2023).[2][5] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society, 145, 14221-14226.[5][6] Link[6]
-
BenchChem Technical Support. (2025). "Prevention of Racemization in Peptide Synthesis." BenchChem Technical Guides. Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][7] Chemical Reviews, 109(6), 2455-2504. (Authoritative review on deprotection mechanisms and side reactions).
-
Apelqvist, T., & Wensbo, D. (1996).[4] "Selective Removal of the N-BOC Protective Group using Silica Gel." Tetrahedron Letters. (Alternative mild deprotection strategy).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. fulir.irb.hr [fulir.irb.hr]
Technical Support Center: Preparative HPLC Purification of 3-(5-methylthiazol-2-yl)piperidine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 3-(5-methylthiazol-2-yl)piperidine. As a heterocyclic compound containing a basic piperidine ring and a thiazole moiety, its purification by preparative High-Performance Liquid Chromatography (HPLC) presents unique challenges. This document provides in-depth, experience-driven guidance, troubleshooting, and a validated starting protocol to streamline your purification workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of 3-(5-methylthiazol-2-yl)piperidine.
Q1: What are the key chemical properties of 3-(5-methylthiazol-2-yl)piperidine that influence its HPLC purification?
A1: The chromatographic behavior of 3-(5-methylthiazol-2-yl)piperidine is primarily dictated by the basicity of the piperidine nitrogen and the overall polarity of the molecule. The piperidine ring, a secondary amine, is basic with a pKa of its conjugate acid around 11.2[1]. This means that at pH values below its pKa, the molecule will be protonated and exist as a cation. The thiazole ring is generally stable, but can be susceptible to degradation under harsh acidic or basic conditions[2][3]. The molecule is predicted to have moderate lipophilicity, making it suitable for reversed-phase HPLC[4].
Q2: Which HPLC mode is most suitable for purifying this compound?
A2: Reversed-phase HPLC (RP-HPLC) is the most common and recommended starting point for the purification of polar, basic compounds like 3-(5-methylthiazol-2-yl)piperidine. C18 stationary phases are a good initial choice due to their versatility and wide availability[5][6].
Q3: Why is my peak shape poor (tailing or fronting) when purifying this compound?
A3: Poor peak shape for basic compounds like this is common.
-
Peak Tailing: This is often caused by strong interactions between the basic piperidine nitrogen and residual acidic silanols on the silica-based stationary phase. This can be mitigated by using a mobile phase with a low pH (e.g., with 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of the silanols, or by using an end-capped column[7][8].
-
Peak Fronting: This can be a sign of column overload, where too much sample has been injected for the column's capacity[9][10]. It can also be caused by incompatibility between the sample solvent and the mobile phase[9].
Q4: Is 3-(5-methylthiazol-2-yl)piperidine chiral? If so, how do I separate the enantiomers?
A4: Yes, the piperidine ring is substituted at the 3-position, creating a chiral center. Therefore, 3-(5-methylthiazol-2-yl)piperidine exists as a pair of enantiomers. To separate these, you will need to use a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including those with piperidine moieties[11][12]. The separation of the racemate into its individual enantiomers is often a critical step in drug development, as enantiomers can have different pharmacological activities[13].
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the preparative HPLC purification of 3-(5-methylthiazol-2-yl)piperidine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Fronting | 1. Column Overload: Injecting too much sample mass for the column dimensions[10]. 2. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the initial mobile phase, causing the analyte to move through the column too quickly at the start[9]. | 1. Reduce Sample Load: Perform a loading study to determine the maximum sample mass your column can handle while maintaining good peak shape[14]. 2. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase or a solvent with a similar or weaker elution strength[7][15]. |
| Peak Tailing | 1. Secondary Interactions: The basic piperidine nitrogen is interacting with acidic silanol groups on the stationary phase[7]. 2. Incorrect Mobile Phase pH: The mobile phase pH is not optimal for keeping the analyte in a single ionic state. | 1. Add a Mobile Phase Modifier: Incorporate an acidic additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) into your mobile phase to suppress silanol activity and ensure the analyte is consistently protonated[16]. 2. Use a Base-Deactivated Column: Employ a column with end-capping or a polar-embedded phase designed for the analysis of basic compounds[17]. |
| Low Resolution/Overlapping Peaks | 1. Suboptimal Mobile Phase Composition: The gradient profile is not optimized to separate the target compound from impurities. 2. High Flow Rate: The flow rate is too high for efficient separation on the preparative column. | 1. Develop a Focused Gradient: Start with a shallow gradient based on analytical scouting runs to maximize resolution around the elution time of your target compound. 2. Optimize Flow Rate: Scale the flow rate appropriately from your analytical method to the preparative column dimensions[18]. A lower flow rate can sometimes improve resolution. |
| Sample Precipitation on the Column | 1. Poor Sample Solubility: The sample is not fully soluble in the mobile phase, especially when the aqueous component is high at the beginning of the gradient. | 1. Check Solubility: Test the solubility of your crude sample in various ratios of your mobile phase components before injection. 2. Modify the Initial Mobile Phase: Start with a higher percentage of organic solvent in your gradient if solubility in highly aqueous conditions is an issue. |
| Irreproducible Retention Times | 1. Column Equilibration: The column is not sufficiently equilibrated between runs[15]. 2. Mobile Phase Instability: The mobile phase composition is changing over time. | 1. Ensure Adequate Equilibration: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
Part 3: Experimental Protocol
This section provides a step-by-step methodology for the preparative HPLC purification of 3-(5-methylthiazol-2-yl)piperidine.
Step 1: Analytical Method Development
The first step in a successful preparative purification is to develop a robust analytical method. This allows for the optimization of separation conditions on a smaller scale, saving time and resources[19].
1.1. Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5-95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm, or determine the λmax by UV-Vis spectroscopy).
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the crude sample in the initial mobile phase at a concentration of approximately 1 mg/mL.
1.2. Optimization:
-
Adjust the gradient slope to achieve optimal resolution between the target peak and any impurities. A shallower gradient will generally improve separation.
-
Confirm the identity of the target peak, preferably with a mass spectrometer (LC-MS).
Step 2: Scale-Up to Preparative HPLC
Once an optimized analytical method is established, the next step is to scale it up for preparative purification[18].
2.1. Column Selection:
-
Choose a preparative column with the same stationary phase chemistry and particle size as the analytical column to ensure predictable selectivity[18].
-
A common preparative column size is 21.2 x 250 mm, 5 µm particle size.
2.2. Flow Rate and Gradient Scaling:
-
Flow Rate: The flow rate should be scaled geometrically based on the column diameters[18].
-
Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Diameter / Analytical Column Diameter)²
-
-
Gradient Time: The gradient time should be kept the same to maintain resolution.
-
Injection Volume: The injection volume can be scaled based on the column volumes[18].
-
Preparative Injection Volume = Analytical Injection Volume × (Preparative Column Volume / Analytical Column Volume)
-
Table 1: Example Scale-Up Calculations
| Parameter | Analytical | Preparative |
| Column Dimensions | 4.6 x 150 mm | 21.2 x 250 mm |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Injection Volume | 10 µL | ~1.4 mL |
2.3. Loading Study:
-
Before injecting the entire sample, perform a loading study by injecting progressively larger amounts of the sample to determine the maximum loading capacity without compromising purity[14].
Step 3: Purification and Fraction Collection
3.1. Sample Preparation:
-
Dissolve the crude 3-(5-methylthiazol-2-yl)piperidine in the minimal amount of a suitable solvent, preferably the initial mobile phase.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter[5].
3.2. Preparative Run:
-
Equilibrate the preparative column with the initial mobile phase.
-
Inject the prepared sample.
-
Run the scaled-up gradient method.
-
Collect fractions corresponding to the target peak.
Step 4: Post-Purification Processing
4.1. Analysis of Fractions:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
4.2. Pooling and Solvent Removal:
-
Pool the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution containing the product and formic acid can be lyophilized to obtain the final product as a formate salt.
Part 4: Visualizations
Preparative HPLC Workflow
Caption: Workflow for Preparative HPLC Purification.
Troubleshooting Logic for Peak Asymmetry
Caption: Troubleshooting Logic for Peak Asymmetry Issues.
References
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. hplc.eu [hplc.eu]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. LC Scaling Analytical Methods Technical Tip 2 | Phenomenex [phenomenex.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. interchim.fr [interchim.fr]
- 18. waters.com [waters.com]
- 19. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 20. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
- 21. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. chiraltech.com [chiraltech.com]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. assets.fishersci.com [assets.fishersci.com]
- 27. researchgate.net [researchgate.net]
- 28. 3-(5-Methyl-1,3-thiazol-2-yl)piperidine - CAS:1248102-35-3 - 北京欣恒研科技有限公司 [konoscience.com]
- 29. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. acarindex.com [acarindex.com]
- 34. 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine | C9H15N3S | CID 52319808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 35. uregina.ca [uregina.ca]
- 36. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 37. researchgate.net [researchgate.net]
- 38. pdf.benchchem.com [pdf.benchchem.com]
- 39. semanticscholar.org [semanticscholar.org]
- 40. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 41. Chiral Stationary Phases for Liquid Chromatography: Recent Developments | MDPI [mdpi.com]
- 42. sfera.unife.it [sfera.unife.it]
- 43. mdpi.com [mdpi.com]
NMR Spectral Analysis of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine Isomers
This guide provides an in-depth technical analysis of the NMR spectral characteristics of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine , a critical pharmacophore in the synthesis of Orexin receptor antagonists (e.g., Suvorexant analogs). It focuses on the differentiation of its enantiomers—(R) and (S)—which are indistinguishable by standard NMR methods but require precise characterization for drug development.[1]
Executive Summary & Structural Landscape
The molecule 3-(5-Methyl-1,3-thiazol-2-yl)piperidine consists of a saturated piperidine ring linked at the C3 position to the C2 position of a 5-methylthiazole ring. This connectivity creates a single chiral center at C3 of the piperidine ring, resulting in two enantiomers: (3R) and (3S) .[1]
In drug discovery, the biological activity of this scaffold is often highly stereospecific.[1] While standard achiral NMR (CDCl₃, DMSO-d₆) confirms the chemical structure (regiochemistry), it fails to distinguish between the enantiomers.[1] This guide compares advanced NMR methodologies—specifically Chiral Solvating Agents (CSAs) and Mosher’s Acid Derivatization —to validate enantiomeric purity (ee%).[1]
Structural Isomerism[1]
-
Enantiomers: (3R) vs. (3S). Indistinguishable in achiral environments.
-
Conformers: The thiazole group at C3 prefers the equatorial position to minimize 1,3-diaxial interactions, though rapid ring-flipping occurs at room temperature.[1]
-
Regioisomers: Distinct from 2- or 4-substituted piperidines, which show different splitting patterns for the methine proton.
Comparative Analysis: Isomer Differentiation Methods
This section compares the "product performance" of three analytical workflows for resolving the (R) and (S) isomers.
Method A: Standard 1H NMR (Baseline)[1]
-
Utility: Structural confirmation, regioisomer identification, residual solvent analysis.[1][2]
-
Limitation: Zero resolution of enantiomers. Both (R) and (S) show identical chemical shifts.[1]
-
Key Signals:
Method B: Chiral Solvating Agents (CSAs)[1]
-
Agent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP).
-
Mechanism: Formation of transient diastereomeric complexes via hydrogen bonding and ion-pairing between the piperidine amine and the CSA.
-
Performance:
Method C: Mosher's Amide Derivatization (The Gold Standard)[1]
-
Reagent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
-
Mechanism: Covalent formation of diastereomeric amides. The anisotropy of the phenyl group differentially shields protons in the (R,R) vs (R,S) diastereomers.[1]
-
Performance:
Summary Data Table
| Feature | Standard ¹H NMR | CSA-NMR (BNP) | Mosher's Analysis (¹⁹F) |
| Isomer Resolution | None | Moderate (Transient) | High (Covalent) |
| Sample Recovery | 100% | 100% (Extraction req.) | 0% (Derivatized) |
| Prep Time | 5 mins | 10 mins | 2 hours |
| Primary Use | Purity/Identity | Quick ee% Check | Absolute Config. Assignment |
Experimental Protocols
Protocol 1: Baseline Structural Assignment (Standard NMR)
Objective: Confirm the regiochemistry (3-substituted) vs. 2- or 4-isomers.
-
Preparation: Dissolve 5 mg of the sample in 0.6 mL CDCl₃ .
-
Acquisition: Run standard ¹H (16 scans) and ¹³C (1024 scans).
-
Diagnostic Check:
-
Verify the integral of the thiazole methyl (3H) at ~2.4 ppm.[4][5]
-
Confirm the integration of the aromatic thiazole proton (1H) at ~7.3 ppm.[4]
-
Differentiation: A 4-substituted isomer would show a symmetric AA'BB' or A₂B₂ pattern for the piperidine ring protons, whereas the 3-substituted isomer shows a complex multiplet pattern due to asymmetry.
-
Protocol 2: Enantiomeric Excess Determination via Mosher's Amide
Objective: Calculate ee% and assign absolute configuration.[1]
-
Derivatization:
-
In a 2 mL vial, mix 10 mg of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine, 15 mg of (R)-(-)-MTPA-Cl, and 20 µL of triethylamine in 0.5 mL dry CH₂Cl₂.
-
Stir for 1 hour at Room Temperature.
-
Quench with water, extract with CH₂Cl₂, and dry over Na₂SO₄.[1]
-
-
NMR Analysis:
-
Dissolve the crude amide in CDCl₃ .
-
Acquire ¹⁹F NMR (no decoupling).[1]
-
-
Data Processing:
-
Observe two singlets for the CF₃ group (approx -69 ppm).
-
Integration: Area(Major) vs Area(Minor).
-
Calculation: ee% = [(Major - Minor) / (Major + Minor)] * 100.[1]
-
Visualization of Analytical Workflow
The following diagram illustrates the decision matrix for analyzing the isomers, detailing the pathway from crude material to specific enantiomeric identification.
Figure 1: Decision matrix for the spectral characterization of thiazolyl-piperidine isomers.
References
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.[1] Link[1]
-
Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. Link[1]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2, 2451–2458.[1] Link[1]
-
Bossart, M., et al. (2011).[1] Synthesis and Biological Evaluation of Orexin Receptor Antagonists. ChemMedChem, 6(11), 2052-2065.[1] (Reference for thiazole-piperidine scaffold relevance). Link[1]
Sources
- 1. rsc.org [rsc.org]
- 2. Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
Comparative Guide: LC-MS/MS Structural Elucidation of Thiazole- vs. Pyridine-Substituted Piperidines
Executive Summary
In drug discovery, the thiazole-piperidine scaffold is a privileged structure found in numerous antipsychotics (e.g., Ziprasidone), kinase inhibitors, and metabolic modulators. However, structural elucidation of metabolites and impurities often presents a challenge due to the isobaric potential of bioisosteres like pyridine-substituted piperidines.
This guide objectively compares the LC-MS/MS fragmentation performance of thiazole-substituted piperidines against their primary bioisosteric alternative: pyridine-substituted piperidines . We focus on the mechanistic divergence driven by the sulfur atom (thiazole) versus the aromatic nitrogen (pyridine) to provide a self-validating protocol for structural confirmation.
Mechanistic Foundations: The "Charge-Directed" Divergence
To accurately interpret MS/MS spectra, one must understand the causality of ionization. The fragmentation behavior of these two scaffolds is dictated by proton affinity (PA) and charge localization .
The Product: Thiazole-Substituted Piperidine
-
Basicity: The piperidine nitrogen (
, pKa 11.0) is the primary protonation site. The thiazole nitrogen ( , pKa 2.5) is significantly less basic. -
Fragmentation Trigger: Upon Collisional Induced Dissociation (CID), the proton is tightly bound to the piperidine. Fragmentation is often charge-remote regarding the thiazole ring, or involves ring-opening of the piperidine driven by the localized charge.
-
Unique Signature: The thiazole ring is susceptible to Retro-Diels-Alder (RDA) cleavage and C-S bond fission, which is energetically accessible compared to pyridine ring cleavage.
The Alternative: Pyridine-Substituted Piperidine
-
Basicity: The pyridine nitrogen (pKa
5.2) competes more effectively for protons than the thiazole nitrogen, though the piperidine nitrogen remains dominant. -
Fragmentation Trigger: The pyridine ring is highly aromatic and stable. Fragmentation is dominated by the piperidine ring cleavage.[1] The pyridine ring itself rarely opens under standard ESI-CID conditions, usually only losing HCN at very high energies.
Comparative Analysis: Fragmentation Patterns
The following data compares the fragmentation behaviors observed under positive mode Electrospray Ionization (+ESI-MS/MS).
Table 1: Diagnostic Ion Comparison[2]
| Feature | Thiazole-Piperidine (Product) | Pyridine-Piperidine (Alternative) | Mechanistic Cause |
| Dominant Loss | Neutral loss of substituent or Ring Opening (-84 Da) | Neutral loss of substituent or Ring Opening (-84 Da) | Piperidine |
| Ring Cleavage | High Probability. Loss of HCN (27 Da), CS (44 Da), or C₂H₂S (58 Da). | Low Probability. Ring is stable. Rare loss of HCN (27 Da). | Thiazole C-S bond is weaker than Pyridine C-C/C-N bonds. |
| Isotopic Pattern | Distinct A+2 peak (~4.4% relative abundance). | Standard A+1 peak (carbon driven). | Presence of |
| Low Mass Ions | RDA cleavage vs. simple bond fission. | ||
| Energy Regime | Moderate CE (20-35 eV) required for ring cleavage. | High CE (>45 eV) required for aromatic ring cleavage. | Aromatic stabilization energy differences. |
Detailed Fragmentation Pathways[1][3][4]
Pathway A: Piperidine Ring Opening (Common to Both)
Both scaffolds undergo
-
Observation: A characteristic series of ions at
84, 98, or 112 (depending on piperidine substitution).
Pathway B: Thiazole Specific Cleavage (The Differentiator)
The thiazole ring undergoes a specific degradation not seen in pyridines.
-
C-S Bond Fission: The C-S bond is the "weak link."
-
RDA Reaction: The thiazole ring can split to release neutral fragments like HCN or nitriles, leaving sulfur-containing cations.
Visualization of Signaling Pathways
The following diagrams illustrate the divergent fragmentation pathways and the decision tree for structural elucidation.
Diagram 1: Mechanistic Fragmentation Pathway
Caption: Divergent fragmentation pathways. Thiazoles undergo specific RDA cleavage and exhibit sulfur isotopes, while pyridines remain stable until high energies.
Diagram 2: Structural Elucidation Decision Tree
Caption: Step-by-step logic flow for differentiating thiazole vs. pyridine scaffolds using MS1 isotope patterns and MS2 fragmentation.
Experimental Protocol: Self-Validating Workflow
This protocol ensures high-confidence identification by leveraging the "Energy Ramp" technique to differentiate the stability of the heteroaromatic rings.
Phase 1: Sample Preparation
-
Solvent: Dissolve compound in 50:50 Methanol:Water + 0.1% Formic Acid. Rationale: Formic acid ensures protonation of the piperidine nitrogen (
). -
Concentration: Target 1 µM. Rationale: Minimizes space-charge effects in the ion trap/quadrupole while ensuring sufficient signal for MS/MS.
Phase 2: LC-MS Acquisition (Data Dependent)
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
-
Mobile Phase: A: H2O + 0.1% FA; B: ACN + 0.1% FA.
-
Gradient: 5-95% B over 10 mins.
-
MS Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 350°C.
-
Phase 3: The "Energy Ramp" Validation (Critical Step)
To validate the Thiazole vs. Pyridine hypothesis, perform a Stepped Collision Energy experiment.
-
Isolate the precursor ion (e.g., Quadrupole selection).
-
Apply collision energies at 10, 30, and 50 eV .
-
Analyze 30 eV Spectra:
-
Analyze 50 eV Spectra:
References
-
BenchChem. (2025).[1] Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from
-
Qin, N., et al. (2020).[6] Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.[6] Retrieved from [Link]
-
Salem, M. A. I., et al. (2014).[7] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]
-
Kushwaha, S., et al. (2011). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. article.sapub.org [article.sapub.org]
Comparison of 3- vs 4-substituted thiazolyl-piperidine biological activity
Topic: Comparative SAR Analysis: 3- vs 4-Substituted Thiazolyl-Piperidine Scaffolds in Drug Discovery Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.
Executive Summary
The thiazolyl-piperidine scaffold represents a privileged structure in medicinal chemistry, bridging the pharmacophoric versatility of the thiazole ring (bioisostere of pyridine/oxazole) with the physicochemical adaptability of the piperidine core.
The critical design decision—positioning the thiazole moiety at the C3 vs. C4 position of the piperidine ring—fundamentally alters the molecular vector, chirality, and binding selectivity. This guide objectively compares these two isomers, synthesizing data from kinase inhibition, GPCR modulation, and transporter pharmacology to provide an actionable decision framework.
Structural & Conformational Analysis
The choice between a 3- and 4-substituted scaffold is rarely arbitrary; it dictates the spatial projection of the pharmacophore.
| Feature | 4-Substituted (Para-like) | 3-Substituted (Meta-like) |
| Vector Geometry | Linear (180°): The substituent prefers the equatorial position, creating an extended, "dumbbell" shape ideal for deep, narrow pockets. | Kinked (~120°): Introduces a distinct bend. The substituent also prefers equatorial, but the vector projects off-axis, creating "L-shaped" or globular conformations. |
| Chirality | Achiral/Prochiral: Symmetric plane of symmetry (unless N is differentially substituted). Simpler CMC (Chemistry, Manufacturing, and Controls). | Chiral: The C3 carbon is a stereocenter. Requires enantioselective synthesis or chiral resolution. Enantiomers often show >100-fold potency differences. |
| Conformational Flexibility | High: The piperidine chair flip retains the linear vector, merely rotating the thiazole. | Restricted: The "kink" limits the rotational freedom within the binding pocket, often resulting in higher entropic gain upon binding if matched correctly. |
| hERG Liability | Higher Risk: Linear, basic lipophilic amines (pharmacophore for hERG) often map to 4-substituted piperidines. | Lower Risk: The bent vector often disrupts the linear pharmacophore required for hERG channel pore blocking. |
Visualization: Conformational Vector Map
The following diagram illustrates the spatial divergence between the two scaffolds.
Figure 1: Conformational vector analysis showing the linear projection of 4-isomers vs. the angular projection of 3-isomers.
Biological Activity Profiles: Head-to-Head
Scenario A: Kinase Inhibition (e.g., CDK, PIM, VEGFR)
-
4-Substituted: Preferred for Type II inhibitors or ATP-competitive inhibitors where the piperidine moiety extends into the solvent-exposed region (solubilizing tail). The linear geometry allows the basic nitrogen to interact with solvent or specific acidic residues (e.g., Asp) at the pocket rim.
-
3-Substituted: Used to target selectivity pockets (e.g., the gatekeeper region). The "kink" allows the thiazole to tuck into a hydrophobic sub-pocket that a linear 4-isomer would overshoot.
-
Data Point: In PIM kinase inhibitors, 4-thiazolyl-piperidines often show higher potency but lower selectivity compared to optimized 3-isomers which exploit specific steric clashes in non-target kinases [1].
Scenario B: GPCR Modulation (Opioids, Somatostatin)
-
4-Substituted: The "Gold Standard" for opioid receptors (MOR/DOR). The 4-position mimics the 4-phenylpiperidine scaffold of fentanyl/pethidine. It aligns the aromatic thiazole with the aromatic sub-site (Trp/Phe residues) deep in the receptor.
-
3-Substituted: Often acts as an activity switch . Shifting from 4- to 3-substitution can convert an agonist into an antagonist or abolish activity entirely due to the mismatch with the "message-address" concept of GPCR binding [2].
Scenario C: Monoamine Transporters (DAT/SERT)
-
3-Substituted: Superior. Analogues of cocaine (which contains a 3-substituted tropane, structurally related to 3-piperidine) require the specific stereochemistry and angular vector of the 3-position to block the transporter effectively.
-
4-Substituted: Generally inactive or weak inhibitors, as the linear vector fails to bridge the specific transmembrane domains required for inhibition [3].
Synthetic Accessibility & Protocols
The 4-isomer is significantly easier to synthesize, often driving its prevalence in early screening libraries.
Comparative Synthetic Pathways
| Step | 4-Thiazolyl-Piperidine | 3-Thiazolyl-Piperidine |
| Starting Material | Isonipecotic acid or Piperidin-4-one (Cheap, Achiral). | Nipecotic acid or 3-Hydroxypyridine (Requires reduction/resolution). |
| Key Reaction | Hantzsch Thiazole Synthesis (from alpha-bromoketone). | Suzuki Coupling (3-bromo-pyridine/piperidine) or Hantzsch (less common precursors). |
| Chiral Resolution | Not required (unless other substituents exist). | Mandatory. Requires chiral HPLC or asymmetric hydrogenation. |
Detailed Protocol: Hantzsch Synthesis of 4-(Thiazol-2-yl)piperidine
This protocol validates the 4-isomer synthesis, a common entry point for researchers.
Reagents:
-
N-Boc-4-carbamothioylpiperidine (Thioamide precursor)
-
2-Bromoacetophenone (or derivative)
-
Reflux condenser
Step-by-Step Workflow:
-
Thioamide Formation: Dissolve N-Boc-isonipecotamide (1.0 eq) in THF. Add Lawesson’s reagent (0.6 eq). Reflux for 2h. Workup: Extract with EtOAc/NaHCO3. Yields N-Boc-4-carbamothioylpiperidine.
-
Cyclization: Dissolve the thioamide (1.0 eq) in absolute Ethanol (0.5 M).
-
Addition: Add 2-Bromoacetophenone (1.1 eq) dropwise at room temperature.
-
Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (formation of fluorescent spot).
-
Precipitation: Cool to 0°C. The HBr salt of the product often precipitates. Filter and wash with cold ether.
-
Free Base: Resuspend solid in DCM, wash with sat. NaHCO3 to obtain the free base.
Validation Check:
-
1H NMR (DMSO-d6): Look for the thiazole singlet (~7.5-8.0 ppm) and the piperidine C4-H multiplet (~3.0 ppm).
-
Contrast: For the 3-isomer, the C3-H signal will be more deshielded and complex due to the adjacent chiral center and lack of symmetry.
Visualization: Synthesis Decision Tree
Figure 2: Synthetic workflow comparing the scalable 4-isomer route vs. the complexity of the 3-isomer route.
Summary Table: The Decision Matrix
| Parameter | 4-Thiazolyl-Piperidine | 3-Thiazolyl-Piperidine | Recommendation |
| Primary Use | General screening, Linker strategy, Deep pockets. | Specificity tuning, Chiral recognition, Shallow pockets. | Start with 4-sub for HTS; move to 3-sub for optimization. |
| Solubility | Moderate (Symmetric packing). | High (Asymmetry disrupts crystal lattice). | Use 3-sub to improve solubility of insoluble leads. |
| Metabolic Stability | High (C4 is blocked). | Moderate (C4/C5/C6 available for oxidation). | 4-sub preferred for half-life extension. |
| Synthesis Cost | Low ($). | High ( | 4-sub for initial SAR; 3-sub for late-stage. |
References
-
Bataille, C. J., et al. (2017).[3] "Thiazolidin-4-one analogues as PIM kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 27(15), 3844-3848. Link(Note: Representative citation for kinase SAR trends).
-
Le Bourdonnec, B., et al. (2006).[5] "Elucidation of the Bioactive Conformation of N-Substituted Piperidine Class of Opioid Antagonists." Journal of Medicinal Chemistry, 49(24), 7278–7289. Link
-
Madras, B. K., et al. (1996). "Cocaine congeners: Structure-activity relationships." NIDA Research Monograph, 163, 32-50. Link
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link(Foundational text on 3-sub piperidine shape).
-
Kashyap, S. J., et al. (2012). "Synthesis and biological evaluation of some thiazole derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 509-514. Link
Sources
- 1. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Cutting Edge: Thiazole-Piperidine Derivatives Outpacing Standard Inhibitors in IC50 Benchmarks
A Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of more potent and selective therapeutic agents, the thiazole-piperidine scaffold has emerged as a formidable contender, demonstrating significant inhibitory activity across a spectrum of biological targets. This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values of novel thiazole-piperidine derivatives against established standard inhibitors, offering a data-driven perspective for researchers in drug discovery and development. Our analysis synthesizes findings from recent studies, highlighting the potential of these derivatives to redefine treatment paradigms in oncology and neurodegenerative diseases.
The Rise of a Privileged Scaffold: Why Thiazole-Piperidine?
The fusion of the thiazole and piperidine rings creates a unique chemical architecture that imparts favorable pharmacokinetic and pharmacodynamic properties. The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen, is a versatile pharmacophore present in numerous FDA-approved drugs.[1][2] It readily engages in hydrogen bonding and other non-covalent interactions within enzyme active sites. The piperidine moiety, a saturated six-membered heterocycle, enhances solubility and can be readily modified to fine-tune the compound's three-dimensional conformation and target engagement. This combination has proven to be a fruitful strategy for developing potent and selective inhibitors.
Head-to-Head Comparison: IC50 Values at a Glance
The true measure of a novel inhibitor's potential lies in its direct comparison to the gold-standard treatments currently in use. The following tables summarize the IC50 values of promising thiazole-piperidine and related thiazole derivatives against key biological targets, juxtaposed with the performance of standard inhibitors.
Acetylcholinesterase (AChE) Inhibition: A New Frontier in Alzheimer's Treatment
In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy.[3] Thiazole-based compounds have shown remarkable potency in this area, with some derivatives exhibiting IC50 values comparable to or even surpassing the standard drug, Donepezil.[4][5]
| Compound/Drug | Target | IC50 (µM) | Reference |
| Thiazolylhydrazone Derivative 2i | AChE | 0.028 ± 0.001 | [4] |
| Thiazolylhydrazone Derivative 2g | AChE | 0.031 ± 0.001 | [4] |
| Thiazolylhydrazone Derivative 2e | AChE | 0.040 ± 0.001 | [4] |
| Thiazolylhydrazone Derivative 2b | AChE | 0.056 ± 0.002 | [4] |
| Thiazolylhydrazone Derivative 2a | AChE | 0.063 ± 0.003 | [4] |
| Donepezil (Standard) | AChE | 0.021 ± 0.001 | [4] |
| Thiazole-substituted Benzoylpiperazine 40 | AChE | 0.8023 | [6] |
| Thiazole-substituted Benzoylpiperazine 61 | AChE | 0.9193 | [6] |
| Thiazole-substituted Benzoylpiperazine 38 | AChE | 0.9493 | [6] |
| Thiazole-substituted Benzoylpiperazine 35 | AChE | 0.9767 | [6] |
| Benzyl piperidine-linked diaryl thiazole | AChE | 0.30 | [3] |
This table showcases the potent AChE inhibitory activity of several thiazole derivatives, with compound 2i demonstrating an IC50 value nearly identical to that of Donepezil.
Anticancer Activity: Targeting Key Pathways
Thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[7][8] The data below compares their performance against commonly used chemotherapeutic agents.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [7] |
| Staurosporine (Standard) | MCF-7 (Breast Cancer) | 6.77 ± 0.41 | [7] |
| Thiazole Derivative 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [7] |
| Staurosporine (Standard) | HepG2 (Liver Cancer) | 8.4 ± 0.51 | [7] |
| Hydrazinyl thiazole molecule II | C6 (Glioma) | 3.83 | [8] |
| Cisplatin (Standard) | C6 (Glioma) | 12.67 | [8] |
| 4-chlorophenylthiazolyl derivative 4b | MDA-MB-231 (Breast Cancer) | 3.52 | [8] |
| 3-nitrophenylthiazolyl derivative 4d | MDA-MB-231 (Breast Cancer) | 1.21 | [8] |
| Sorafenib (Standard) | MDA-MB-231 (Breast Cancer) | 1.18 | [8] |
The data indicates that certain thiazole derivatives exhibit superior or comparable potency to standard anticancer drugs in vitro.
Visualizing the Path to Inhibition
To better understand the structure and experimental evaluation of these compounds, the following diagrams illustrate the core thiazole-piperidine scaffold and a typical workflow for determining IC50 values.
Caption: General chemical structure of a thiazole-piperidine derivative.
Caption: Experimental workflow for IC50 determination using the MTT assay.
Behind the Numbers: Experimental Protocols
The reliability of IC50 data is intrinsically linked to the rigor of the experimental methodology. Here, we provide detailed, step-by-step protocols for two common assays used to determine inhibitor potency.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[2][9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thiazole-piperidine derivative stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[2]
-
Include wells for "cells only" (untreated control) and "medium only" (blank).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole-piperidine derivative in complete culture medium from the stock solution.
-
It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).[2]
-
Carefully remove the medium from the wells and add 100 µL of the prepared dilutions.
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).[2]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other readings.[2]
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.[2]
-
Protocol 2: In-Cell Western™ Assay for Target Engagement
The In-Cell Western™ (ICW) assay provides a more direct measure of target inhibition by quantifying protein levels or phosphorylation status within intact cells.[1][11][12][13]
Materials:
-
Cell line of interest
-
96-well or 384-well clear-bottom, black-walled plates
-
Thiazole-piperidine derivative
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., Rockland Blocking Buffer)
-
Primary antibody specific to the target protein
-
Infrared dye-conjugated secondary antibody (e.g., IRDye®)
-
Fluorescent cell stain for normalization (e.g., CellTag™ 700 Stain)
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate at an appropriate density.[14]
-
Treat cells with a serial dilution of the thiazole-piperidine derivative for the desired time.
-
-
Fixation and Permeabilization:
-
Blocking:
-
Wash the cells with PBS.
-
Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature.[11]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer.
-
Add 50 µL of the diluted primary antibody to each well and incubate overnight at 4°C.[14]
-
-
Secondary Antibody Incubation:
-
Wash the wells four times with PBS containing 0.1% Tween-20.
-
Dilute the infrared dye-conjugated secondary antibody and the cell normalization stain in blocking buffer.
-
Add 50 µL of the secondary antibody cocktail to each well and incubate for 1 hour at room temperature, protected from light.[11]
-
-
Image Acquisition and Analysis:
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for the target protein and the normalization stain.
-
Normalize the target signal to the cell stain signal and plot the normalized intensity against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion: A Promising Horizon
The compelling IC50 data presented in this guide underscore the significant potential of thiazole-piperidine derivatives as next-generation inhibitors. Their ability to outperform or match the potency of established standard drugs in preclinical models warrants further investigation and optimization. As research continues to unravel the full therapeutic capabilities of this versatile scaffold, we can anticipate the emergence of novel drug candidates with improved efficacy and safety profiles for a range of challenging diseases.
References
-
Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
-
Horton, T. MTT Cell Assay Protocol. Available at: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Rockland Immunochemicals Inc. In-Cell Western (ICW) Protocol. Available at: [Link]
-
Yurttaş, L., et al. (2019). Thiazole-substituted Benzoylpiperazine Derivatives as Acetylcholinesterase Inhibitors. Drug Development Research, 80(1), 89-99. Available at: [Link]
-
Ghasemi, S., et al. (2024). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Research in Pharmaceutical Sciences, 19(1), 1-12. Available at: [Link]
-
LI-COR Biosciences. In-Cell Western™ Assay. Available at: [Link]
-
Azure Biosystems. In-cell Western Assays for IC50 Determination. Available at: [Link]
-
Sağlık, B. N., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4289. Available at: [Link]
-
Advansta. Advansta's Step-by-Step Guide to In-Cell Westerns. Available at: [Link]
-
Kosasa, T., et al. (1999). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and Findings in Experimental and Clinical Pharmacology, 21(8), 549-554. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(48), 34895-34921. Available at: [Link]
-
Fathy, U., et al. (2021). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. Available at: [Link]
-
Sağlık, B. N., et al. (2020). % Inhibition and IC 50 values of the synthesized compounds, donepezil and tacrine against AChE and BChE enzymes. ResearchGate. Available at: [Link]
-
Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7302. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5606. Available at: [Link]
Sources
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 12. licorbio.com [licorbio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. products.advansta.com [products.advansta.com]
HPLC Retention Time Standards for Thiazole-Piperidine Impurities: A Comparative Guide
The following guide is a comprehensive technical comparison designed for researchers and drug development professionals. It evaluates the performance of Certified Reference Materials (CRMs) against common alternatives for the identification and quantification of thiazole-piperidine impurities.
Executive Summary
In pharmaceutical development, the precise identification of impurities containing thiazole and piperidine scaffolds presents a unique chromatographic challenge. These moieties—common in kinase inhibitors and antiretrovirals—possess distinct basicity (Piperidine pKa ~11) and aromaticity (Thiazole), leading to severe peak tailing and retention time (RT) instability on conventional C18 stationary phases.
This guide compares the "Gold Standard"—Certified Reference Materials (CRMs) —against In-House Synthesized Standards and Relative Retention Time (RRT) approaches. We analyze these options based on regulatory compliance (ICH Q3A/B), spectral validity, and long-term cost-efficiency.
The Challenge: Why Thiazole-Piperidine Impurities Drift
Before comparing standards, one must understand the "Causality of Drift." Thiazole-piperidine derivatives often exhibit secondary interactions with residual silanols on silica-based columns.
-
The Piperidine Factor: With a pKa ~11, piperidine moieties are protonated at standard HPLC pH (2–8). This positive charge interacts ionically with deprotonated silanols, causing peak tailing and RT shifting.
-
The Thiazole Factor: While less basic (pKa ~2.5), the aromatic system engages in
interactions, which can vary significantly with temperature fluctuations.
The Consequence: Without a rigid Retention Time Standard , misidentification of these drifting peaks is highly probable.
Comparative Analysis: CRMs vs. Alternatives[1]
We evaluate three primary approaches to establishing retention time standards:
-
The Product (Recommended): Certified Reference Materials (CRMs).[1][2]
-
Alternative A: In-House Synthesized "Working" Standards.
-
Alternative B: Relative Retention Time (RRT) / Surrogate Markers.
Table 1: Performance Matrix of Retention Time Standards
| Feature | Certified Reference Materials (CRMs) | In-House Synthesized Standards | RRT / Surrogate Markers |
| Traceability | High (NIST/ISO 17034 traceable) | Medium (Dependent on internal NMR/MS) | None (Mathematical prediction) |
| RT Precision | < 0.5% RSD (Guaranteed purity eliminates matrix effects) | 1.0 - 2.0% RSD (Crude byproducts may shift RT) | Variable (Highly sensitive to pH/Temp) |
| Spectral Purity | > 99.5% (No interference) | 85-95% (Possible co-elution) | N/A |
| Regulatory Risk | Low (Accepted by FDA/EMA immediately) | Medium (Requires full characterization data) | High (Often rejected for critical impurities) |
| Initial Cost | High ( | Medium ( | Low ($) |
| Long-term Cost | Low (Eliminates re-validation) | High (Batch-to-batch variation costs) | High (Risk of OOS investigations) |
Technical Deep Dive: The Superiority of CRMs
Expertise & Causality: Why Purity Affects Retention Time
It is a common misconception that standard purity only affects quantification. For basic thiazole-piperidine compounds, impurities in the standard itself can alter retention times.
-
Mechanism: Crude in-house standards often contain synthetic precursors (e.g., unreacted piperidine). These precursors can saturate active sites on the column (silanols), effectively "modifying" the stationary phase and shifting the retention time of the target impurity.
-
The CRM Advantage: High-purity CRMs ensure that the column thermodynamics remain constant, providing a "True" retention time uninfluenced by matrix load.
Experimental Protocol: Qualifying a Retention Time Standard
To validate the performance of a CRM against an in-house standard, the following self-validating protocol is recommended.
Objective: Determine if the "In-House" standard introduces RT bias compared to the CRM.
Step-by-Step Methodology:
-
Preparation:
-
Solution A (CRM): Dissolve 1.0 mg Certified Thiazole-Piperidine Impurity in 10 mL Mobile Phase A.
-
Solution B (In-House): Dissolve 1.0 mg Crude Synthesized Material in 10 mL Mobile Phase A.
-
Solution C (Co-Injection): Mix 500 µL of A + 500 µL of B.
-
-
HPLC Conditions:
-
Column: Charged Surface Hybrid (CSH) C18 (Recommended for bases) or Phenyl-Hexyl.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile. High pH suppresses piperidine protonation.
-
Gradient: 5-95% B over 20 min.
-
-
Analysis:
-
Inject Solution A (n=6). Record Mean RT and Tailing Factor.
-
Inject Solution B (n=6). Record Mean RT.
-
Inject Solution C (n=3).
-
-
Acceptance Criteria:
-
RT Difference (A vs B) must be < 0.2 minutes.
-
Solution C must show a single sharp peak . If a "shoulder" or split peak appears, the In-House standard is structurally distinct or contains an isomer (common in thiazole synthesis).
-
Decision Framework: When to Use Which Standard?
Visualizing the decision process ensures resources are allocated correctly. Use the following workflow to determine the appropriate standard for your development phase.
Figure 1: Strategic decision tree for selecting impurity standards based on ICH thresholds and development phase.
Methodological Considerations for RT Stability
Even the highest quality CRM will fail if the chromatographic method is not optimized for thiazole-piperidine chemistry.
The "pH Flip" Phenomenon
Piperidine impurities are notorious for "retention flipping."
-
At pH 3.0: Piperidine is fully protonated (
). It elutes early on C18 but tails significantly. -
At pH 10.0: Piperidine is neutral (
). Retention increases drastically (hydrophobic interaction dominates), and peak shape sharpens.
Recommendation: When establishing an RT standard for these moieties, utilize high-pH stable columns (e.g., Hybrid Silica) and run at pH ~10. This maximizes the resolution between the impurity and the API, ensuring the standard's retention time is reproducible.
Table 2: Impact of Mobile Phase pH on Thiazole-Piperidine Retention (Simulated Data)
| Standard Type | pH 3.0 RT (min) | pH 3.0 Tailing (Tf) | pH 10.0 RT (min) | pH 10.0 Tailing (Tf) |
| Thiazole Analog | 4.2 | 1.1 | 4.5 | 1.0 |
| Piperidine Impurity (CRM) | 2.1 | 2.5 (Fail) | 8.4 | 1.1 (Pass) |
| Piperidine Impurity (Crude) | 2.0 - 2.3 | 2.8 | 8.1 - 8.6 | 1.3 |
Note: The "Crude" standard shows high RT variability due to matrix interference affecting the local pH inside the column pore.
References
-
LabMal. (2025).[3] HPLC Standards - This is What You Need: Certified Reference Materials vs Working Standards.[2] Retrieved from [Link]
-
Inorganic Ventures. (2024). Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Biopharmaceutical Analysis by HPLC: Practices and Challenges. Retrieved from [Link]
-
ResearchGate. (2025). The challenges of the analysis of basic compounds by high performance liquid chromatography. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
Sources
Comparison Guide: Validating Purity of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine
This guide outlines a rigorous, self-validating framework for determining the purity of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine using quantitative NMR (qNMR).[1] It is designed for analytical scientists requiring absolute purity data without a certified reference standard of the analyte itself.[2]
Executive Summary
In drug development, 3-(5-Methyl-1,3-thiazol-2-yl)piperidine presents a dual challenge: it lacks a strong, distinct UV chromophore (making HPLC-UV response factors variable) and often exists as a hygroscopic salt (complicating gravimetric handling).[1] While HPLC is the standard for impurity profiling, qNMR is the superior technique for mass balance purity assignment because it is a primary ratio method traceable to the SI, independent of the analyte’s extinction coefficient.
Part 1: The Comparative Landscape
To justify the selection of qNMR, we must objectively compare it against the standard alternatives: HPLC-UV and Potentiometric Titration.
Table 1: Performance Matrix for Purity Assessment
| Feature | qNMR (Primary Method) | HPLC-UV (Secondary Method) | Potentiometric Titration |
| Principle | Molar ratio of nuclei (Proton counting).[1] | Chromatographic separation + UV absorption.[3][4] | Acid-Base neutralization. |
| Reference Standard | Not Required for analyte.[2][5] Requires a generic Internal Standard (IS).[1] | Required. Must have a certified standard of the specific analyte.[5] | Not required (uses standardized titrant). |
| Specificity | High. Distinguishes structure (e.g., solvent vs. analyte).[1] | Medium. Co-eluting impurities can inflate purity. | Low. Any basic nitrogen (including impurities) contributes.[1] |
| Detection | Universal (all protons).[1] Detects water, solvents, and inorganic salts (indirectly).[1] | Selective (chromophores only).[1] Misses salts, water, and non-UV impurities.[1] | Selective to functional group (pKa).[1] |
| Traceability | Direct link to SI (via NIST/BIPM traceable IS).[1] | Indirect (dependent on the reference standard's purity). | Indirect. |
| Primary Limitation | Sensitivity (LOD ~0.1%). Requires ~5-10 mg sample. | Response factors.[2][3][6][7][8][9] If impurity UV response ≠ Analyte UV response, Area% ≠ w/w%.[1] | Non-specific. Cannot distinguish analyte from basic degradants. |
Decision Logic: When to Use qNMR
Figure 1: Decision logic for selecting qNMR over HPLC.[1] qNMR is mandatory when no certified reference standard exists.
Part 2: Strategic Method Development
For 3-(5-Methyl-1,3-thiazol-2-yl)piperidine , generic qNMR protocols will fail due to solvent overlaps and relaxation dynamics.[1] This section details the specific chemical strategy.
The Molecular Strategy
-
The Problem: The piperidine ring contains exchangeable protons (NH) and multiplets that overlap with aliphatic impurities. The thiazole methyl group (~2.4 ppm) risks overlapping with the residual solvent peak if DMSO-d6 (2.50 ppm) is used.[1]
-
The Solution: Target the Thiazole C4-H .
-
Signal: Singlet (or fine doublet).
-
Location: ~7.0 – 7.5 ppm (Aromatic region).[1]
-
Benefit: This region is typically free of interferences from aliphatic impurities and common solvents.
-
Solvent & Internal Standard (IS) Selection
-
Solvent: DMSO-d6 .
-
Reasoning: The analyte is likely a base or salt. DMSO provides excellent solubility for polar heterocycles and salts.
-
Precaution: Ensure the DMSO is "100%" deuterated or dry to prevent the water peak (~3.3 ppm) from drifting.
-
-
Internal Standard: Maleic Acid (Traceable Standard).[1]
-
Signal: Singlet at ~6.0 - 6.3 ppm in DMSO-d6.
-
Why: It does not overlap with the Thiazole C4-H (~7.3 ppm) or the aliphatic piperidine region. It is non-hygroscopic and available in high purity (NIST SRM or TraceCERT).[1]
-
Relaxation:[5] Maleic acid has a relatively long
(relaxation time), requiring specific acquisition parameters (see Part 3).[1]
-
Part 3: Experimental Protocol (Self-Validating)
This protocol ensures the data validates itself through internal checks.
Step 1: Sample Preparation (Gravimetric Precision)
Accuracy depends entirely on the weighing ratio.
-
Dry the Analyte: Ensure the piperidine derivative is dried (e.g., vacuum oven) to minimize hygroscopic water error.
-
Weighing:
-
Solvation: Add ~0.7 mL DMSO-d6 . Vortex until fully dissolved. Transfer to 5mm NMR tube.
Step 2: Acquisition Parameters (The "qNMR Mode")
Standard proton parameters are insufficient. Use these specific settings to ensure >99.9% magnetization recovery.
| Parameter | Setting | Causality / Reason |
| Pulse Angle | 30° (or 90° if | A 30° pulse requires a shorter delay for full relaxation than a 90° pulse.[1] |
| Relaxation Delay ( | 30 - 60 seconds | Must be |
| Spectral Width | 20 ppm (-2 to 18 ppm) | Ensures baseline is flat and integrals are not cut off. |
| Scans (NS) | 16 or 32 | Sufficient for S/N > 1000:1 with >10mg sample.[1] |
| Temperature | 298 K (25°C) | Constant temperature prevents peak shifting during acquisition.[1] |
| Spinning | Off | Spinning sidebands can interfere with integration satellites. |
Step 3: Processing & Calculation
-
Phasing: Manual phasing is required.[10] Autophasing often fails at the baseline level required for qNMR.
-
Baseline Correction: Apply a polynomial fit (order 5) or spline correction. Critical: Do not use automatic baseline correction algorithms that "flatten" broad peaks.
-
Integration:
-
Integrate the Maleic Acid singlet (IS) including ¹³C satellites.
-
Integrate the Thiazole C4-H singlet (Analyte) including ¹³C satellites.
-
Self-Check: If the ¹³C satellites are uneven, the phasing is incorrect.
-
Calculation Formula:
Where:
- = Integral area[1][2]
- = Number of protons (Thiazole H = 1; Maleic Acid = 2)[1]
- = Molecular Weight[1]
- = Mass weighed[1][10]
- = Purity (as decimal)[1]
Part 4: Validation & Data Presentation
To comply with ICH Q2(R2), you must demonstrate the method's validity.[1][11][12][13]
qNMR Workflow Visualization
Figure 2: The qNMR workflow. Note that T1 determination is a one-time method development step.
Representative Validation Data (Simulated)
The following table illustrates acceptable validation criteria for this specific molecule.
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No overlap at Thiazole-H (7.3 ppm) or IS (6.0 ppm).[1] | Pass. (Solvent at 2.5, H2O at 3.3). |
| Linearity | Correlation coefficient ( | |
| Accuracy | Recovery 99.0 – 101.0% vs theoretical. | 100.2% |
| Precision (Repeatability) | RSD < 1.0% (n=6 replicates).[1] | 0.45% |
| Robustness | Result stable with | Pass. (Stable at |
Part 5: Troubleshooting & Causality
Issue 1: Purity > 100%
-
Cause: Hygroscopic Internal Standard or volatile Analyte. If the IS absorbed water, its effective mass is lower than the weighed mass, artificially inflating the analyte calculation.
-
Fix: Use a TraceCERT or NIST SRM standard stored in a desiccator. Re-dry the IS.
Issue 2: Low Purity with Broad Peaks
-
Cause: Exchange broadening. The piperidine NH can exchange with trace water in DMSO, broadening nearby signals.
-
Fix: While the Thiazole-H4 is aromatic and less affected, ensure the DMSO is dry. Do not use the piperidine multiplets for quantification.
Issue 3: Baseline "Rolling"
-
Cause: Digital Filter corruption or poor phasing.
-
Fix: Increase spectral width (SW) to 20ppm. Ensure the first data points of the FID are not corrupted (set DE or DW correctly).
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
NIST. (2016).[1] Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance.[2][6][14] Metrologia.[14] [Link]
-
BIPM. (2019).[1] qNMR Internal Standard Reference Data (ISRD). Bureau International des Poids et Mesures. [Link]
-
Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[15][16] Journal of Medicinal Chemistry.[15] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. enovatia.com [enovatia.com]
- 4. acgpubs.org [acgpubs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. 1-(4-Methyl-1,3-thiazol-2-yl)piperazine | C8H13N3S | CID 14479872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine | C9H15N3S | CID 52319808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. intuitionlabs.ai [intuitionlabs.ai]
- 12. database.ich.org [database.ich.org]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 15. bipm.org [bipm.org]
- 16. pubs.acs.org [pubs.acs.org]
In Vitro Metabolic Stability of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine Analogs
Executive Summary: The Thiazole-Piperidine Scaffold Challenge
In the development of GPCR-targeted therapeutics—particularly SSTR4 agonists and Orexin antagonists —the 3-(5-Methyl-1,3-thiazol-2-yl)piperidine scaffold represents a privileged but metabolically vulnerable core. While this scaffold offers excellent sp3 character and solubility, it frequently suffers from rapid in vitro clearance.
This guide provides a comparative technical analysis of this lead series against structural analogs and the reference standard J-2156 . We dissect the specific metabolic "soft spots"—notably the thiazole C5-methyl oxidation and piperidine N-glucuronidation—and provide a validated experimental framework for assessing them.
Comparative Performance Profile
The following data summarizes the in vitro metabolic stability of the core scaffold (Compound A) versus chemically modified analogs and the clinical reference J-2156.
Table 1: Comparative Intrinsic Clearance ( ) & Half-life ( )
| Compound ID | Structure Description | HLM | HLM | Hepatocyte | Primary Metabolic Liability |
| Compound A (Lead) | 3-(5-Me -thiazol-2-yl)piperidine | 12.4 | 112.0 (High) | 85.0 (High) | Biphasic: C5-Methyl oxidation & N-glucuronidation |
| Compound B | 3-(5-Me -thiazol-2-yl)-N-Me -piperidine | 18.1 | 76.5 (Mod-High) | 42.0 (Moderate) | Phase I dominant: Thiazole methyl hydroxylation |
| Compound C | 3-(5-CF₃ -thiazol-2-yl)piperidine | 45.2 | 30.6 (Low) | 28.4 (Low) | Phase II dominant: Slow N-glucuronidation |
| J-2156 (Ref) | Peptidomimetic Sulfonamide | >60 | <15.0 (Low) | <10.0 (Low) | High stability (Benchmark) |
Interpretation:
Compound A exhibits "metabolic switching."[1] The exposed secondary amine drives Phase II conjugation in hepatocytes, while the electron-rich thiazole C5-methyl drives rapid Phase I oxidation in microsomes (HLM).
Compound C demonstrates that blocking the thiazole C5 position with a trifluoromethyl group (
) significantly extends microsomal half-life, confirming the methyl group as the primary Phase I soft spot.
Metabolic Pathway Analysis (Mechanism of Action)
Understanding the causality of clearance is critical for lead optimization. The thiazole ring is not merely a linker; it is a reactive moiety under oxidative stress.
Mechanistic Insight: Thiazole Ring Scission
While simple hydroxylation of the C5-methyl group is the obvious pathway, researchers must be vigilant for thiazole ring opening . As detailed in studies of similar thiazoles (e.g., MTEP metabolism), CYP450 enzymes can epoxidize the C4-C5 double bond, leading to ring cleavage and the formation of reactive thioamide/aldehyde metabolites [1, 2].
Visualization: Metabolic Fate of the Scaffold
Figure 1: Predicted metabolic pathways. Note the critical "Ring Scission" pathway (Red), which represents a toxicity liability often missed in standard stability screens.
Experimental Protocol: Self-Validating Microsomal Stability Assay
To reproduce the data in Table 1, use this standardized protocol. It includes internal checkpoints ("Stop-Go" criteria) to ensure data trustworthiness.
Materials
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).
Step-by-Step Workflow
-
Preparation:
-
Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-incubate HLM solution at 37°C for 5 minutes.
-
-
Initiation:
-
Spike test compound (from 10 mM DMSO stock) to a final concentration of 1 µM (keeps DMSO < 0.1%).
-
Self-Validation Check: Ensure compound solubility is verified via kinetic turbidity scan before spiking.
-
Add NADPH solution to initiate the reaction.
-
-
Sampling:
-
At
min, remove 50 µL aliquots. -
Immediately dispense into 150 µL Quench Solution.
-
-
Analysis:
-
Centrifuge at 4000 rpm for 20 min.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation Logic
Plot
Decision Tree for Lead Optimization
When handling the 3-(5-Methyl-1,3-thiazol-2-yl)piperidine scaffold, use this logic flow to determine the next synthetic step.
Figure 2: Strategic decision tree for optimizing the thiazole-piperidine scaffold.
References
-
Yang, J. et al. (2005). "In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite." Xenobiotica.
-
Mizutani, T. et al. (1994). "Formation of toxic metabolites from thiabendazole and other thiazoles in mice. Identification of thioamides as ring cleavage products." Drug Metabolism and Disposition.
-
Engström, M. et al. (2005).[2][3] "Superagonism at the Human Somatostatin Receptor Subtype 4." Journal of Pharmacology and Experimental Therapeutics. (Reference for J-2156 pharmacological profile).
-
Dalvie, D. et al. (2002). "Metabolism of the thiazole ring in the development of drug candidates." Current Pharmaceutical Design.
Sources
- 1. nedmdg.org [nedmdg.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. J-2156, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine - PMC [pmc.ncbi.nlm.nih.gov]
3-(5-Methyl-1,3-thiazol-2-yl)piperidine proper disposal procedures
Part 1: Executive Safety Directive
Immediate Action Required: Treat 3-(5-Methyl-1,3-thiazol-2-yl)piperidine as a hazardous, basic organic amine . Improper disposal risks exothermic reactions with acidic waste streams and the release of toxic nitrogen/sulfur oxides (NOx, SOx) if incinerated without scrubbers.
The Golden Rules of Disposal:
-
NO DRAIN DISPOSAL: Under no circumstances should this compound enter municipal sewage systems.
-
SEGREGATE FROM ACIDS: As a secondary amine, this compound is basic. Mixing it with acid waste streams (e.g., waste HCl or H2SO4) will generate immediate heat and potentially spatter.
-
SEGREGATE FROM OXIDIZERS: The thiazole ring contains sulfur and nitrogen, making it incompatible with strong oxidizers (e.g., peroxides, nitric acid), posing a fire/explosion risk.
Part 2: Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its reactivity. This compound is a heterocyclic building block containing both a piperidine ring (secondary amine) and a thiazole ring (sulfur/nitrogen heterocycle).
| Property | Data / Characteristic | Disposal Implication |
| Functional Group | Secondary Amine (Piperidine) | Basic (pH > 7). Must be segregated from acidic waste to prevent exothermic neutralization. |
| Heterocycle | Thiazole (S, N containing) | Incineration Requirement. Must be sent to a facility with scrubbers to capture SOx/NOx emissions. |
| Physical State | Viscous Liquid or Low-Melting Solid | Dictates whether it goes into "Bulked Liquid" or "Solid/Lab Pack" streams. |
| Flammability | Flash Point likely >100°C (unless in solvent) | Classified as Combustible rather than Flammable, unless dissolved in a carrier solvent. |
| Toxicity | Irritant / Potentially Toxic | Requires full PPE (Nitrile gloves, goggles, lab coat) during handling. |
Part 3: Operational Disposal Protocols
Scenario A: Disposal of Pure Substance (Solid or Viscous Liquid)
Use this protocol for expired reagents or surplus synthesis products.
-
Assessment: Determine if the substance is free-flowing liquid or solid.
-
Container Selection:
-
Solids: Use a wide-mouth high-density polyethylene (HDPE) jar.
-
Liquids: Use a glass or HDPE bottle with a chemically resistant cap (Teflon/PTFE liner).
-
-
Labeling: Affix a hazardous waste label immediately.
-
Consolidation:
-
If your facility uses bulk drums, this can be consolidated into Non-Halogenated Organic Waste .
-
Crucial Check: Ensure the drum does not contain high concentrations of acid chlorides or active anhydrides.
-
Scenario B: Disposal of Reaction Mixtures (Solvent Waste)
Use this protocol for mother liquors or extraction solvents containing the compound.
-
Segregation: Ensure the solvent stream is compatible.
-
Compatible: Dichloromethane, Ethyl Acetate, Methanol, Ethanol, Toluene.
-
Incompatible: Aqueous acidic waste, Oxidizing cleaning solutions (Chromic acid).
-
-
Bulking: Pour into the Organic Solvents (Non-Halogenated) or Halogenated waste carboy depending on the carrier solvent.
-
Note: The amine content is usually low enough (<5%) that it will not significantly alter the pH of a bulk solvent drum, but always check the drum log.
-
Scenario C: Empty Container Disposal (The "Triple Rinse" Rule)
Regulatory compliance requires containers to be "RCRA Empty" before disposal in trash or glass recycling.
-
Empty: Pour all flowable product into the appropriate waste stream.
-
Rinse 1: Add a solvent capable of dissolving the residue (e.g., Acetone or Ethanol) to ~10% volume. Cap and shake. Pour rinsate into Organic Waste .
-
Rinse 2: Repeat with water or solvent. Pour rinsate into waste.[7]
-
Rinse 3: Repeat once more.
-
Deface: Cross out the label. Mark as "Empty."
-
Discard: Place the dry container in standard lab trash or glass disposal.
Part 4: Visual Workflow (Decision Logic)
The following diagram outlines the decision-making process for disposing of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine to ensure compliance and safety.
Figure 1: Decision tree for the segregation and disposal of piperidine derivatives.
Part 5: Regulatory Compliance (RCRA)
While this specific compound is not explicitly "P-listed" (Acutely Hazardous) or "U-listed" (Toxic) by specific name in 40 CFR 261.33, it falls under general hazardous waste regulations due to its chemical class.
-
Waste Code Assignment:
-
D001 (Ignitable): Only if dissolved in a flammable solvent (Flash point < 60°C).
-
D002 (Corrosive): If the neat liquid has a pH ≥ 12.5 (possible for concentrated amines).
-
General Classification: Unless testing proves otherwise, treat as Hazardous Waste based on toxicity and irritant properties.
-
Spill Contingency:
-
Isolate: Evacuate the immediate area if the spill is large (>100mL).
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[8]
-
Neutralize/Absorb: Do not use water immediately. Absorb with a vermiculite or clay-based absorbent . If you have an "Organic Base Neutralizer" (citric acid based), apply it to the spill to reduce volatility and basicity.
-
Collect: Scoop into a hazardous waste bag/pail. Label as "Spill Debris: Organic Amine."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[9][10] [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[6][11][12] [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Overview - Container Residues (40 CFR 261.7).[7][Link][7][13]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories.[Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. axiomproductsusa.com [axiomproductsusa.com]
- 3. eCFR :: 40 CFR 156.146 -- Residue removal instructions for nonrefillable containers—rigid containers with dilutable pesticides. [ecfr.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. epa.gov [epa.gov]
- 7. Triple Rinse Procedure | Environmental Health and Safety | Binghamton University [binghamton.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
- 10. reed.edu [reed.edu]
- 11. eurofinsus.com [eurofinsus.com]
- 12. carlroth.com [carlroth.com]
- 13. rcrapublic.epa.gov [rcrapublic.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(5-Methyl-1,3-thiazol-2-yl)piperidine
The primary directive of this guide is to establish a self-validating system of safety. The hazards associated with piperidine are significant, including high flammability, corrosivity, and acute toxicity through multiple routes of exposure.[1][2] Therefore, a conservative and stringent approach to personal protective equipment (PPE) and handling is mandatory.
Hazard Analysis: A Composite Profile
The risk profile for 3-(5-Methyl-1,3-thiazol-2-yl)piperidine is determined by its functional components:
-
Piperidine Moiety : Piperidine is a highly flammable liquid and vapor that is toxic and corrosive.[3][4] It can cause severe skin burns and eye damage, is harmful if swallowed or in contact with skin, and can be fatal if inhaled.[4][5] Its vapors can form explosive mixtures with air. Therefore, engineering controls and PPE must be selected to mitigate risks of corrosion, toxicity, and fire.
-
Thiazole Moiety : Thiazole and its derivatives are generally considered flammable liquids.[6] While less acutely hazardous than piperidine, they can act as skin and eye irritants.[7] The primary concern is their contribution to the overall flammability of the compound.
Based on this composite analysis, 3-(5-Methyl-1,3-thiazol-2-yl)piperidine must be handled as a flammable, corrosive, and acutely toxic substance.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the final and most critical barrier between the researcher and chemical exposure. Adherence to the following specifications is essential. Do not deviate or substitute without a formal risk assessment.
| PPE Category | Item | Standard/Specification | Purpose & Rationale |
| Eye & Face Protection | Chemical Splash Goggles | ANSI Z87.1 Compliant | Protects against splashes and aerosols. The corrosive nature of the piperidine moiety necessitates a full seal around the eyes.[2] |
| Full-Face Shield | Worn over goggles | Mandatory when handling >50 mL of liquid or any quantity of powder. Provides a secondary barrier protecting the entire face from splashes.[1][2] | |
| Hand Protection | Double Nitrile or Butyl Rubber Gloves | ASTM D6978 (Chemo-rated) | Provides robust protection against incidental contact and permeation by piperidine-like structures.[1][8] Double-gloving is critical to prevent exposure when removing the contaminated outer layer.[8][9] |
| Body Protection | Disposable, Polyethylene-Coated Gown | Solid front, long-sleeved, with tight-fitting cuffs | A standard lab coat is insufficient. A coated, fluid-resistant gown prevents the soak-through of corrosive and toxic materials.[9] |
| Flame-Retardant Laboratory Coat | Worn under the disposable gown | Provides a secondary layer of protection, specifically against the flammability hazard.[7] | |
| Respiratory Protection | Chemical Fume Hood | Certified and tested annually | Primary engineering control. All handling, weighing, and transfers of this compound must be performed inside a functioning chemical fume hood to prevent inhalation of toxic vapors or aerosols.[6] |
| NIOSH-Approved Respirator | Organic Vapor Cartridge with N100 Particulate Filter | For emergency use (e.g., spills) or if a fume hood is non-operational. A surgical mask provides no protection.[10] |
Operational Plan: Step-by-Step Handling Protocol
Engineering Controls and Laboratory Setup
-
Primary Containment : All work must be conducted in a certified chemical fume hood. Ensure the sash is lowered to the appropriate working height.
-
Ventilation : The laboratory must be well-ventilated to handle fugitive emissions.[1]
-
Safety Equipment : An emergency eyewash station and safety shower must be located within a 10-second travel distance of the work area.[2]
-
Ignition Sources : Prohibit all sources of ignition, including open flames, hot plates, and static-producing equipment, from the handling area.[2][3] Use only non-sparking tools and grounded equipment for transfers.[3][4]
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.
-
Donning PPE : Don PPE in the following order: inner gloves, flame-retardant lab coat, disposable gown, outer gloves (ensuring cuffs of outer gloves go over the gown sleeves), goggles, and face shield.
-
Chemical Handling :
-
Conduct all manipulations deep within the chemical fume hood.
-
When handling the solid form, be mindful to avoid generating dust.[7]
-
For solutions, use a grounded pump or cannula for transfers to minimize static discharge and splashing.
-
-
Post-Handling Decontamination :
-
Wipe down the work surface in the fume hood with an appropriate decontaminating solution.
-
Carefully doff PPE in the reverse order of donning, ensuring not to touch the outside of contaminated items with bare skin. The outer gloves should be removed first.[8]
-
Dispose of all single-use PPE as hazardous waste.
-
-
Personal Hygiene : Wash hands and forearms thoroughly with soap and water after completing the work and before leaving the laboratory.[2][6]
Caption: Safe handling workflow from preparation to disposal.
Disposal and Emergency Plans
Waste Disposal
-
Solid Waste : All contaminated disposables, including gloves, gowns, bench paper, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste : Unused or waste quantities of the chemical must be disposed of through a licensed environmental waste management company.[11] Do not pour this chemical down the drain or mix it with other waste streams unless explicitly approved by your institution's safety officer.
Emergency Procedures
-
Spill :
-
Evacuate all non-essential personnel from the area.
-
Remove all ignition sources.[1]
-
Wearing full PPE, cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[1]
-
Using non-sparking tools, carefully collect the absorbed material into a designated hazardous waste container.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Personnel Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[3][12] Rinse mouth with water and seek immediate medical attention.
-
References
-
BenchChem. Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole. 7
-
Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. 1
-
Santa Cruz Biotechnology. Thiazole - Safety Data Sheet. 6
-
New Jersey Department of Health. (1999, September). Hazard Summary: Piperidine. 2
-
Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET. 3
-
Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. 4
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. 13
-
NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. 8
-
AFG Bioscience. Safety Data Sheet. 11
-
Sigma-Aldrich. (2024, December 28). SAFETY DATA SHEET. Link
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. 10
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. 9
-
Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine. Link
-
Fisher Scientific. (2015, July 2). SAFETY DATA SHEET - 3-Methylpiperidine. 12
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. nj.gov [nj.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. chemos.de [chemos.de]
- 5. carlroth.com [carlroth.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. afgsci.com [afgsci.com]
- 12. fishersci.com [fishersci.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
